5-Oxopyrrolidine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIHPRRFBCVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277633 | |
| Record name | 5-oxopyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-52-8 | |
| Record name | 5626-52-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-oxopyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the biological significance of 5-Oxopyrrolidine-2-carboxamide?
An In-Depth Technical Guide to the Biological Significance of 5-Oxopyrrolidine-2-carboxamide (Pyroglutamic Acid)
Authored by: A Senior Application Scientist
Abstract
This compound, more commonly known as pyroglutamic acid or 5-oxoproline, is a fascinating and often underestimated endogenous metabolite. Far from being a mere metabolic curiosity, it sits at a crucial crossroads of amino acid metabolism, antioxidant defense, and protein function. This technical guide provides an in-depth exploration of the biological significance of pyroglutamic acid, designed for researchers, scientists, and professionals in drug development. We will traverse its core biochemical pathways, delve into its diverse physiological roles and pathological implications, and outline the methodologies essential for its accurate study. The narrative is constructed to not only present established facts but also to explain the causality behind its multifaceted biological impact.
Introduction: Defining a Key Metabolic Intermediate
This compound, or pyroglutamic acid (pGlu), is a cyclic amino acid derivative.[1] It is formed through the intramolecular cyclization of the N-terminal amino group of L-glutamic acid or L-glutamine, resulting in the formation of a stable five-membered lactam ring with the elimination of a water molecule. This cyclization can occur spontaneously or be catalyzed by enzymes known as glutaminyl cyclases.[1] While structurally simple, this modification has profound implications for its biological function and stability.
Pyroglutamic acid is a ubiquitous molecule found in organisms from bacteria to humans.[2] It exists both as a free metabolite and as a critical N-terminal residue in a variety of peptides and proteins, including hormones, antibodies, and enzymes.[2] Its presence in these different forms underpins its diverse and significant roles in cellular homeostasis and disease.
The Central Hub: Pyroglutamic Acid in the γ-Glutamyl Cycle
The most well-established role of pyroglutamic acid is as a key intermediate in the γ-glutamyl cycle, the primary pathway for the synthesis and recycling of glutathione (GSH).[3] Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a master antioxidant, crucial for detoxifying reactive oxygen species (ROS) and various xenobiotics.[4]
The γ-glutamyl cycle is a six-step enzymatic pathway. Pyroglutamic acid is formed from γ-glutamyl amino acid by the action of γ-glutamyl cyclotransferase.[1] It is then converted to glutamate by the ATP-dependent enzyme 5-oxoprolinase.[1] This glutamate can then be re-utilized for the synthesis of new glutathione.[3] Consequently, the level of pyroglutamic acid in biological fluids can serve as a valuable marker for glutathione turnover.[3]
Diverse Physiological Roles of Pyroglutamic Acid
Beyond its role in glutathione metabolism, pyroglutamic acid exhibits a range of other important physiological functions.
Neurobiology and Cognitive Function
Pyroglutamic acid is found in significant amounts in the brain and cerebrospinal fluid.[5] It is considered a neuroactive compound with potential roles in cognitive processes.[3] Some studies suggest it may act as a glutamate analog, potentially influencing glutamatergic neurotransmission.[1][6] It has been investigated for its potential to improve memory and learning capabilities.[2] Furthermore, it is a precursor for the synthesis of other neurotransmitters.[7]
Protein and Peptide Stability
The presence of a pyroglutamyl residue at the N-terminus of peptides and proteins is a common post-translational modification.[2] This cyclization of an N-terminal glutamine or glutamate residue renders the peptide or protein resistant to degradation by aminopeptidases, thereby increasing its stability and half-life.[2][7] This is particularly important for many peptide hormones and neuropeptides, where this modification is crucial for their biological activity.[2]
Skin Health
Pyroglutamic acid is a component of the skin's natural moisturizing factor (NMF), a collection of water-soluble compounds that help maintain skin hydration.[1] Its sodium salt, sodium PCA, is widely used in cosmetic and skincare products for its humectant properties, attracting and retaining moisture in the skin.[1]
Pathological Significance and Biomarker Potential
Disruptions in pyroglutamic acid metabolism are associated with several pathological conditions, making it a valuable diagnostic and prognostic biomarker.
5-Oxoprolinuria (Pyroglutamic Aciduria)
A significant accumulation of pyroglutamic acid in the blood and urine, a condition known as 5-oxoprolinuria or pyroglutamic aciduria, leads to high anion gap metabolic acidosis.[8] This can arise from:
-
Inherited Metabolic Disorders: Deficiencies in enzymes of the γ-glutamyl cycle, such as glutathione synthetase or 5-oxoprolinase deficiency, can cause a buildup of pyroglutamic acid.[3][8]
-
Acquired Conditions: More commonly, it is seen in clinical settings associated with glutathione depletion.[8] Chronic use of drugs like paracetamol (acetaminophen) can deplete glutathione stores, leading to an overproduction of pyroglutamic acid.[4][9] Other risk factors include malnutrition, sepsis, renal impairment, and the use of certain antibiotics like flucloxacillin.[8][10]
A Novel Biomarker in Disease
Emerging research has highlighted pyroglutamic acid as a potential biomarker for various diseases:
-
Nonalcoholic Steatohepatitis (NASH): Serum levels of pyroglutamate have been shown to distinguish NASH from simple steatosis, suggesting its potential as a non-invasive diagnostic marker.[11][12]
-
Systemic Lupus Erythematosus (SLE): Increased serum levels of L-pyroglutamic acid have been identified as a promising biomarker for SLE.[13]
-
Oxidative Stress: As a marker of glutathione turnover, elevated pyroglutamic acid can indicate increased oxidative stress, a hallmark of many chronic diseases like diabetes.[3]
Role in Neurodegenerative Diseases
Pyroglutamic acid-modified amyloid-β peptides have been found to be increased in the brains of individuals with Alzheimer's disease.[1] This modification is thought to enhance the aggregation and neurotoxicity of amyloid-β, contributing to the disease process.[1][2]
Pharmacological and Therapeutic Avenues
The unique properties of the this compound scaffold have made it a target for therapeutic development.
-
Nootropic Agent: L-pyroglutamic acid is available as a dietary supplement purported to have cognitive-enhancing (nootropic) effects.[1]
-
Antimicrobial and Anticancer Derivatives: The 5-oxopyrrolidine core structure is being explored as a scaffold for the synthesis of novel compounds with antimicrobial and anticancer activities.[14][15][16][17] These derivatives have shown promise against multidrug-resistant bacteria and various cancer cell lines in preclinical studies.[15][16]
Methodologies for the Study of Pyroglutamic Acid
The accurate detection and quantification of pyroglutamic acid in biological matrices are crucial for both research and clinical diagnostics. However, this presents analytical challenges.
Analytical Techniques
A variety of analytical methods are employed for the analysis of pyroglutamic acid.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and specificity. | Susceptible to in-source cyclization artifact.[7] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural information, unambiguous identification.[18][19] | Lower sensitivity compared to MS. |
| ELISA | Uses specific antibodies for detection. | High throughput, suitable for large-scale studies.[18] | Availability of specific antibodies can be limited. |
Critical Experimental Consideration: The Artifact of In-Source Cyclization
A significant challenge in the analysis of pyroglutamic acid by electrospray ionization mass spectrometry (ESI-MS) is the in-source conversion of glutamine and, to a lesser extent, glutamic acid into pyroglutamic acid.[7] This artifact can lead to a substantial overestimation of endogenous pyroglutamic acid levels.
Mitigation Strategies:
-
Chromatographic Separation: Developing a robust liquid chromatography method that effectively separates pyroglutamic acid from glutamine and glutamic acid is paramount.[7]
-
Isotopic Internal Standards: The use of stable isotope-labeled internal standards for glutamine and glutamic acid can help correct for the in-source formation of pyroglutamic acid.[7]
-
Optimization of MS Parameters: Careful optimization of mass spectrometer settings, such as the fragmentor voltage, can minimize the extent of in-source cyclization.[7]
Conclusion and Future Perspectives
This compound is a metabolite of profound biological significance. Its central role in the γ-glutamyl cycle firmly establishes it as a key player in cellular antioxidant defense. The growing body of evidence supporting its involvement in neurotransmission, protein stability, and various pathological states underscores its importance in human health and disease. The challenges in its analytical measurement are being overcome with advanced methodologies, paving the way for its broader application as a clinical biomarker.
Future research should continue to explore the therapeutic potential of pyroglutamic acid derivatives, further elucidate its precise roles in neurodegenerative diseases, and validate its utility as a diagnostic and prognostic marker in a wider range of clinical conditions. A deeper understanding of this seemingly simple molecule will undoubtedly unlock new avenues for therapeutic intervention and disease management.
References
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- He, L., et al. (2016). Metabonomics screening of serum identifies pyroglutamate as a diagnostic biomarker for nonalcoholic steatohepatitis. Journal of Gastroenterology and Hepatology.
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- Emmett, M. (2014). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle. Clinical Journal of the American Society of Nephrology.
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- Dana, C. M., et al. (2014). Pyroglutamate formation and its presence and function in fungal hydrolytic enzymes. Applied and Environmental Microbiology.
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Endogenous roles of 5-Oxopyrrolidine-2-carboxamide in metabolic pathways.
An In-depth Technical Guide to the Endogenous Roles of 5-Oxoproline (Pyroglutamic Acid) in Metabolic Pathways
Authored by: A Senior Application Scientist
Introduction: Defining the Molecule and Its Centrality in Metabolism
5-Oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid or 5-oxoproline, is a unique and pivotal amino acid derivative.[1] It is formed when the free amino group of glutamic acid or glutamine cyclizes to create a lactam.[1][2] While structurally similar to 5-Oxopyrrolidine-2-carboxamide (also known as pyroglutamamide)[3][4], the vast majority of its recognized endogenous roles in metabolic pathways are associated with the carboxylic acid form. This guide will focus on the well-documented functions of 5-oxoproline as a critical intermediate in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione (GSH).[5][6] Understanding the metabolism of 5-oxoproline is essential for researchers in cellular health, toxicology, and drug development, as its dysregulation is implicated in a range of pathological conditions.
The γ-Glutamyl Cycle: The Epicenter of 5-Oxoproline Metabolism
The γ-glutamyl cycle is a six-enzyme pathway responsible for the synthesis and recycling of glutathione, the body's master antioxidant.[6][7] 5-oxoproline is a key intermediate in this cycle.[5] Under normal physiological conditions, the cycle operates efficiently to maintain cellular redox balance and detoxify harmful substances without the accumulation of its intermediates.[5][8]
The key steps involving 5-oxoproline are:
-
Formation: γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids (formed during the transport of amino acids into the cell) to release the amino acid and form 5-oxoproline.[1][9]
-
Conversion: The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxoproline back into L-glutamate, which can then be used to resynthesize glutathione.[1][10] This step is crucial for completing the cycle and salvaging the glutamate moiety.
Glutathione itself acts as a feedback inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in its synthesis.[11][12] When glutathione levels are depleted, this feedback inhibition is lost, leading to an upregulation of the cycle and potentially increased production of 5-oxoproline.[9][13]
Caption: The γ-Glutamyl Cycle, highlighting the central role of 5-Oxoproline.
Physiological and Pathophysiological Roles
Beyond its role in the γ-glutamyl cycle, 5-oxoproline has several other physiological and pathophysiological implications.
Glutathione Turnover Marker
Urinary levels of 5-oxoproline serve as a direct marker for glutathione turnover.[5] Elevated levels can indicate an imbalance in sulfur amino acid metabolism or difficulties in maintaining adequate glutathione levels due to factors like oxidative stress, detoxification demands, or nutrient deficiencies.[5][6]
Neurological Functions
5-oxoproline is found in substantial amounts in brain tissue.[2] It may play a role in glutamate storage and can oppose the actions of glutamate.[1] Some studies suggest it has nootropic (cognitive-enhancing) effects, potentially by influencing key neurotransmitters like acetylcholine and GABA, and it readily crosses the blood-brain barrier.[14]
Pathophysiology: 5-Oxoprolinuria and Metabolic Acidosis
The accumulation of 5-oxoproline in the blood and its excretion in the urine is a condition known as 5-oxoprolinuria. This leads to high anion gap metabolic acidosis (HAGMA), a potentially life-threatening condition.[9][15]
Causes of 5-Oxoprolinuria:
-
Inborn Errors of Metabolism: Genetic deficiencies in the enzymes of the γ-glutamyl cycle, most notably glutathione synthetase deficiency, can cause severe, lifelong 5-oxoprolinuria.[16][17][18] This leads to decreased glutathione levels, resulting in symptoms like metabolic acidosis, hemolytic anemia, and progressive neurological damage from early in life.[17][18]
-
Acquired Conditions: More commonly, 5-oxoprolinuria is acquired. It is frequently associated with the chronic, therapeutic use of paracetamol (acetaminophen), especially in malnourished or critically ill patients.[7][11][15] Paracetamol depletes glutathione stores, leading to the overproduction of 5-oxoproline.[13][15] Other risk factors include sepsis, malnutrition, renal or hepatic impairment, and the use of certain drugs like flucloxacillin and vigabatrin.[9][19]
| Condition | Mechanism | Key Clinical Features |
| Glutathione Synthetase Deficiency | Inherited enzyme defect leading to decreased GSH synthesis and feedback inhibition loss. | Presents in neonates/infants; severe metabolic acidosis, hemolytic anemia, neurological symptoms.[17][18] |
| Acquired (e.g., Paracetamol-induced) | GSH depletion by drug metabolites (e.g., NAPQI) removes feedback inhibition of the γ-glutamyl cycle.[11][15] | Typically in chronically ill adults; high anion gap metabolic acidosis with therapeutic drug levels.[7][9] |
| 5-Oxoprolinase Deficiency | Inherited or acquired (e.g., flucloxacillin) inhibition of the enzyme that breaks down 5-oxoproline. | Accumulation of 5-oxoproline, leading to metabolic acidosis.[9][19] |
Experimental Protocols & Methodologies
Protocol 1: Quantification of 5-Oxoproline in Urine
Accurate diagnosis of 5-oxoprolinuria relies on the direct measurement of the metabolite in biological fluids.
Objective: To quantify 5-oxoproline levels in urine samples to diagnose metabolic disorders.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Thaw a frozen urine sample (typically 1 mL) at room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.
-
Transfer a 100 µL aliquot of the supernatant to a new microcentrifuge tube.
-
Add an internal standard (e.g., a stable isotope-labeled 5-oxoproline) to correct for analytical variability.
-
Lyophilize the sample to complete dryness.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 30 minutes to convert 5-oxoproline into its volatile trimethylsilyl (TMS) derivative.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes. A typical program might start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for both native and isotope-labeled 5-oxoproline-TMS.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the native 5-oxoproline to the internal standard.
-
Quantify the concentration using a standard curve prepared with known concentrations of 5-oxoproline.
-
Normalize the result to urinary creatinine concentration to account for variations in urine dilution (reported as mmol/mol creatinine).[19]
-
Causality Behind Experimental Choices:
-
Derivatization is essential because 5-oxoproline is not sufficiently volatile for GC analysis. Silylation with BSTFA is a robust and common method for derivatizing organic acids.
-
Internal Standard is critical for accurate quantification, as it corrects for sample loss during preparation and injection volume variability.
-
SIM Mode provides superior sensitivity compared to full-scan mode, which is necessary for detecting endogenous levels of metabolites and confirming clinically significant elevations.
Caption: Diagnostic workflow for a patient with suspected 5-Oxoprolinuria.
Therapeutic and Drug Development Perspectives
The central role of the γ-glutamyl cycle in cellular health makes its components potential targets for drug development.
-
Inhibitors of Metalloproteinases: Derivatives of 5-oxopyrrolidine have been explored as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling in diseases like arthritis and cancer.[20]
-
Anticancer and Antimicrobial Agents: Novel synthetic derivatives of 5-oxopyrrolidine have shown promising anticancer activity against lung cancer cells and antimicrobial activity against multidrug-resistant bacteria like Staphylococcus aureus.[21]
-
Treatment of 5-Oxoprolinuria: Management of acquired 5-oxoprolinuria involves discontinuing the causative agent (e.g., paracetamol) and providing supportive care.[19] N-acetylcysteine (NAC), a precursor to cysteine, may be beneficial by helping to replete glutathione stores.[11][13]
Conclusion
5-Oxopyrrolidine-2-carboxylic acid (5-oxoproline) is far more than a simple metabolic byproduct; it is a central player in the γ-glutamyl cycle and a critical indicator of cellular glutathione status and redox balance. Its measurement provides a vital diagnostic window into both rare inborn errors of metabolism and more common acquired conditions triggered by oxidative stress and xenobiotic exposure. For researchers and drug development professionals, understanding the nuances of 5-oxoproline metabolism opens avenues for developing novel diagnostics, identifying biomarkers of toxicity, and designing therapeutic agents that target the fundamental pathways of cellular protection.
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Physical and chemical properties of 5-Oxopyrrolidine-2-carboxamide.
An In-Depth Technical Guide to 5-Oxopyrrolidine-2-carboxamide
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in chemical synthesis and drug discovery. Known commonly as pyroglutamide, this lactam derivative of glutamine serves as a versatile scaffold and a key structural motif in various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its core physical and chemical properties, supported by experimental data and established protocols.
Molecular Identity and Stereochemistry
This compound, systematically named (2S)-5-oxopyrrolidine-2-carboxamide for its natural enantiomer, is a heterocyclic compound derived from the intramolecular cyclization of glutamine.[1] This process forms a stable five-membered lactam ring, a structural feature that imparts unique chemical characteristics. The molecule possesses a chiral center at the C2 position, leading to the existence of L- ((2S)-) and D- ((2R)-) enantiomers, as well as a racemic mixture.[2][3] The L-enantiomer, L-Pyroglutamamide, is the most common form.[3]
The structural rigidity of the pyrrolidone ring, combined with the hydrogen bonding capabilities of the amide and lactam groups, makes it a valuable building block in medicinal chemistry for creating molecules with specific three-dimensional conformations.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and application in various experimental settings. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂O₂ | [2][3] |
| Molecular Weight | 128.13 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 160-163 °C (L-form) | [6][7] |
| Boiling Point | Data not readily available; decomposes at higher temperatures. | |
| Solubility | Soluble in water, ethanol, DMSO, DMF, acetone, and glacial acetic acid.[6][7][8][9] Slightly soluble in ethyl acetate and insoluble in ether.[6][7] | [6][7][8][9] |
| pKa | ~3.32 (for the related pyroglutamic acid) | [5] |
| LogP | -1.4 | [2][3] |
The high solubility in polar protic and aprotic solvents is attributed to the presence of two amide functionalities, which are excellent hydrogen bond donors and acceptors. The negative LogP value indicates its hydrophilic nature.[2][3]
Spectroscopic and Crystallographic Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characterized by distinct signals for the diastereotopic methylene protons of the pyrrolidone ring, a multiplet for the chiral proton at C2, and signals for the primary amide (CONH₂) and lactam (NH) protons.[10][11] For example, in DMSO-d₆, typical chemical shifts are observed around 2.0-2.4 ppm for the ring CH₂ groups, ~4.2 ppm for the C2-H, and exchangeable proton signals for the NH and NH₂ groups.[10]
-
¹³C NMR : The carbon spectrum shows characteristic peaks for the two carbonyl carbons (lactam and amide), the chiral C2 carbon, and the two methylene carbons of the ring.[10][12]
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays strong absorption bands characteristic of its functional groups. Key peaks include N-H stretching vibrations for both the lactam and primary amide groups (around 3100-3400 cm⁻¹), and two distinct C=O stretching bands for the lactam (around 1690 cm⁻¹) and the primary amide (around 1660 cm⁻¹).[11][13]
-
Mass Spectrometry (MS) : The exact mass is 128.0586 Da.[2][3] Mass spectral analysis, often performed using techniques like GC-MS, confirms the molecular weight and can provide fragmentation patterns useful for structural elucidation.[2][3]
-
Crystallography : The related compound, pyroglutamic acid, has been studied extensively via X-ray crystallography. These studies reveal a monoclinic crystal system with space group P2₁/c.[14] The crystal structure is stabilized by a network of intermolecular N-H···O and O-H···O hydrogen bonds, which dictates the molecular packing.[14][15] This hydrogen bonding capability is a defining feature of the molecule and its derivatives.
Chemical Reactivity and Stability
Stability : this compound is a chemically stable compound under standard laboratory conditions. However, it is incompatible with strong bases, acids, and potent oxidizing agents, which can promote hydrolysis of the lactam or amide groups.[6][7]
Reactivity : The molecule possesses two primary sites for chemical modification: the primary amide and the secondary lactam nitrogen.
-
N-Alkylation/Arylation : The lactam nitrogen can be functionalized, for instance, through N-acylation using protecting groups like Boc-anhydride, a common step in peptide synthesis.
-
Amide Transformations : The primary amide can undergo various transformations, including dehydration to nitriles or hydrolysis.
-
Scaffold for Synthesis : The pyroglutamic acid precursor is widely used to synthesize a range of 5-oxopyrrolidine derivatives. The carboxylic acid can be activated and coupled with various amines to generate a library of carboxamide derivatives, a strategy frequently employed in drug discovery.[10]
Caption: General workflow for synthesizing carboxamide derivatives.
Experimental Protocol: Synthesis of N-Aryl-5-oxopyrrolidine-2-carboxamides
This protocol is a representative example of how this compound derivatives are synthesized, based on established methods.[10] This procedure utilizes a standard peptide coupling reaction.
Objective : To synthesize an N-aryl-5-oxopyrrolidine-2-carboxamide via amide bond formation.
Materials :
-
L-Pyroglutamic acid (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBT) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.6 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
Procedure :
-
Dissolution : Dissolve L-pyroglutamic acid (1.0 eq) in a minimal amount of DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Activation : To the stirred solution, add EDC·HCl (1.1 eq) and HOBT (1.1 eq) portion-wise at room temperature. Stir for 10-15 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition : Add the desired aniline (1.0 eq) dropwise to the reaction mixture.
-
Base Addition : Add DIPEA (0.6 eq) to the mixture to neutralize the hydrochloride salt formed and facilitate the reaction.
-
Reaction Monitoring : Allow the reaction to stir overnight at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up : Upon completion, pour the reaction mixture into deionized water and stir. Extract the aqueous layer with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-5-oxopyrrolidine-2-carboxamide.[10]
Causality : The choice of EDC/HOBT as coupling agents is crucial. EDC facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. HOBT then reacts with this intermediate to form an activated benzotriazolyl ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine to form the desired amide bond.
Applications in Drug Development and Research
The 5-oxopyrrolidine scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.
-
Anticancer and Antimicrobial Agents : Numerous studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit potent anticancer and antimicrobial activities.[12][13][16] For example, specific hydrazone derivatives have shown significant activity against lung adenocarcinoma cells (A549) and multidrug-resistant Staphylococcus aureus strains.[13][16]
-
Antitubercular Activity : The structural similarity of the core molecule to components of the mycobacterial cell wall has inspired the synthesis of derivatives as potential anti-tubercular agents.[10] Some substituted carboxamides have shown potent activity against Mycobacterium tuberculosis.[10]
-
Enzyme Inhibitors : The rigid conformation of the ring makes it an ideal scaffold for designing enzyme inhibitors, such as inhibitors of zinc metalloendopeptidases like matrix metalloproteinases (MMPs).[17]
-
Antioxidant and Anti-inflammatory Activity : Certain derivatives have been found to possess significant antiradical and anti-inflammatory properties, in some cases exceeding the activity of reference drugs like Trolox and Diclofenac.[18][19]
Safety and Toxicological Summary
Based on available data, this compound and its parent acid are considered to have low acute toxicity.[20][21] However, appropriate safety precautions should always be observed in a laboratory setting.
-
GHS Hazard Classification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Toxicological Profile : Comprehensive toxicological assessments for regulatory purposes (e.g., by the EPA for L-pyroglutamic acid) have concluded a lack of significant toxicity, especially when used in buffered formulations.[20][21] It is not considered mutagenic or carcinogenic.[20][22]
-
Handling : Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid compound. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[22]
Conclusion
This compound is a fundamentally important molecule with a rich chemical profile. Its defined stereochemistry, hydrophilic nature, and versatile reactivity make it an invaluable building block for synthetic chemists. The demonstrated biological activities of its derivatives underscore its significance as a privileged scaffold in the ongoing search for novel therapeutic agents. This guide has consolidated the key technical data to support and inspire further research and development efforts centered on this versatile compound.
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An In-Depth Technical Guide to the In Vivo Stability and Metabolism of 5-Oxopyrrolidine-2-carboxamide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vivo stability and metabolism of 5-Oxopyrrolidine-2-carboxamide, a compound also known as pyroglutamide or 5-oxoproline. This document delves into the core metabolic pathways, outlines detailed experimental protocols for its investigation, and provides insights into the analytical methodologies required for its quantification in biological matrices.
Introduction
This compound, a derivative of the amino acid glutamic acid, is a molecule of significant biological interest. It is an intermediate in the γ-glutamyl cycle, a critical pathway for the synthesis and degradation of glutathione, a key cellular antioxidant.[1] Given its endogenous role and potential therapeutic applications, a thorough understanding of its behavior within a living system is paramount for any drug development program. This guide will navigate the complexities of its in vivo fate, providing both the theoretical framework and practical methodologies for its comprehensive evaluation.
Section 1: The Metabolic Fate of this compound
The primary metabolic pathway for this compound is its conversion to L-glutamate. This reaction is a key step in the γ-glutamyl cycle and is catalyzed by the ATP-dependent enzyme 5-oxoprolinase .[1]
The Gamma-Glutamyl Cycle and the Role of 5-Oxoprolinase
The γ-glutamyl cycle is responsible for the cellular synthesis and recycling of glutathione. Within this cycle, 5-oxoproline is generated and subsequently hydrolyzed by 5-oxoprolinase to yield glutamate, which can then be reutilized for glutathione synthesis. The efficiency of this enzymatic conversion is crucial for maintaining cellular homeostasis.
Below is a diagram illustrating the central role of this compound within this metabolic pathway.
Section 2: In Vivo Pharmacokinetic Analysis
While the metabolic conversion to glutamate is the primary clearance mechanism, understanding the absorption, distribution, and elimination kinetics of exogenously administered this compound is crucial. Studies in rats have shown that orally administered radiolabeled pyroglutamate is well absorbed, leading to a significant increase in plasma concentrations and subsequent penetration into the brain.[2][3] A comprehensive pharmacokinetic study is necessary to determine key parameters such as bioavailability, half-life (t½), clearance (CL), and volume of distribution (Vd).
Experimental Workflow for a Rodent Pharmacokinetic Study
The following workflow outlines a typical pharmacokinetic study in rats to assess the in vivo stability and profile of this compound following intravenous and oral administration.
Detailed Experimental Protocols
This protocol details the in vivo assessment of this compound in Sprague-Dawley rats.[4]
1. Animal Model:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are used.[4]
-
Animals are acclimatized for at least one week under standard housing conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[4]
-
Animals are fasted for 12 hours prior to dosing, with continued access to water.[4]
2. Dose Formulation:
-
Intravenous (IV) Formulation (e.g., 2 mg/mL): Dissolve this compound in a vehicle such as 10% DMSO, 40% PEG400, and 50% Saline. Ensure complete dissolution. Prepare fresh on the day of the experiment.[4]
-
Oral (PO) Formulation (e.g., 10 mg/mL): Prepare a suspension in a vehicle like 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water.[4]
3. Drug Administration:
-
Divide rats into two groups (n=4-6 per group) for IV and PO administration.
-
IV Administration: Administer the drug as a single bolus injection via the lateral tail vein. The typical injection volume is 1-2 mL/kg.[4]
-
PO Administration: Administer the drug via oral gavage.
4. Blood Sampling:
-
Collect serial blood samples (approximately 100-200 µL) from the saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Collect blood into tubes containing K2EDTA as an anticoagulant.
5. Plasma Processing:
-
Centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
This protocol outlines the preparation of plasma samples for the quantification of this compound.
1. Protein Precipitation:
-
To 50 µL of thawed plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard.[4]
-
Vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[4]
2. Supernatant Transfer and Concentration:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Data Presentation: Pharmacokinetic Parameters
The data obtained from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters, which should be summarized in a table for clear comparison between the IV and PO routes of administration.
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t½ (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| Bioavailability (F%) | N/A |
Section 3: In Vitro Metabolic Stability Assessment
To complement in vivo data, in vitro assays using liver microsomes provide a rapid and cost-effective method to assess the metabolic stability of a compound. These assays primarily evaluate Phase I metabolism mediated by cytochrome P450 enzymes.[5][6]
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the workflow for determining the metabolic stability of this compound using liver microsomes.
Detailed Experimental Protocol
This protocol describes the assessment of the metabolic stability of this compound in human or rat liver microsomes.[5][7]
1. Reagents and Materials:
-
Pooled liver microsomes (human or rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
This compound (test compound)
-
Positive control compounds (e.g., a rapidly and a slowly metabolized compound)
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (cold)
2. Incubation Procedure:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and MgCl₂.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (e.g., 1 µM final concentration).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
3. Reaction Termination and Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.
-
Vortex to mix and precipitate the microsomal proteins.
-
Centrifuge at high speed to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
4. Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).
Section 4: Analytical Methodology - LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.[8]
Key Considerations for Method Development
-
Chromatography: Reverse-phase chromatography is typically suitable. It is important to achieve chromatographic separation of pyroglutamic acid from its precursors, glutamine and glutamic acid, to avoid analytical artifacts from in-source cyclization.[9]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally effective. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.
Conclusion
This technical guide provides a comprehensive framework for investigating the in vivo stability and metabolism of this compound. Its primary metabolic fate is the conversion to glutamate via the enzyme 5-oxoprolinase within the γ-glutamyl cycle. To fully characterize its drug-like properties, detailed in vivo pharmacokinetic studies in relevant animal models are essential, complemented by in vitro metabolic stability assays. The robust and sensitive analytical technique of LC-MS/MS is indispensable for the accurate quantification of the compound in biological samples. By following the detailed protocols and workflows outlined in this guide, researchers and drug development professionals can effectively evaluate the potential of this compound as a therapeutic agent.
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The Versatile Scaffold: Unlocking the Therapeutic Potential of 5-Oxopyrrolidine-2-carboxamide Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The enduring quest for novel therapeutic agents has led researchers down a multitude of chemical avenues. Among these, the 5-oxopyrrolidine-2-carboxamide scaffold, a cyclic derivative of glutamic acid, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent chirality, metabolic stability, and synthetic tractability offer a fertile ground for the development of a diverse array of bioactive molecules.[3][4] This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets of this compound derivatives, grounded in the latest scientific findings. We will delve into the mechanistic underpinnings of their activity, explore key therapeutic areas, and provide actionable insights for researchers and drug development professionals.
The Core Structure: A Foundation for Diverse Bioactivity
This compound, also known as pyroglutamide, is a lactam formed from the cyclization of glutamic acid.[1] This seemingly simple molecule possesses a remarkable capacity for chemical modification, allowing for the introduction of various functional groups at several key positions. These modifications can profoundly influence the compound's physicochemical properties, target affinity, and pharmacokinetic profile.
The versatility of this scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, and neuroprotective effects.[5][6] This guide will systematically explore these therapeutic avenues, highlighting the key structural modifications that drive target engagement and efficacy.
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to interact with a range of biological targets. The following sections will detail the most promising of these targets and the proposed mechanisms of action.
Oncology: A Multifaceted Approach to Cancer Therapy
Recent studies have highlighted the significant anticancer potential of this compound derivatives.[5][7] These compounds have demonstrated efficacy against various cancer cell lines, including lung adenocarcinoma (A549), triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375).[5][8]
2.1.1. Identified Molecular Targets and Pathways
While the precise molecular targets are still under investigation for many derivatives, several key pathways have been implicated in their anticancer activity:
-
Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death in cancer cells. The exact mechanisms can vary but often involve the modulation of key apoptotic proteins.
-
Enzyme Inhibition: Certain derivatives have been designed as inhibitors of specific enzymes crucial for cancer cell survival and proliferation. For example, hydroxamide derivatives of 5-oxo-pyrrolidine-2-carboxylic acid have been identified as inhibitors of matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis.[9]
2.1.2. Structure-Activity Relationships (SAR)
The anticancer activity of these derivatives is highly dependent on their chemical structure. For instance, the incorporation of specific aromatic and heterocyclic moieties, such as azole, diazole, and hydrazone groups, has been shown to enhance cytotoxicity against cancer cells.[5][10] Specifically, derivatives bearing a 5-nitrothiophene substituent have demonstrated potent anticancer effects.[5]
Infectious Diseases: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of multidrug-resistant bacteria.[5]
2.2.1. Antibacterial and Antifungal Activity
Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated selective activity against Gram-positive bacteria.[6] Furthermore, certain compounds have shown promising activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[5] The incorporation of a 2-thienyl fragment in a hydrazone structure significantly enhanced antibacterial activity against MRSA.[6]
Some derivatives also exhibit antifungal properties, with activity against clinically relevant fungi such as Candida auris and Aspergillus fumigatus.[6][11]
2.2.2. Potential Mechanisms of Action
The antimicrobial mechanisms of these compounds are thought to involve the disruption of essential cellular processes in pathogens. The specific targets are likely to vary depending on the derivative and the microbial species. For instance, some derivatives may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication.
Neurodegenerative Disorders and Nootropic Effects
The parent compound, pyroglutamic acid, and its derivatives have long been investigated for their effects on the central nervous system (CNS).[1][12] These compounds have shown potential as neuroprotective agents and cognitive enhancers (nootropics).[13][14]
2.3.1. Neuroprotection and Excitatory Amino Acid Antagonism
Pyroglutamic acid has been shown to protect against glutamate-induced seizures in animal models, suggesting a role as an antagonist of excitatory amino acid receptors, particularly non-NMDA receptors.[12] This mechanism is highly relevant to neurodegenerative diseases where excitotoxicity is a key pathological feature.[15][16]
2.3.2. Nootropic Activity and Cognitive Enhancement
The term "nootropic" was first used to describe the effects of piracetam, a cyclic derivative of GABA.[13] this compound derivatives share structural similarities with this class of compounds and have been investigated for their cognitive-enhancing properties.[13][17] While the exact mechanisms are not fully elucidated, they are thought to involve the modulation of neurotransmitter systems and enhancement of neuronal plasticity.
Experimental Workflows and Methodologies
The successful development of this compound derivatives as therapeutic agents relies on robust and well-defined experimental workflows. This section outlines key methodologies for synthesis, biological evaluation, and target identification.
General Synthesis of this compound Derivatives
The synthesis of these derivatives typically starts from pyroglutamic acid or its esters.[18][19] A common approach involves the coupling of the carboxylic acid moiety with various amines to form the corresponding amides.
Protocol: Amide Coupling Reaction
-
Activation of Carboxylic Acid: Dissolve pyroglutamic acid in a suitable aprotic solvent (e.g., DMF). Add a coupling agent (e.g., EDC.HCl) and an activator (e.g., HOBt) and stir at room temperature.
-
Addition of Amine: Add the desired primary or secondary amine to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base (e.g., N-ethyl diisopropylamine) and continue stirring overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Biological Evaluation
A crucial step in the drug discovery process is the in vitro evaluation of the synthesized compounds for their biological activity.
3.2.1. Anticancer Activity Assays
-
MTT Assay: To assess the cytotoxicity of the compounds against cancer cell lines.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
3.2.2. Antimicrobial Activity Assays
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
-
Prepare serial dilutions of the test compounds in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
-
Caption: A streamlined workflow for the biological evaluation of this compound derivatives.
Data Summary and Future Directions
The following table summarizes the reported biological activities of representative this compound derivatives.
| Derivative Type | Therapeutic Area | Target Cell Line/Organism | Reported Activity | Reference |
| Hydrazone Derivatives | Anticancer | A549 (Lung) | Potent cytotoxicity | [5] |
| Azole Derivatives | Antimicrobial | S. aureus (MRSA) | Promising antibacterial activity | [5] |
| Hydroxamide Derivatives | Anticancer | - | Inhibition of Matrix Metalloproteinases | [9] |
| Simple Amides | Neuroprotective | - | Antagonism of glutamate receptors | [12] |
The field of this compound derivatives is ripe with opportunities for further exploration. Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular targets for the most potent compounds to elucidate their mechanisms of action.
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.
-
Expansion to New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as inflammatory and metabolic disorders.
By leveraging the inherent advantages of the this compound scaffold and employing a rational, data-driven approach to drug design, researchers can unlock the full therapeutic potential of this versatile class of molecules.
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Exploring the chiral properties of (S)-5-Oxopyrrolidine-2-carboxamide.
An In-depth Technical Guide to the Chiral Properties of (S)-5-Oxopyrrolidine-2-carboxamide
Foreword: The Strategic Value of a Constrained Chiral Scaffold
In the landscape of modern drug discovery, the pursuit of stereochemical purity is not merely a regulatory hurdle but a fundamental tenet of rational design. Chirality dictates molecular recognition, influencing every facet of a drug's journey from receptor binding and metabolic stability to therapeutic efficacy and off-target toxicity.[1] Among the vast arsenal of chiral building blocks available to the medicinal chemist, (S)-5-Oxopyrrolidine-2-carboxamide, also known as L-Pyroglutamamide, stands out. Derived from the inexpensive and readily available L-glutamic acid, this molecule offers more than just a stereocenter; it provides a conformationally restricted lactam scaffold.[2][3] This inherent rigidity is a powerful tool, allowing for the precise orientation of pharmacophoric elements in three-dimensional space, thereby reducing the entropic penalty of binding to a biological target.
This guide provides an in-depth exploration of the chiral properties of (S)-5-Oxopyrrolidine-2-carboxamide. We will move beyond simple descriptions to dissect the causality behind its synthesis, the rigorous analytical workflows required to validate its stereochemical integrity, and its strategic deployment in the development of stereochemically defined therapeutic agents. The protocols and insights presented herein are designed for the practicing researcher, offering a self-validating framework for the confident application of this versatile chiral synthon.
Securing the Chiral Core: Stereocontrolled Synthesis
The utility of any chiral building block is contingent upon a synthetic route that is both efficient and rigorously controlled to prevent racemization. The most common and economically viable pathway to (S)-5-Oxopyrrolidine-2-carboxamide begins with its corresponding carboxylic acid, L-Pyroglutamic acid (CAS 98-79-3), a direct cyclization product of L-glutamic acid.[2][3][4]
The L-Pyroglutamic Acid Advantage
L-Pyroglutamic acid is a privileged starting material for several reasons:
-
Optical Purity: It is commercially available in high enantiomeric excess (>99%).
-
Economic Viability: Its production from L-glutamic acid, a fermentation product, makes it an inexpensive chiral pool chemical.[3]
-
Versatile Functionality: It possesses three distinct functional handles—a secondary amine (as part of the lactam), a lactam carbonyl, and a carboxylic acid—that can be selectively manipulated.[2][3]
Synthetic Workflow: Amidation of L-Pyroglutamic Acid
The conversion of the carboxylic acid to the primary carboxamide is a critical step where stereochemical integrity must be preserved. Direct, high-temperature condensation methods are unsuitable due to the high risk of racemization at the α-carbon. The preferred method involves the activation of the carboxyl group under mild conditions, followed by nucleophilic attack by ammonia.
Workflow: Synthesis of (S)-5-Oxopyrrolidine-2-carboxamide
Caption: Synthetic workflow from L-Pyroglutamic acid to its carboxamide.
Experimental Protocol: Synthesis
Objective: To synthesize (S)-5-Oxopyrrolidine-2-carboxamide (CAS 16395-57-6) from L-Pyroglutamic acid.[5]
Materials:
-
L-Pyroglutamic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 eq)
-
Hydroxybenzotriazole (HOBt, 1.1 eq)
-
Ammonium chloride (NH₄Cl, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Activation: Dissolve L-Pyroglutamic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂) and cool to 0 °C in an ice bath.
-
Add HOBt and EDC·HCl sequentially while stirring. The formation of the activated ester is the critical step. Using a coupling reagent like EDC in combination with an additive like HOBt minimizes the formation of side products and, most importantly, suppresses racemization by preventing the formation of an oxazolone intermediate.[6]
-
Maintain the reaction at 0 °C for 30 minutes.
-
Amination: In a separate flask, prepare the ammonia source by dissolving NH₄Cl in DMF and adding DIPEA. Alternatively, a carefully controlled addition of concentrated aqueous ammonia can be used.
-
Add the ammonia source dropwise to the activated ester solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor reaction progress via Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol) to yield the pure product.
The Gold Standard: Analytical Confirmation of Chirality
Synthesizing the molecule is only the first step. Rigorous analytical validation is paramount to confirm not only the chemical identity but also the absolute configuration and enantiomeric purity. A multi-pronged approach provides a self-validating system of characterization.
Absolute Configuration via X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute stereochemistry.[7]
Workflow: Single-Crystal X-ray Crystallography
Caption: Workflow for determining absolute configuration via X-ray crystallography.
Protocol: Crystallization for X-ray Analysis
-
Solvent Screening: Dissolve a small amount of the highly purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed from the saturated solution in a loosely capped vial. This is often the simplest and most effective method.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a "non-solvent" in which the compound is poorly soluble. The vapor of the non-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Selection: Identify a well-formed, clear crystal without visible defects under a microscope.
-
Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer. Collect the diffraction data.
-
Structure Determination: The resulting data is processed to solve and refine the crystal structure. The Flack parameter is a critical value in the refinement for a chiral molecule in a non-centrosymmetric space group; a value close to zero for a known chirality confirms the absolute configuration assignment.[7]
While no public crystal structure exists for the title compound itself, the structure of a closely related derivative, (2S,4R)-4-Ammonio-5-oxopyrrolidine-2-carboxylate, confirms the envelope conformation of the pyrrolidine ring in the solid state.[7]
Chiroptical Fingerprinting: Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, a property exclusive to chiral molecules. It provides a unique spectral fingerprint that can confirm the enantiomeric identity and probe the solution-state conformation.[8]
Protocol: CD Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the 0.1-1.0 mg/mL range) in a transparent solvent, often methanol or water. The solvent itself must be achiral.
-
Instrument Setup: Use a calibrated spectropolarimeter.[8] Run a baseline spectrum with the solvent alone in the quartz cuvette (typically 1 cm path length).
-
Data Acquisition: Record the spectrum of the sample solution over the appropriate UV range (e.g., 190-300 nm). The resulting spectrum plots molar ellipticity [θ] versus wavelength.
-
Interpretation: The (S)-enantiomer will produce a spectrum that is the exact mirror image of the (R)-enantiomer. The presence and sign (positive or negative) of Cotton effects at specific wavelengths serve as a robust identifier for a given enantiomer. Studies on related pyroglutamic acid derivatives show distinct CD signals that are sensitive to their molecular environment.[9][10]
Quantitative Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Workflow: Enantiomeric Purity Analysis by Chiral HPLC
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and a common starting point.
-
Mobile Phase Screening: Begin with a standard mobile phase system, such as a mixture of hexane and an alcohol (isopropanol or ethanol).
-
Optimization: Systematically vary the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks. The use of a racemic standard is essential during method development to confirm the identity of both peaks.
-
Quantification: Once separation is achieved, inject the sample of interest. The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
Supporting Spectroscopic Data
Standard spectroscopic methods are crucial for confirming the primary chemical structure.
| Technique | Purpose | Expected Observations for (S)-5-Oxopyrrolidine-2-carboxamide |
| ¹H NMR | Confirms proton framework and connectivity. | Diastereotopic protons on the pyrrolidine ring (C3 and C4) will appear as complex multiplets. Distinct signals for the α-proton (C2), amide (-NH₂), and lactam (-NH) protons will be present.[6] |
| ¹³C NMR | Confirms carbon backbone. | Separate signals for the two carbonyl carbons (lactam and amide), the chiral α-carbon (C2), and the two methylene carbons (C3 and C4).[6] |
| FT-IR | Identifies key functional groups. | Characteristic stretches for N-H bonds (amide and lactam, ~3200-3400 cm⁻¹), and C=O bonds (amide and lactam carbonyls, ~1650-1700 cm⁻¹).[11] |
| Mass Spec | Determines molecular weight. | The molecular ion peak corresponding to the exact mass of C₅H₈N₂O₂ (128.0586 g/mol ) should be observed.[5][12][13] |
Application in Stereoselective Drug Development
The defined, rigid stereochemistry of the (S)-5-Oxopyrrolidine-2-carboxamide core makes it a powerful scaffold for positioning substituents to interact with biological targets with high specificity.
Concept: Chiral Scaffold for Target Recognition
Caption: The rigid chiral scaffold orients substituents for optimal interaction.
Case Study: Matrix Metalloproteinase (MMP) Inhibitors
The pyrrolidinone core has been successfully used to develop inhibitors of zinc metalloendopeptidases like MMPs, which are implicated in diseases such as arthritis and cancer.[14] The (S)-configuration at the C2 position is critical for orienting a hydroxamic acid group to effectively chelate the catalytic zinc ion in the enzyme's active site, while substituents on the ring can be modified to achieve selectivity for different MMP isozymes. The fixed stereochemistry ensures that the molecule adopts the correct conformation for high-affinity binding.
Case Study: Anticancer and Antimicrobial Agents
Recent research has demonstrated that novel derivatives of the 5-oxopyrrolidine scaffold exhibit promising anticancer and antimicrobial activities.[11][15][16] For instance, the synthesis of various hydrazone derivatives has led to compounds with potent activity against lung cancer cell lines (A549) and multidrug-resistant Staphylococcus aureus strains.[11][16] In such cases, the stereochemistry of the core scaffold is fundamental, as even minor changes in the 3D structure can drastically alter the binding affinity to the bacterial or cancer-related target, turning an active compound into an inactive one.
Conclusion
(S)-5-Oxopyrrolidine-2-carboxamide is far more than a simple chiral amine equivalent. Its value lies in the synergistic combination of high optical purity, economic accessibility, and a conformationally constrained framework. This guide has outlined the essential pillars for its effective use: a stereoretentive synthesis, a multi-technique analytical approach to rigorously validate its chiral integrity, and its strategic application as a scaffold in drug design. For researchers in drug development, mastering the properties of this building block is not just an exercise in chemistry; it is an enabling step toward the rational design of safer, more effective, and highly specific medicines.
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The Pivotal Role of 5-Oxopyrrolidine-2-carboxamide in the Glutathione Cycle: A Technical Guide for Researchers
This guide provides an in-depth exploration of 5-Oxopyrrolidine-2-carboxamide, more commonly known as 5-oxoproline or pyroglutamic acid, and its critical function within the glutathione cycle. Intended for researchers, scientists, and professionals in drug development, this document will elucidate the biochemical pathways, clinical significance, and analytical methodologies pertinent to the study of this crucial metabolite.
Introduction: Beyond a Simple Intermediate
The gamma-glutamyl cycle is a cornerstone of cellular redox homeostasis, responsible for the synthesis and degradation of glutathione (GSH).[1] While often viewed as a mere intermediate, 5-oxoproline has emerged as a significant biomarker of glutathione turnover and depletion.[2][3] Its accumulation, a condition known as 5-oxoprolinuria or pyroglutamic acidosis, can signal profound metabolic disturbances, either from inherited enzymatic defects or acquired stressors.[4][5] Understanding the dynamics of 5-oxoproline formation and degradation is therefore paramount for investigating oxidative stress, detoxification pathways, and a range of associated pathologies.
The Gamma-Glutamyl Cycle: A Dynamic Equilibrium
The synthesis and degradation of glutathione are intrinsically linked through a series of six enzymatic reactions collectively known as the gamma-glutamyl cycle.[1][6] This cycle facilitates the transport of amino acids into cells and maintains the intracellular pool of glutathione, a vital antioxidant.
Glutathione Synthesis: A Two-Step Process
-
γ-Glutamylcysteine Synthetase (GCS): This is the rate-limiting enzyme in glutathione synthesis. It catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine, an ATP-dependent reaction.[5] Glutathione itself acts as a feedback inhibitor of GCS, thus regulating its own production under normal physiological conditions.[6][7]
-
Glutathione Synthetase (GS): This enzyme adds glycine to γ-glutamylcysteine to form the tripeptide glutathione (γ-glutamylcysteinylglycine), also in an ATP-dependent manner.[5][8]
Glutathione Degradation and the Genesis of 5-Oxoproline
The breakdown of glutathione and the subsequent formation of 5-oxoproline are central to the cycle's function and to the clinical relevance of this metabolite.
-
γ-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme initiates glutathione breakdown by transferring the γ-glutamyl moiety to an amino acid acceptor, forming a γ-glutamyl amino acid and leaving behind cysteinylglycine.[1]
-
Dipeptidase: This enzyme cleaves cysteinylglycine into its constituent amino acids, cysteine and glycine, which can then be reutilized for glutathione synthesis.[1]
-
γ-Glutamyl Cyclotransferase (GGCT): This intracellular enzyme acts on γ-glutamyl amino acids, releasing the transported amino acid and converting the γ-glutamyl portion into 5-oxoproline.[1][9]
-
5-Oxoprolinase (OPLAH): This enzyme catalyzes the ATP-dependent opening of the 5-oxoproline ring to regenerate glutamate, which can then re-enter the glutathione synthesis pathway.[9] This step completes the cycle.
The following diagram illustrates the intricate relationships within the gamma-glutamyl cycle and the central position of 5-oxoproline.
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Pyroglutamic Acid as a Nootropic Agent: A Technical Guide for Preclinical Investigation
Abstract
Pyroglutamic acid, an endogenous cyclic derivative of glutamic acid, has garnered interest for its potential nootropic properties. This technical guide provides an in-depth exploration of the scientific rationale and investigational methodologies for assessing the cognitive-enhancing effects of pyroglutamic acid. We synthesize preclinical evidence, elucidate putative mechanisms of action, and offer detailed experimental protocols to guide researchers and drug development professionals in this area. This document is structured to provide not only a comprehensive review of the current state of knowledge but also a practical framework for future preclinical research, emphasizing rigorous, self-validating experimental design.
Introduction: The Scientific Landscape of Pyroglutamic Acid
Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a naturally occurring amino acid derivative found in various tissues, including the brain. It is formed through the cyclization of L-glutamic acid or L-glutamine and plays a role in the gamma-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport. While its endogenous functions are still being fully elucidated, exogenous administration of pyroglutamic acid has been explored for its potential to positively modulate cognitive function.
Early research suggested that pyroglutamic acid could improve memory and learning in animal models, leading to its classification as a potential nootropic agent. The scientific interest in pyroglutamic acid stems from its structural relationship to key excitatory neurotransmitters and its ability to cross the blood-brain barrier. This guide will delve into the preclinical evidence and the experimental paradigms required to rigorously evaluate its nootropic potential.
Putative Mechanisms of Nootropic Action
The precise mechanisms by which pyroglutamic acid may exert its nootropic effects are not fully understood, but several hypotheses have been proposed based on its neurochemical properties. The primary areas of investigation focus on its interaction with cholinergic and glutamatergic neurotransmitter systems, which are critical for learning and memory.
2.1. Cholinergic System Modulation
A leading hypothesis is that pyroglutamic acid enhances the release of acetylcholine (ACh) in the brain. ACh is a neurotransmitter that plays a crucial role in attention, learning, and memory formation. It is thought that pyroglutamic acid may facilitate the release of ACh from presynaptic terminals, thereby increasing cholinergic tone in brain regions such as the hippocampus and cortex. This proposed mechanism is a key area for experimental validation.
2.2. Glutamatergic System Interaction
Given that pyroglutamic acid is a cyclic derivative of glutamic acid, it is plausible that it interacts with the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is fundamental to synaptic plasticity, the cellular basis of learning and memory. Pyroglutamic acid may act on glutamate receptors or modulate glutamate release and reuptake, although the specifics of these interactions require further investigation.
2.3. Increased Glucose Utilization
Some evidence suggests that pyroglutamic acid may enhance cerebral glucose utilization. The brain has high energy demands, and improved glucose metabolism could lead to enhanced neuronal function and, consequently, improved cognitive performance. This represents another important avenue for mechanistic studies.
Caption: Proposed mechanisms of pyroglutamic acid's nootropic action.
Preclinical Efficacy: A Summary of In Vivo Studies
The investigation of pyroglutamic acid's nootropic effects has been primarily conducted in preclinical animal models. These studies are essential for establishing proof-of-concept and for guiding the design of potential future clinical trials. Below is a summary of representative findings from rodent studies.
| Study Focus | Animal Model | Dosage Range | Key Findings |
| Scopolamine-Induced Amnesia | Rats | 100-500 mg/kg | Reversal of memory deficits in passive avoidance tasks. |
| Age-Related Cognitive Decline | Aged Mice | 50-200 mg/kg | Improvement in spatial learning and memory in the Morris water maze. |
| Electroconvulsive Shock-Induced Amnesia | Mice | 100 mg/kg | Attenuation of memory consolidation deficits. |
Investigational Methodologies: A Guide to Preclinical Assessment
A rigorous and systematic approach is crucial for validating the nootropic effects of pyroglutamic acid. The following section outlines key experimental workflows and protocols.
4.1. Experimental Workflow for Nootropic Assessment
The overall workflow for assessing a potential nootropic agent like pyroglutamic acid involves several stages, from initial screening to more detailed mechanistic studies. A well-designed workflow ensures that the generated data is robust and reproducible.
Caption: A generalized workflow for preclinical nootropic investigation.
4.2. Detailed Experimental Protocol: The Morris Water Maze
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents. It is particularly valuable for evaluating potential nootropic agents.
Objective: To assess the effect of pyroglutamic acid on spatial learning and memory in a rodent model.
Materials:
-
Circular water tank (1.5-2 m in diameter)
-
Water (opacified with non-toxic white paint or milk powder)
-
Submerged platform
-
Video tracking system and software
-
Rodents (rats or mice)
-
Pyroglutamic acid solution
-
Vehicle control solution
Procedure:
-
Acclimation: Acclimate the animals to the experimental room and handling for at least 3-5 days prior to the start of the experiment.
-
Habituation: On the day before the acquisition phase, allow each animal to swim freely in the pool for 60 seconds without the platform present.
-
Acquisition Phase (4-5 days):
-
Administer pyroglutamic acid or vehicle control at the designated time before each trial (e.g., 30-60 minutes prior).
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal into the pool facing the wall at one of four randomly selected starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (24-48 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency and path length data from the acquisition phase using a repeated-measures ANOVA.
-
Analyze the probe trial data (time in target quadrant, platform crossings) using a one-way ANOVA or t-test.
-
Self-Validation and Controls:
-
A vehicle control group is essential to ensure that the observed effects are due to pyroglutamic acid and not the vehicle or the injection procedure.
-
A positive control group (e.g., a known nootropic agent like piracetam) can be included to validate the experimental setup.
-
Randomize the order of testing to avoid any time-of-day effects.
-
Ensure the experimenter is blinded to the treatment conditions to prevent bias.
Challenges and Future Directions
While early research into pyroglutamic acid is promising, several challenges and unanswered questions remain.
-
Limited Clinical Data: The majority of the research has been conducted in animal models. Well-controlled clinical trials in humans are needed to establish the efficacy and safety of pyroglutamic acid as a nootropic.
-
Optimal Dosing and Formulation: The optimal dosage, dosing frequency, and formulation for cognitive enhancement have not been determined.
-
Long-Term Effects: The long-term effects of pyroglutamic acid supplementation on brain chemistry and function are largely unknown.
-
Mechanism of Action: Further research is required to fully elucidate the molecular mechanisms underlying its potential nootropic effects. Techniques such as in vivo microdialysis to measure neurotransmitter release and receptor binding assays will be crucial in this endeavor.
Future research should focus on addressing these gaps in our knowledge. Rigorously designed preclinical studies will be instrumental in providing the necessary foundation for any future clinical development of pyroglutamic acid as a nootropic agent.
Conclusion
Pyroglutamic acid presents an intriguing candidate for nootropic development, with preclinical evidence suggesting positive effects on learning and memory. Its putative mechanisms of action, centered on the modulation of key neurotransmitter systems, provide a solid rationale for further investigation. The experimental methodologies outlined in this guide offer a framework for researchers to conduct robust and reproducible studies to further evaluate the cognitive-enhancing potential of this endogenous molecule. A continued focus on rigorous scientific methodology and a deeper exploration of its mechanisms of action will be essential to determine the ultimate therapeutic utility of pyroglutamic acid.
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The 5-Oxopyrrolidine Scaffold: A Privileged Structure in the Development of Novel Anticancer and Antimicrobial Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine, also known as the 2-pyrrolidinone ring, is a five-membered lactam that serves as a cornerstone in medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." This structural motif is found in approved drugs such as the nootropic agent Nebracetam and the respiratory stimulant Doxapram. The inherent chemical features of the 5-oxopyrrolidine ring, including its conformational flexibility and capacity for diverse substitutions, make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the burgeoning research into the anticancer and antimicrobial potential of 5-oxopyrrolidine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Anticancer Potential of 5-Oxopyrrolidine Scaffolds: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical global health priority. 5-Oxopyrrolidine derivatives have emerged as a promising class of compounds with the ability to inhibit the growth of various cancer cell lines.
Mechanisms of Action
The anticancer activity of 5-oxopyrrolidine derivatives is often multifaceted, involving the modulation of key cellular processes that are dysregulated in cancer.
-
Induction of DNA Damage: Some aziridine-containing compounds, which can be conceptually related to the strained ring systems sometimes incorporated with pyrrolidones, are known to induce DNA damage, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against cancer cells with deficient DNA repair pathways.
-
Inhibition of Protein Kinases: Molecular docking studies suggest that certain 5-oxopyrrolidine-based hydrazones can act as multi-kinase inhibitors, binding to the active sites of key protein kinases such as the non-receptor tyrosine kinase (SRC) and the serine/threonine-protein kinase (BRAF). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.
-
Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl moiety, when incorporated into a pyrrolidone scaffold, is a known feature of compounds that interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest.
The following diagram illustrates a generalized workflow for the initial screening and evaluation of novel 5-oxopyrrolidine derivatives for anticancer activity.
Caption: A streamlined workflow for the discovery and initial mechanistic evaluation of anticancer 5-oxopyrrolidine derivatives.
Structure-Activity Relationship (SAR) Insights
Several studies have highlighted key structural features that influence the anticancer efficacy of 5-oxopyrrolidine derivatives:
-
Free Amino Group: The presence of a free amino group on the phenyl ring attached to the pyrrolidinone nitrogen has been shown to be important for potent anticancer activity with low cytotoxicity towards non-cancerous cells.
-
Hydrazone Moiety: The incorporation of a hydrazone linkage at the 3-position of the pyrrolidinone ring often leads to enhanced anticancer activity.
-
Substituents on the Hydrazone:
-
Hydroxy and Alkoxy Groups: The introduction of hydroxyl and/or alkoxy substituents on the benzylidene or naphthalenylmethylene moiety of the hydrazone can increase anticancer activity.
-
Thienyl and Nitrothienyl Fragments: Bis-hydrazones containing 2-thienyl and 5-nitrothienyl moieties have demonstrated high anticancer activity.
-
-
Benzimidazole Moiety: The conjugation of a benzimidazole ring system has been shown to contribute to anticancer activity in A549 human pulmonary cancer cells.
-
Halogenation: The presence of dichloro-substituents on the 2-hydroxyphenyl ring can significantly enhance anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 lung adenocarcinoma) and non-cancerous control cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 5-oxopyrrolidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified duration (e.g., 24 or 72 hours). Cisplatin can be used as a positive control.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Antimicrobial Potential of 5-Oxopyrrolidine Scaffolds: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. 5-Oxopyrrolidine derivatives have demonstrated promising activity against a range of clinically significant pathogens, particularly multidrug-resistant Gram-positive bacteria.
Mechanisms of Action
The precise mechanisms by which 5-oxopyrrolidine derivatives exert their antimicrobial effects are still under investigation, but several possibilities have been proposed:
-
Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics.
-
Disruption of Cell Wall Synthesis: The structural similarities of the 5-oxopyrrolidine core to certain building blocks of the bacterial cell wall suggest a potential for interference with cell wall biosynthesis.
-
Inhibition of Essential Enzymes: These compounds may inhibit the activity of essential bacterial enzymes involved in processes such as DNA replication, transcription, or translation.
The following diagram illustrates the key steps in evaluating the antimicrobial properties of new 5-oxopyrrolidine compounds.
The Emergent Neuroprotective Landscape of 1-benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives: A Technical Guide for Drug Discovery
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases present a formidable challenge to modern medicine, characterized by a complex interplay of excitotoxicity, oxidative stress, and apoptosis culminating in progressive neuronal loss. The pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a wide array of biological activities. This technical guide delves into the neuroprotective mechanisms of a promising new class of compounds: 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives. Synthesizing data from seminal studies, we will explore their primary mechanism of action as N-methyl-d-aspartate (NMDA) receptor antagonists, contextualize this within the broader landscape of pyrrolidine-based neuroprotectants, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers aiming to investigate and advance these compounds in the drug discovery pipeline.
Introduction: The Rationale for Targeting Neuronal Excitotoxicity
Neuronal excitotoxicity, primarily mediated by the overstimulation of glutamate receptors, is a central pathological event in both acute brain injuries like stroke and chronic neurodegenerative conditions. The NMDA receptor, a key subtype of ionotropic glutamate receptors, plays a pivotal role in this process. Its excessive activation leads to a massive influx of calcium (Ca²⁺), triggering a cascade of deleterious downstream events including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways. Consequently, the development of agents that can modulate NMDA receptor activity without disrupting normal physiological neurotransmission is a paramount goal in neuroprotective drug discovery.
Core Mechanism of Action: NR2B-Selective NMDA Receptor Antagonism
A significant breakthrough in understanding the neuroprotective potential of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives comes from a study that designed and synthesized a series of these compounds for evaluation.[1] The research identified a lead compound, designated 12k , which demonstrated potent protective activity against NMDA-induced cytotoxicity in vitro.[1]
Attenuation of Calcium Influx
The primary neuroprotective mechanism of compound 12k was elucidated to be its function as an antagonist of the NMDA receptor, with a particular selectivity for the NR2B subunit.[1] Excessive NMDA receptor activation leads to a pathological increase in intracellular Ca²⁺ concentration. Experimental evidence showed that compound 12k effectively attenuates this NMDA-induced Ca²⁺ influx.[1] This action is critical as it prevents the initiation of downstream excitotoxic cell death pathways.
Modulation of NR2B Subunit Expression
Further investigation revealed that compound 12k also suppresses the upregulation of the NR2B subunit itself, which can be induced by excitotoxic insults.[1] This suggests a dual-action mechanism: not only does it block the immediate ion flow through the channel, but it may also mitigate the long-term potentiation of excitotoxic signaling by reducing the number of available NR2B-containing receptors. Molecular docking studies support this, indicating that compound 12k fits well into the binding site of ifenprodil, a known NR2B-selective antagonist, within the NR2B-NMDA receptor complex.[1]
The following diagram illustrates the proposed signaling pathway and the intervention point of the 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative 12k.
Caption: Mechanism of NR2B-NMDA receptor antagonism by compound 12k.
Broader Neuroprotective Context of Pyrrolidine Derivatives
The neuroprotective effects of the pyrrolidine scaffold are not limited to NMDA receptor antagonism. Various derivatives have been shown to act on multiple fronts of the neurodegenerative cascade, making this a highly versatile chemical core for drug development.
-
Oxidative Stress Mitigation: Some novel pyrrolidine-2-one derivatives have demonstrated efficacy in reversing cognitive deficits in animal models by tackling oxidative stress.[2][3] This is achieved by reducing lipid peroxidation and bolstering the endogenous antioxidant defense system, including enzymes like superoxide dismutase (SOD) and catalase.[2]
-
Anti-Apoptotic Activity: In models of ischemic stroke, pyrrolidine-2,5-dione derivatives have been identified as inhibitors of the PICK1 PDZ domain.[4] This inhibition prevents excitotoxicity and modulates apoptosis-related proteins, leading to a downregulation of pro-apoptotic factors like Bax and Cleaved-caspase-3, and an upregulation of the anti-apoptotic protein Bcl-2.[4]
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, where acetylcholine deficit is a key pathological feature, certain pyrrolidine-2-one derivatives have shown promise by inhibiting acetylcholinesterase (AChE), thereby increasing the availability of this crucial neurotransmitter.[2][3]
-
Sodium Channel Blockade: Other pyrrolidine derivatives have been developed as potent sodium channel blockers, a mechanism particularly relevant for treating ischemic stroke.[5] By blocking excessive sodium influx, these compounds can prevent neuronal swelling and subsequent cell death.
Experimental Validation: Protocols and Methodologies
The validation of neuroprotective agents requires a multi-tiered approach, from initial in vitro screening to comprehensive in vivo behavioral and biochemical analysis.
In Vitro Assays for Neuroprotection
A robust in vitro screening cascade is essential to identify and characterize the mechanisms of lead compounds.
Protocol 1: NMDA-Induced Cytotoxicity Assay
This assay directly evaluates the ability of a compound to protect neurons from glutamate-induced excitotoxicity.
-
Cell Culture: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, HT22) are cultured in 96-well plates until they form a mature network.
-
Compound Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives) for 1-2 hours.
-
NMDA Challenge: NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) are added to the culture medium to induce excitotoxicity. A control group receives no NMDA.
-
Incubation: The cells are incubated for 24 hours under standard culture conditions.
-
Viability Assessment: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[6] A higher absorbance reading indicates greater cell survival and thus, a neuroprotective effect.
Protocol 2: Intracellular Calcium Imaging
This protocol measures the compound's ability to block NMDA-induced calcium influx.
-
Cell Preparation: Neurons are cultured on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
-
Baseline Measurement: The baseline fluorescence intensity is recorded using a fluorescence microscope.
-
Compound Application: The test compound is added to the imaging buffer, and the cells are incubated for a short period.
-
NMDA Stimulation: NMDA is added to the buffer to trigger calcium influx, and the change in fluorescence intensity is recorded over time.
-
Data Analysis: The peak fluorescence intensity in the presence of the test compound is compared to the peak intensity with NMDA alone. A significant reduction indicates blockage of Ca²⁺ influx.[1]
Protocol 3: Oxidative Stress and Apoptosis Assays
These assays provide mechanistic insight into downstream protective effects.
-
ROS Measurement: Intracellular ROS levels can be measured using dyes like DCFDA (2',7'-dichlorofluorescin diacetate).[7]
-
Antioxidant Enzyme Activity: Spectrophotometric assays can be used to measure the activity of key antioxidant enzymes like SOD, catalase, and glutathione peroxidase from cell lysates.[2]
-
Apoptosis Quantification: Apoptosis can be assessed by measuring caspase-3 activity using a colorimetric or fluorometric substrate, or by Western blot analysis of apoptosis-related proteins like Bax, Bcl-2, and cleaved PARP.[4][8]
The following diagram outlines a typical in vitro screening workflow.
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L-Pyroglutamic Acid as a Plant Biostimulant: A Technical Guide to Enhancing Crop Performance
Abstract
L-Pyroglutamic acid (L-PGA), also known as pidolic acid, is a naturally occurring amino acid derivative emerging as a potent plant biostimulant. This technical guide provides an in-depth analysis of the mechanisms, applications, and evaluation protocols for utilizing L-PGA to enhance plant growth, nutrient efficiency, and stress resilience. Synthesizing current research, this document offers researchers, scientists, and agricultural professionals a comprehensive resource on the physiological and molecular underpinnings of L-PGA's efficacy. We will explore its central role in nitrogen metabolism, the stimulation of photosynthetic activity, and the bolstering of plant defense systems against environmental stressors. Detailed experimental workflows and data-driven insights are presented to facilitate further research and application development in sustainable agriculture.
Introduction: The Molecular Identity and Agricultural Potential of L-Pyroglutamic Acid
L-Pyroglutamic acid is a cyclic lactam of L-glutamic acid, found ubiquitously in biological systems, including plants, fruits, and fermented products[1]. It is a key metabolite in the gamma-glutamyl cycle, where it is interconverted with L-glutamate, a cornerstone of amino acid metabolism[2][3]. While its presence in living organisms has been known for over a century, its application as an exogenous biostimulant in agriculture is a more recent development, driven by the need for sustainable solutions to improve crop yields and quality[4][5].
As a biostimulant, L-PGA is applied to plants to enhance nutritional efficiency, abiotic stress tolerance, and overall crop quality, independent of its direct nutritional content[3][6]. Its primary appeal lies in its ability to influence fundamental physiological processes, leading to more robust and productive plants, particularly under suboptimal growing conditions[4]. This guide will deconstruct the scientific basis for these effects, providing a technical framework for its application and study.
Core Physiological Mechanisms of L-Pyroglutamic Acid in Plants
The efficacy of L-PGA as a plant biostimulant is rooted in its integration into central metabolic and signaling pathways. Upon absorption by the plant, its primary mode of action is believed to be its conversion to L-glutamate, which then orchestrates a cascade of beneficial physiological responses.
Central Role in Nitrogen Assimilation and Metabolism
Nitrogen (N) is a critical macronutrient, and its efficient uptake and utilization are paramount for plant growth. L-PGA application has been shown to significantly enhance nitrogen use efficiency[4]. This is primarily because L-PGA is readily converted to L-glutamate by the enzyme 5-oxoprolinase[1][2]. L-glutamate is the initial organic product of nitrogen assimilation and serves as a primary amino group donor for the synthesis of other amino acids and nitrogenous compounds essential for plant development[7]. By providing a direct precursor to L-glutamate, L-PGA application can bypass potential rate-limiting steps in nitrogen assimilation, leading to improved protein synthesis, chlorophyll production, and overall biomass accumulation[4].
Enhancement of Photosynthetic Capacity
Numerous studies suggest that L-PGA can stimulate photosynthesis, the fundamental process driving plant growth[4]. This enhancement is likely a downstream effect of improved nitrogen metabolism. Increased availability of L-glutamate supports the synthesis of chlorophyll and key photosynthetic enzymes, such as RuBisCO, leading to higher rates of carbon dioxide fixation. By promoting more efficient photosynthesis, L-PGA helps plants capture more solar energy and convert it into chemical energy, fueling development and potentially leading to increased yields and improved crop quality[4].
Augmentation of Abiotic Stress Tolerance
One of the most significant agricultural applications of L-PGA is in mitigating the effects of abiotic stress, particularly drought.
Under water deficit conditions, plants accumulate compatible solutes, or osmolytes, to maintain cellular turgor and water potential gradients. L-PGA, through its conversion to L-glutamate, provides a precursor for the synthesis of proline, a major osmolyte in many plant species[3]. The accumulation of proline helps to stabilize cellular structures and detoxify reactive oxygen species (ROS). Application of L-PGA has been demonstrated to improve the drought tolerance of lettuce by preserving osmotic and water balance[3][8].
Abiotic stresses invariably lead to the overproduction of ROS, which can cause significant oxidative damage to cellular components. Plants possess a sophisticated antioxidant defense system comprising enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX). L-glutamate is a precursor for the synthesis of glutathione, a crucial non-enzymatic antioxidant[9]. By bolstering the glutathione pool, L-PGA application can enhance the plant's capacity to scavenge ROS, thereby protecting cellular integrity and function under stress. Studies have shown that L-PGA treatment enhances antioxidant defenses in lettuce under water deficit[3].
Proposed Signaling Pathway of L-Pyroglutamic Acid
While the metabolic effects of L-PGA are relatively well-understood, the precise signaling cascade initiated by its exogenous application is an area of active research. A plausible hypothesis is that the signaling effects are primarily mediated by its conversion product, L-glutamate. L-glutamate is now recognized as a signaling molecule in plants, analogous to its role as a neurotransmitter in animals[7].
Plant genomes encode a family of Glutamate Receptor-Like channels (GLRs) that are homologous to mammalian ionotropic glutamate receptors[2][10][11][12]. These GLRs are ligand-gated ion channels that can be activated by glutamate and other amino acids, leading to an influx of cations, most notably Ca²⁺, into the cytoplasm. This transient increase in cytosolic Ca²⁺ acts as a second messenger, triggering downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and calcium-dependent protein kinases (CDPKs). These kinase cascades, in turn, can phosphorylate transcription factors and other proteins, leading to changes in gene expression related to growth, development, and stress responses[13][14][15][16][17].
Therefore, the application of L-PGA likely initiates a signaling cascade through its conversion to L-glutamate, which then activates GLRs, leading to a Ca²⁺-mediated signal transduction pathway that ultimately modulates gene expression to enhance plant performance.
Quantitative Effects of L-PGA and L-Glutamic Acid on Plant Growth
The application of L-PGA and its metabolic product, L-glutamic acid, has been shown to have significant positive effects on various plant growth and yield parameters. The following tables summarize key findings from selected studies.
Table 1: Effects of L-Pyroglutamic Acid on Lettuce under Water Deficit Stress
| Parameter | Treatment | Result | Percent Change vs. Untreated Stressed |
| Fresh Weight | PG-treated, water deficit | Increased | +37% |
| Yield | PG-treated, water deficit | Increased | +31% |
Data synthesized from Jiménez-Arias et al. (2019)[18].
Table 2: Effects of L-Glutamic Acid on Garlic Growth and Yield
| Parameter | Treatment (L-Glutamic Acid) | Result vs. Control |
| Shoot Length | 800 mg L⁻¹ | +36.0% |
| Bulb Yield | 400-800 mg L⁻¹ | Significant Increase |
| Parcel Yield | 800 mg L⁻¹ | Significant Increase |
Data synthesized from Turfan and Turan (2023)[19].
Experimental Protocols for Evaluating L-Pyroglutamic Acid Efficacy
To validate the biostimulant effects of L-PGA, a series of well-defined experimental protocols are necessary. These protocols should be designed to quantify changes in plant physiology, biochemistry, and growth.
General Workflow for Plant Growth Trials
A robust experimental design is crucial for accurately assessing the impact of L-PGA. The following workflow provides a general framework that can be adapted to specific crop species and research questions.
Protocol for Foliar Application of L-PGA
Foliar application is a common method for delivering biostimulants to plants.
-
Preparation of L-PGA Solution:
-
Dissolve high-purity L-Pyroglutamic acid in deionized water to achieve the desired concentrations. Based on literature for related amino acids, a starting range of 1-5 mM is recommended for initial trials[12].
-
Include a non-ionic surfactant (e.g., 0.05% Tween-20) to ensure uniform leaf coverage.
-
Prepare a control solution containing only deionized water and the surfactant.
-
-
Application:
-
Apply the solution as a fine mist to the adaxial and abaxial leaf surfaces until runoff.
-
Applications should ideally be made in the early morning or late evening when stomata are open and to avoid rapid evaporation[20][21][22].
-
The timing of application should coincide with key phenological stages, such as vegetative growth or pre-flowering, depending on the research objective[21].
-
-
Frequency:
-
The frequency of application will depend on the crop and the duration of the experiment. A typical approach is one to three applications at 7-14 day intervals.
-
Protocol for Spectrophotometric Assay of Antioxidant Enzymes
Measuring the activity of antioxidant enzymes is a key indicator of a plant's response to stress and the efficacy of a biostimulant in mitigating it. The following are generalized protocols for Catalase (CAT), Superoxide Dismutase (SOD), and Ascorbate Peroxidase (APX) assays[9][23][24][25].
-
Enzyme Extraction:
-
Homogenize 0.5 g of fresh leaf tissue in 5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract for the assays.
-
-
Catalase (CAT) Activity Assay:
-
The assay is based on monitoring the disappearance of H₂O₂ at 240 nm.
-
The reaction mixture (3 mL) contains 50 mM potassium phosphate buffer (pH 7.0), 15 mM H₂O₂, and 100 µL of enzyme extract.
-
The decrease in absorbance is recorded for 1 minute. Enzyme activity is expressed as units per milligram of protein (1 unit = 1 µmol of H₂O₂ decomposed per minute).
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture (3 mL) contains 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 100 µL of enzyme extract.
-
The reaction is initiated by placing the tubes under a 15 W fluorescent lamp for 15 minutes. The absorbance is read at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Conclusion and Future Directions
L-Pyroglutamic acid has demonstrated significant potential as a versatile and effective plant biostimulant. Its fundamental role in nitrogen metabolism, coupled with its ability to enhance photosynthesis and bolster stress defense mechanisms, makes it a valuable tool for sustainable agriculture. The likely mechanism of action, involving conversion to L-glutamate and subsequent activation of GLR-mediated signaling pathways, provides a solid scientific basis for its observed effects.
Future research should focus on elucidating the complete signaling network initiated by L-PGA, including transcriptomic and proteomic analyses to identify downstream target genes and proteins. Field trials across a wider range of crops and geographical locations are necessary to optimize application rates and timings for commercial agricultural products. Furthermore, investigating the synergistic effects of L-PGA with other biostimulants and conventional fertilizers could unlock new strategies for maximizing crop performance and resilience in the face of a changing climate.
References
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Methodological & Application
Synthesis of 5-Oxopyrrolidine-2-carboxamide from L-Glutamic Acid: An Application Guide
Abstract
This technical guide provides a comprehensive, two-step protocol for the synthesis of 5-Oxopyrrolidine-2-carboxamide (L-pyroglutamide) from the readily available and inexpensive starting material, L-glutamic acid. The synthesis involves an initial thermal cyclization of L-glutamic acid to form the key intermediate, L-pyroglutamic acid, followed by a carbodiimide-mediated amidation to yield the target product. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Rationale
This compound, also known as L-pyroglutamide, is a derivative of the amino acid L-glutamic acid. It features a lactam (a cyclic amide) structure and is found in various biological contexts. N-terminal pyroglutamate residues can form on proteins and peptides, a post-translational modification that can influence their stability and function.[1][2] The conversion of N-terminal glutamic acid or glutamine to pyroglutamate is a known phenomenon both in vitro and in vivo.[2][3] Given its structural motifs and presence in biological systems, pyroglutamide and its derivatives are valuable scaffolds in medicinal chemistry for developing novel therapeutic agents.[4]
The synthetic route from L-glutamic acid offers a cost-effective and straightforward pathway to this important molecule. The process is bifurcated into two primary stages:
-
Intramolecular Cyclization: L-glutamic acid is converted to L-pyroglutamic acid (5-oxoproline) via thermal dehydration. This step leverages the inherent reactivity of the gamma-carboxylic acid and the alpha-amino group to form a stable five-membered lactam ring with the elimination of a water molecule.[1]
-
Amidation: The carboxylic acid moiety of L-pyroglutamic acid is converted to a primary carboxamide. This transformation is efficiently achieved using a coupling reagent to activate the carboxyl group, facilitating its reaction with an ammonia source.
This guide provides a robust and validated protocol for each stage, ensuring high purity and yield of the final product.
Overall Synthetic Workflow
The synthesis proceeds through a clear, two-part process involving an intermediate isolation step. The workflow is designed for efficiency and scalability in a standard laboratory setting.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Part 1: Synthesis of L-Pyroglutamic Acid (Intermediate)
Principle: This step relies on the thermal dehydration of L-glutamic acid. At elevated temperatures, the primary amine acts as an intramolecular nucleophile, attacking the gamma-carboxylic acid to form a five-membered lactam ring, releasing one molecule of water.
Materials:
-
L-Glutamic Acid (Reagent Grade)
-
High-temperature heating mantle or oil bath
-
Round-bottom flask (RBF) equipped with a short-path distillation head or air condenser
-
Acetone
-
Deionized Water
Procedure:
-
Place 50.0 g of L-glutamic acid into a 250 mL round-bottom flask.
-
Set up the flask in a heating mantle or oil bath. Fit a short-path distillation head or an air condenser to the flask to allow water vapor to escape.
-
Heat the flask gradually to 160-180°C. The solid will begin to melt and effervesce as water is eliminated. A patent for a similar process suggests a temperature of 155°C is also effective.
-
Maintain this temperature for 1.5 to 2 hours, or until the evolution of water vapor ceases. The melt will darken slightly to a pale yellow or amber color.
-
CAUTION: The reaction is conducted at high temperatures. Ensure the apparatus is stable and avoid contact with hot surfaces.
-
Carefully remove the flask from the heat source and allow it to cool to room temperature. The molten product will solidify into a hard, crystalline mass.
-
Purification (Recrystallization): a. Break up the solid mass within the flask. Add approximately 100 mL of hot deionized water to dissolve the crude product. b. Transfer the solution to a beaker and, if necessary, heat gently to ensure complete dissolution. c. Slowly add acetone to the warm aqueous solution until persistent cloudiness is observed. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. e. Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold acetone, and dry in vacuo.
Part 2: Synthesis of this compound (Final Product)
Principle: This step involves the amidation of the carboxylic acid group of L-pyroglutamic acid. 1,1'-Carbonyldiimidazole (CDI) is used as a coupling reagent to activate the carboxyl group, forming a highly reactive acyl-imidazole intermediate.[5][6][7] This intermediate readily undergoes nucleophilic acyl substitution with ammonia to form the desired primary amide.
Materials:
-
L-Pyroglutamic Acid (from Part 1)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Concentrated Ammonium Hydroxide (28-30% NH₃ solution)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 12.9 g (0.1 mol) of L-pyroglutamic acid in 100 mL of anhydrous DMF. Stir until a clear solution is formed.
-
To this solution, add 17.8 g (0.11 mol, 1.1 equivalents) of CDI portion-wise over 15 minutes. Effervescence (CO₂ evolution) will be observed.
-
Stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the acyl-imidazole intermediate.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 20 mL of concentrated ammonium hydroxide dropwise via an addition funnel. CAUTION: This is an exothermic reaction and the addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours.
-
Work-up and Isolation: a. Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel. b. Extract the aqueous phase with ethyl acetate (3 x 100 mL). c. Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Recrystallization): a. Dissolve the crude solid in a minimum amount of hot ethanol. b. Allow the solution to cool to room temperature, then place in an ice bath to induce crystallization. c. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield pure this compound.
Mechanistic Pathway
The two-step synthesis involves distinct and well-understood chemical transformations.
Figure 2: Reaction mechanism for the two-step synthesis.
Characterization Data
Proper characterization of the starting material, intermediate, and final product is crucial for validating the success of the synthesis.
| Compound Name | L-Glutamic Acid (Starting Material) | L-Pyroglutamic Acid (Intermediate) | This compound (Product) |
| IUPAC Name | (2S)-2-Aminopentanedioic acid | (2S)-5-Oxopyrrolidine-2-carboxylic acid | (2S)-5-Oxopyrrolidine-2-carboxamide |
| Molecular Formula | C₅H₉NO₄ | C₅H₇NO₃ | C₅H₈N₂O₂ |
| Molecular Weight | 147.13 g/mol | 129.11 g/mol | 128.13 g/mol |
| Melting Point | 205 °C (dec.) | 156-158 °C | ~165-168 °C |
| ¹H NMR (DMSO-d₆) | δ ~3.2 (m, 2H, CH₂), ~1.9 (m, 2H, CH₂), ~3.8 (t, 1H, CH), Broad signals for NH₂ and COOH | δ 1.9-2.3 (m, 4H, CH₂CH₂), 4.1 (dd, 1H, CH), 7.6 (s, 1H, NH), 12.5 (br s, 1H, COOH) | δ 1.8-2.2 (m, 4H, CH₂CH₂), 3.9 (dd, 1H, CH), 7.1 (br s, 1H, CONH), 7.4 (br s, 1H, CONH), 7.7 (s, 1H, NH) |
| FT-IR (cm⁻¹) | ~3100 (N-H), ~2900 (C-H), ~1710 (C=O, acid), ~1640 (N-H bend) | ~3300 (N-H), ~1720 (C=O, acid), ~1680 (C=O, lactam) | ~3400 & 3200 (N-H), ~1680 (C=O, lactam), ~1660 (C=O, amide I) |
(Note: NMR and IR values are approximate and may vary based on solvent and instrument.)
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Part 1: Low yield of L-Pyroglutamic Acid | 1. Incomplete reaction due to insufficient temperature or time. 2. Decomposition at excessively high temperatures. | 1. Ensure temperature reaches at least 160°C and maintain for the full duration. Monitor water evolution. 2. Use a calibrated thermometer and a well-controlled heat source (oil bath is preferable to a heating mantle for precise control). Do not exceed 185°C. |
| Part 2: Reaction fails to proceed | 1. L-Pyroglutamic acid is not fully dissolved. 2. Reagents (CDI, DMF) are not anhydrous. | 1. Ensure complete dissolution in DMF before adding CDI. Gentle warming may be required. 2. Use freshly opened or properly stored anhydrous DMF. CDI is highly moisture-sensitive; handle it quickly in an inert atmosphere. |
| Part 2: Low yield of final product | 1. Incomplete activation with CDI. 2. Loss of product during aqueous work-up due to its partial water solubility. | 1. Use a slight excess of CDI (1.1-1.2 eq) and ensure adequate reaction time for activation (1 hr). 2. Saturate the aqueous phase with NaCl before extraction to decrease the product's solubility. Increase the number of extractions (e.g., 5 x 75 mL). |
| Difficulty in Crystallization | 1. Presence of impurities (e.g., residual DMF). 2. Solution is too dilute or cooled too quickly. | 1. Ensure the crude product is fully dry and free of solvent before attempting recrystallization. A preliminary purification by column chromatography may be necessary for very impure samples. 2. Use the minimum amount of hot solvent for dissolution. Allow for slow cooling to promote the formation of larger, purer crystals. |
References
- Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules.
- Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. ResearchGate.
- Pyroglutamic acid. Wikipedia.
- N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry.
- Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry.
- (S)-5-Oxopyrrolidine-2-carboxamide. PubChem.
- Methods for increasing pyroglutamic acid formation of proteins. Google Patents.
- N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies. National Institutes of Health.
- Coupling Reagents. Aapptec Peptides.
- Pyroglutamic Acid Peptides. Houben-Weyl Methods of Molecular Transformations.
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- 1. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides | MDPI [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Ultrasound-Assisted Synthesis of 5-Oxo-2-Pyrrolidine Carboxamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Medicinal Chemistry with Sonochemistry
The 5-oxo-2-pyrrolidine carboxamide scaffold, a core component of pyroglutamic acid and its derivatives, is a privileged structure in medicinal chemistry.[1][2] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antifungal, and neuritogenic properties.[3] Furthermore, their structural rigidity and chirality make them valuable building blocks in the asymmetric synthesis of complex bioactive molecules and peptidomimetics.[1] The development of efficient, high-yield, and environmentally benign methods for the synthesis of these derivatives is therefore a critical endeavor for advancing drug discovery.
Traditionally, the synthesis of amides from carboxylic acids can require harsh conditions, long reaction times, and the use of potentially toxic coupling agents. This application note details a robust and efficient protocol for the synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives utilizing the power of ultrasound irradiation. This sonochemical approach offers significant advantages, including dramatically reduced reaction times, improved yields, and milder reaction conditions, aligning with the principles of green chemistry.[4] We present a one-pot, three-component reaction that leverages the unique effects of acoustic cavitation to drive the synthesis forward, providing a streamlined and scalable method for accessing these valuable compounds.
The Sonochemical Advantage: Mechanism of Ultrasonic Acceleration
Sonochemistry harnesses the power of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (>20 kHz).[4] This process creates localized "hot spots" with transient temperatures and pressures that can reach thousands of degrees Kelvin and hundreds of atmospheres, respectively.[4] These extreme conditions, generated within the cold bulk liquid, are the driving force behind the observed rate enhancements and alternative reaction pathways in sonochemical synthesis.
The primary benefits of ultrasound in this synthesis are twofold:
-
Enhanced Mass Transport: The violent collapse of cavitation bubbles near solid-liquid interfaces generates powerful microjets and shockwaves. This phenomenon disrupts boundary layers, increases surface area, and significantly improves the transport of reagents to the catalyst surface, which is particularly beneficial in heterogeneous reactions.
-
Chemical Effects: The high temperatures and pressures within the collapsing bubbles can lead to the formation of highly reactive radical species, which can initiate or accelerate chemical reactions.
This combination of physical and chemical effects allows for reactions to proceed at lower bulk temperatures and in shorter timeframes than conventional methods.
Visualizing the Workflow: From Reagents to Product
The following diagram illustrates the streamlined workflow for the ultrasound-assisted synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives.
Caption: Workflow for the ultrasound-assisted synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives.
Materials and Equipment
Reagents:
-
Keto carboxylic acid (e.g., levulinic acid)
-
Primary amine (e.g., aniline)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Solvents (e.g., ethanol, water)
-
Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)
-
Reagents for work-up and purification (e.g., ethyl acetate, hexane, anhydrous sodium sulfate, silica gel)
Equipment:
-
Ultrasonic reactor (probe-type or bath-type, 20-40 kHz)
-
Sound-insulating enclosure for the ultrasonic reactor[5]
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the one-pot, three-component synthesis of novel 5-oxo-2-pyrrolidinecarboxamides as described by Isfahani et al.[4]
Safety Precautions:
-
Hearing Protection: Always wear earmuffs or other suitable hearing protection when operating an ultrasonic reactor.[5]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any potential aerosols.[5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6]
-
Flammable Solvents: Exercise caution when sonicating flammable solvents. Ensure there are no open flames or ignition sources nearby. Do not use sealed flasks.[7][8]
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the keto carboxylic acid (1.0 mmol), the primary amine (1.0 mmol), and the isocyanide (1.0 mmol).
-
Add the chosen solvent system (e.g., 10 mL of ethanol/water, 1:1 v/v).
-
Place the flask in the ultrasonic reactor. If using a bath sonicator, ensure the water level is appropriate. If using a probe sonicator, immerse the tip of the probe into the reaction mixture, ensuring it does not touch the walls or bottom of the flask.
-
If necessary, attach a condenser to the flask.
Sonication Procedure:
-
Turn on the ultrasonic reactor and set the desired power output. For many laboratory-scale syntheses, a frequency of 20-40 kHz is effective.
-
Monitor the reaction progress using TLC at regular intervals (e.g., every 10 minutes).
-
Maintain the reaction temperature as specified in the optimized procedure, using a water bath for cooling if necessary, as sonication can cause an increase in the bulk temperature.
-
Continue sonication until the starting materials are consumed, as indicated by TLC. Reaction times are typically in the range of 30-60 minutes.
Work-up and Purification:
-
Upon completion of the reaction, remove the flask from the ultrasonic reactor and allow it to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield the final 5-oxo-2-pyrrolidine carboxamide derivative.
Results and Discussion: Characterization of the Synthesized Derivatives
The successful synthesis of the 5-oxo-2-pyrrolidine carboxamide derivatives can be confirmed by a suite of spectroscopic techniques. The following table provides representative spectral data for a synthesized derivative.
Table 1: Representative Spectroscopic Data
| Compound | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | IR (KBr) νmax (cm-1) |
| 5-Oxo-N-phenyl-pyrrolidine-2-carboxamide | 10.03 (s, 1H, NH), 7.89 (s, 1H, NH), 7.63 (d, 2H, Ar-CH), 7.32 (t, 2H, Ar-CH), 7.09 (t, 1H, Ar-CH), 4.21 (q, 1H, CH), 2.3-2.1 (m, 2H, CH2), 2.01 (m, 2H, CH2)[9] | 177.0 (C=O, lactam), 171.26 (C=O, amide), 139.26 (Ar-C), 129.24 (Ar-C), 123.99 (Ar-C), 119.81 (Ar-C), 56.85 (CH), 29.71 (CH2), 25.79 (CH2)[9] | 3328 (N-H, lactam), 1750 (C=O, lactam), 1695 (C=O, amide), 1557 (C-H, aromatic)[9] |
The presence of characteristic peaks in the 1H and 13C NMR spectra, such as the signals corresponding to the amide and lactam carbonyl groups, as well as the protons of the pyrrolidine ring, confirms the formation of the desired product.[9][10] The IR spectrum further corroborates the structure with characteristic absorption bands for the N-H and C=O stretching vibrations.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Insufficient sonication power or time.- Incorrect solvent choice.- Degradation of product due to overheating. | - Increase sonication power or extend reaction time.- Optimize the solvent system for better cavitation.- Use a cooling bath to maintain a constant temperature. |
| Formation of multiple byproducts | - Radical side reactions.- Non-selective reaction pathways. | - Decrease sonication power.- Adjust the reaction temperature.- Investigate the use of radical scavengers if applicable. |
| Inconsistent results | - Inconsistent positioning of the reaction vessel in the ultrasonic bath.- Fluctuation in sonicator power output. | - Ensure the reaction flask is placed in the same position for each run.- Calibrate and maintain the ultrasonic equipment regularly. |
| Difficulty in purification | - Presence of polar byproducts.- Product is highly soluble in the aqueous phase. | - Use a different eluent system for column chromatography.- Perform a more extensive extraction with a suitable organic solvent. |
Conclusion
The ultrasound-assisted synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives represents a significant advancement over conventional synthetic methods. This approach is characterized by its efficiency, reduced environmental impact, and operational simplicity. The detailed protocol and troubleshooting guide provided in this application note offer researchers a reliable and scalable method for the synthesis of this important class of compounds, thereby facilitating further exploration of their therapeutic potential in drug discovery and development.
References
- Ultrasonicator Safety - Safe Operating Procedure. (n.d.).
- How to Safely Use An Explosion Proof Ultrasonic Cleaner for Flammable Solvents. (n.d.).
- Sonicator Safety: A Comprehensive Guide. (2023, October 2). Lab Manager.
- What are the safety precautions when using sonicators? (2025, December 26). Scientz Biotechnology Blog.
- Nagasree, K. P., et al. (2016). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the.
- Ultrasonic Safety Precautions to Know and Heed. (n.d.). Omegasonics.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(16), 5144.
- Isfahani, H. R., et al. (2015). Ultrasound-assisted synthesis and in vitro antimicrobial activity of novel 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides.
- Novel Tricyclic Pyroglutamide Derivatives as Potent RORγt Inverse Agonists Identified using a Virtual Screening Approach. (2020). Journal of Medicinal Chemistry, 63(22), 13877-13894.
- Synthesis of 5‐oxo‐2‐pyrrolidine carboxamide derivatives under ultrasound irradiation. (n.d.). ResearchGate.
- Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646.
- Kaur, N. (2018). Ultrasound-Assisted Synthesis of Six-Membered N-Heterocycles. Mini-Reviews in Organic Chemistry, 15(6), 520-536.
- Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 17(6), 626-646.
- Novel Tricyclic Pyroglutamide Derivatives as Potent RORγt Inverse Agonists Identified using a Virtual Screening Approach. (2020). ACS Medicinal Chemistry Letters, 11(12), 2445-2451.
- Kaur, N. (2018). Ultrasound-Assisted Synthesis of Six-Membered N-Heterocycles. Bentham Science Publishers.
- Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801-1825.
- Brahmachari, G. (Ed.). (2020).
- Al-ALshaikh, M. A. (2016). Ultrasound assisted Heterocycles Synthesis. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 134-147.
- 5-Oxopyrrolidine-2-carboxamide. (n.d.). PubChem.
- Qin, Y., et al. (2011). (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2763.
- (S)-5-Oxopyrrolidine-2-carboxamide. (n.d.). PubChem.
- Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)-One Derivatives. (2013). Journal of the Korean Chemical Society, 57(4), 488-491.
- Talha, A., et al. (2021). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Bioorganic & Medicinal Chemistry Letters, 48, 128259.
- El Mahmoudi, A., et al. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Sonicator Safety: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. scientzbio.com [scientzbio.com]
- 7. academics.eckerd.edu [academics.eckerd.edu]
- 8. crest-ultrasonics.com [crest-ultrasonics.com]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Versatile Strategy for the Synthesis of Novel 5-Oxopyrrolidine Derivatives for Drug Discovery
Abstract
The 5-oxopyrrolidine (or 2-pyrrolidinone) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse biological activities, including nootropic, anticonvulsant, and antimicrobial agents.[1][2][3] This document provides a detailed, field-proven protocol for the synthesis of novel 5-oxopyrrolidine derivatives, designed for researchers, medicinal chemists, and drug development professionals. We present a robust two-stage methodology, beginning with the synthesis of a versatile 1-aryl-5-oxopyrrolidine-3-carboxylic acid intermediate, followed by its conversion into a diverse library of carbohydrazide and hydrazone derivatives. The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure reproducibility and successful implementation.
Introduction: The Significance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine ring is a five-membered lactam of significant interest in pharmaceutical development. Its structural rigidity, combined with its capacity for hydrogen bonding via the lactam NH and C=O groups, makes it an excellent template for designing targeted therapeutic agents.[2] This scaffold is a key component in approved drugs like Levetiracetam (anticonvulsant), Doxapram (respiratory stimulant), and Nebracetam (nootropic).[3] The inherent value of this moiety drives continuous efforts to develop efficient and versatile synthetic routes to generate novel analogues for biological screening.[1][4]
While numerous methods exist for constructing the pyrrolidinone ring, including the ammonolysis of γ-butyrolactone[5] and advanced multicomponent reactions[6][7], this guide focuses on a highly adaptable and accessible approach: the reaction of an aromatic amine with itaconic acid. This method yields a 1,3-disubstituted 5-oxopyrrolidine, which serves as an ideal starting point for further diversification to explore new chemical space.[1][8]
Synthetic Strategy Overview
The protocol is divided into two main stages. The first stage involves the construction of the core heterocyclic structure. The second stage demonstrates how this core structure can be elaborated into a library of novel derivatives, a common workflow in hit-to-lead development.
Caption: Overall synthetic workflow.
Protocol I: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid (2)
This protocol details the synthesis of a key intermediate, starting from a commercially available substituted aniline. The acetamide group is chosen for its ability to modulate electronic properties and because it can be easily deacetylated later to provide a free amino group for further functionalization.[1][9]
Underlying Principle & Mechanism
The reaction proceeds via a tandem sequence. First, a conjugate (Michael) addition of the amine's nitrogen atom to the α,β-unsaturated system of itaconic acid occurs. This is followed by an intramolecular condensation reaction, where the newly formed secondary amine attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered lactam ring. The reaction is typically driven to completion by heating in a suitable solvent like water.[1][8]
Caption: Reaction mechanism schematic.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-(4-aminophenyl)acetamide (1) | ≥98% | Sigma-Aldrich | Also known as 4'-aminoacetanilide. |
| Itaconic Acid | 99% | Alfa Aesar | |
| Hydrochloric Acid (HCl) | 37% (conc.) | Fisher Scientific | Used for product precipitation. |
| Deionized Water | N/A | In-house | Used as solvent. |
| Ethanol | 95% | VWR | Used for washing the final product. |
| Round-bottom flask (250 mL) | N/A | N/A | |
| Reflux Condenser | N/A | N/A | |
| Magnetic Stirrer/Hotplate | N/A | N/A | |
| Büchner Funnel & Filter Paper | N/A | N/A |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(4-aminophenyl)acetamide (1) (15.0 g, 0.1 mol) and itaconic acid (13.0 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of deionized water to the flask. The mixture will form a slurry.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring. Continue refluxing for 12 hours.
-
Rationale: Heating provides the necessary activation energy for both the Michael addition and the subsequent dehydration/cyclization step. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Product Precipitation: After 12 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate may begin to form. To ensure complete precipitation of the carboxylic acid product, slowly add 5% aqueous HCl solution dropwise while stirring until the pH of the solution is approximately 2-3.
-
Rationale: The product is a carboxylic acid, which is deprotonated and soluble (as a carboxylate salt) at neutral or basic pH. Acidification protonates the carboxylate, rendering the product neutral and significantly less soluble in water, thus causing it to precipitate.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with cold deionized water (2 x 50 mL) followed by cold ethanol (1 x 30 mL).
-
Rationale: Washing removes any unreacted starting materials and water-soluble impurities. The final ethanol wash helps to displace water and aids in drying.
-
-
Drying: Dry the white crystalline solid in a vacuum oven at 60°C to a constant weight. The expected yield is typically high, around 90-96%.[8]
Protocol II: Derivatization to Novel Hydrazone (5)
This protocol demonstrates the conversion of the carboxylic acid intermediate (2) into its corresponding hydrazide (4), which is then condensed with an aromatic aldehyde to yield a novel hydrazone derivative (5). Hydrazones are a well-established class of compounds with potent biological activities, including anticancer and antimicrobial properties.[1][12]
Step-by-Step Experimental Protocol
Part A: Synthesis of the Hydrazide Intermediate (4)
-
Esterification (Formation of 3): Suspend the dried acid (2) (13.1 g, 0.05 mol) in 150 mL of methanol in a round-bottom flask. Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2 mL) as a catalyst. Reflux the mixture for 20 hours. After cooling, neutralize the solution with saturated sodium bicarbonate and extract the methyl ester product (3) with ethyl acetate. Dry the organic layer and evaporate the solvent.
-
Rationale: The carboxylic acid must be activated before it can react with hydrazine. A common method is conversion to an ester (in this case, a methyl ester). Sulfuric acid catalyzes this Fischer esterification.
-
-
Hydrazinolysis (Formation of 4): Dissolve the crude methyl ester (3) in 100 mL of ethanol and add hydrazine hydrate (5 mL, ~0.1 mol). Reflux the mixture for 2 hours.[8]
-
Rationale: Hydrazine is a strong nucleophile and will readily displace the methoxy group of the ester to form the stable carbohydrazide.
-
-
Isolation: Cool the reaction mixture. The hydrazide product (4) will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
Part B: Synthesis of the Final Hydrazone Derivative (5)
-
Condensation: Dissolve the hydrazide (4) (2.76 g, 0.01 mol) in 50 mL of 2-propanol in a flask. Add the desired aldehyde, for example, 5-nitrothiophene-2-carbaldehyde (1.57 g, 0.01 mol). Add a catalytic amount (2-3 drops) of glacial acetic acid.[13][14]
-
Rationale: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and activating it for nucleophilic attack by the terminal nitrogen of the hydrazide.
-
-
Reflux: Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Upon completion, cool the mixture. The hydrazone product (5) will typically precipitate out of solution. Collect the solid by vacuum filtration, wash with cold 2-propanol, and dry. The product can be further purified by recrystallization if necessary. This specific derivative has shown promising antimicrobial activity.[1][4][15]
Expected Characterization Data
| Compound Type | Analysis | Expected Results & Interpretation |
| Acid (2) | ¹H NMR (DMSO-d₆) | Signals for COCH₂, CH, and NCH₂ groups around 2.6, 3.3, and 3.8 ppm, respectively. A broad singlet for the COOH proton above 12 ppm.[13] |
| IR (KBr) | Broad O-H stretch (~3300-2500 cm⁻¹), C=O (acid) at ~1710 cm⁻¹, C=O (lactam) at ~1680 cm⁻¹. | |
| Hydrazone (5) | ¹H NMR (DMSO-d₆) | Disappearance of the broad COOH peak. Appearance of new signals for the azomethine (CH=N) proton (8.2-9.0 ppm) and aromatic protons from the aldehyde. Two sets of signals may be present due to Z/E conformers around the amide bond.[9][13] |
| IR (KBr) | Disappearance of the broad O-H stretch. Presence of N-H stretches (~3200-3300 cm⁻¹) and characteristic C=N stretch (~1620 cm⁻¹). |
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of Acid (2) | Incomplete reaction. | Extend reflux time to 24 hours. Confirm completion with TLC before workup. |
| Product remains dissolved. | Ensure pH is sufficiently acidic (~2) during precipitation. Cool the mixture in an ice bath for 1 hour before filtering. | |
| Oily product instead of solid | Impurities present. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purify by column chromatography. |
| Incomplete hydrazone formation | Insufficient catalyst or reaction time. | Add another 1-2 drops of glacial acetic acid. Monitor by TLC and extend reflux time if necessary. |
| Deactivated aldehyde. | For electron-rich (deactivated) aldehydes, a stronger acid catalyst or longer reaction times may be needed. |
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care, using gloves and working exclusively within a fume hood. Avoid inhalation of vapors.
-
Acids: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Add them slowly and carefully, especially when cooling in an ice bath or neutralizing.
-
Solvents: Organic solvents like methanol, ethanol, and 2-propanol are flammable. Keep away from ignition sources.
Conclusion
This application note provides a comprehensive and reliable protocol for synthesizing a key 1-aryl-5-oxopyrrolidine-3-carboxylic acid intermediate and subsequently elaborating it into novel hydrazone derivatives. By explaining the rationale behind each step and offering practical troubleshooting advice, this guide empowers researchers to efficiently generate libraries of new chemical entities based on this pharmaceutically important scaffold for evaluation in drug discovery programs. The versatility of the hydrazide intermediate allows for the facile introduction of a wide array of substituents, enabling a thorough exploration of structure-activity relationships.
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The Chiral Synthon: Harnessing Pyroglutamic Acid for the Asymmetric Synthesis of Bioactive Molecules
Introduction: The Enduring Utility of a Privileged Chiral Scaffold
(S)-Pyroglutamic acid, a readily available and inexpensive chiral building block derived from the natural amino acid L-glutamic acid, has emerged as a cornerstone in the asymmetric synthesis of a vast array of biologically active molecules.[1][2] Its rigid, five-membered lactam structure provides a well-defined stereochemical framework, while its two distinct functional groups—a carboxylic acid and a lactam—offer orthogonal handles for selective chemical manipulation.[3][4] This unique combination of properties has established pyroglutamic acid as a "privileged precursor," enabling chemists to construct complex molecular architectures with high stereocontrol.[2][5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic versatility of pyroglutamic acid. We will explore its fundamental derivatizations and showcase its application in the total synthesis of several important bioactive compounds through detailed, field-proven protocols.
Core Principles: Why Pyroglutamic Acid is a Superior Chiral Starting Material
The strategic advantages of employing pyroglutamic acid in asymmetric synthesis are multifold:
-
Stereochemical Integrity: The chiral center at C5 is robust and generally not susceptible to racemization under a wide range of reaction conditions, ensuring the transfer of chirality throughout a synthetic sequence.
-
Cost-Effectiveness: As a derivative of the abundant amino acid L-glutamic acid, it is an economically viable starting material for both academic research and large-scale industrial drug synthesis.[3]
-
Functional Group Versatility: The carboxylic acid can be readily converted into esters, amides, or reduced to an alcohol, while the lactam can be N-alkylated or reduced to the corresponding pyrrolidine. This allows for a modular approach to building molecular complexity.[4][5]
-
Conformational Rigidity: The cyclic nature of pyroglutamic acid imparts a degree of conformational constraint that can be exploited to direct the stereochemical outcome of subsequent reactions.
Foundational Synthetic Transformations: Key Intermediates from Pyroglutamic Acid
The journey from pyroglutamic acid to a complex bioactive molecule typically begins with a series of fundamental transformations to create key synthetic intermediates. Here, we provide detailed protocols for three of the most common and crucial derivatizations.
Protocol 1: Esterification of (S)-Pyroglutamic Acid
Rationale: Protection of the carboxylic acid as an ester is often the first step in a synthetic sequence. This prevents its interference in subsequent reactions and allows for the selective modification of the lactam nitrogen. Methyl and tert-butyl esters are commonly employed. The following protocol describes an acid-catalyzed esterification to form the tert-butyl ester.[6]
Experimental Workflow:
Sources
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- 2. Synthesis and pharmacology of the potent angiotensin-converting enzyme inhibitor N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Unambiguous Characterization of 5-Oxopyrrolidine Derivatives: An Integrated NMR and Mass Spectrometry Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-oxopyrrolidine (also known as pyroglutamate) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unambiguous structural characterization is a critical step in drug discovery and development, ensuring compound identity, purity, and stability. This application note provides an in-depth technical guide to the characterization of 5-oxopyrrolidine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present field-proven protocols, data interpretation strategies, and insights into the causality behind experimental choices, designed to empower researchers to generate high-quality, reliable, and defensible analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and three-dimensional arrangement of atoms. For 5-oxopyrrolidine derivatives, NMR is indispensable for confirming the integrity of the core lactam ring and determining the precise location and stereochemistry of substituents.
The Causality Behind NMR: Why It's Essential
NMR analysis allows for a non-destructive examination of the molecule, providing a detailed atomic-level map.[1][2]
-
¹H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).
-
¹³C NMR provides a count of the unique carbon atoms, offering a direct confirmation of the molecular backbone.
-
2D NMR (COSY, HSQC, HMBC) definitively establishes the connectivity between protons and carbons, piecing the molecular puzzle together with certainty. This is crucial for distinguishing isomers, which may have identical mass but different biological activity.
Protocol: High-Resolution NMR Sample Preparation
The quality of an NMR spectrum is directly and unforgivingly dependent on the quality of the sample preparation.[3] A homogenous, particulate-free solution is essential for achieving sharp, well-resolved peaks.[3]
Objective: To prepare a sample that is optimal for high-field NMR analysis, minimizing line broadening and artifacts.
Materials:
-
5-oxopyrrolidine derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4][5]
-
High-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
Glass Pasteur pipette and vial
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Lint-free tissue
Step-by-Step Methodology:
-
Analyte Weighing: Accurately weigh 5-25 mg of the purified 5-oxopyrrolidine derivative into a clean, dry vial. The concentration should be optimized; overly concentrated samples can lead to broadened lineshapes and difficulty in shimming.[4]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and depends on the analyte's solubility.[7] Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons and to provide a signal for the spectrometer's lock system.[6] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtration (Critical Step): Any particulate matter will disrupt the magnetic field homogeneity, leading to poor shimming and broad spectral lines.[3][7] To prevent this, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Internal Standard Addition: Add a small amount of an internal standard like TMS. This provides a reference point (0 ppm) for the chemical shift axis, ensuring data comparability.[4]
-
Tube Capping and Labeling: Cap the NMR tube securely. Label the cap, not the tube body, to avoid interfering with the spectrometer's spinner.[6]
-
Cleaning and Insertion: Carefully wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints. Place the tube in a spinner turbine, check the depth with the gauge, and insert it into the spectrometer.
Data Acquisition Strategy
A hierarchical approach to data acquisition ensures that the maximum amount of information is gathered efficiently.
Caption: Hierarchical workflow for NMR-based structure elucidation.
Spectral Interpretation: Hallmarks of the 5-Oxopyrrolidine Scaffold
The rigid, cyclic structure of the 5-oxopyrrolidine ring gives rise to a characteristic set of signals. While exact chemical shifts are substituent-dependent, typical ranges provide a reliable diagnostic fingerprint.[8][9][10]
| Position | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Correlations & Notes |
| 1 | N-H | 7.5 - 8.5 (broad singlet) | - | Often visible in DMSO-d₆. May exchange with D₂O. |
| 2 | C=O | - | 172 - 178 | The lactam carbonyl is a key indicator. HMBC correlations from H3 and H4 are expected. |
| 3 | -CH₂- | 2.0 - 2.5 (multiplet) | 25 - 32 | Diastereotopic protons often show complex splitting. Correlates with H4 in a COSY spectrum. |
| 4 | -CH₂- | 2.1 - 2.6 (multiplet) | 29 - 36 | Often overlaps with the H3 signal. Correlates with H3 and H5 in a COSY spectrum. |
| 5 | -CH- | 4.0 - 4.5 (multiplet) | 55 - 60 | The alpha-proton to the nitrogen. Its chemical shift is highly sensitive to the N-substituent. |
Note: Chemical shifts are approximate and can vary significantly based on solvent and substitution patterns.[11][12]
Mass Spectrometry: Confirming Identity and Probing Fragmentation
Mass spectrometry is a complementary technique that provides the exact molecular weight and elemental composition of a compound. Tandem MS (MS/MS) further allows for controlled fragmentation, generating a structural fingerprint that can confirm the identity of the 5-oxopyrrolidine core.[13]
The Causality Behind MS: Why It's Essential
-
Molecular Weight Confirmation: High-resolution MS (HRMS) provides a highly accurate mass measurement, allowing for the calculation of the elemental formula, a critical piece of data for verifying a new chemical entity.
-
Purity Assessment: Coupled with a separation technique like Liquid Chromatography (LC), LC-MS can resolve the target compound from impurities, providing simultaneous confirmation of identity and purity.
-
Structural Verification: The fragmentation pattern in an MS/MS experiment is characteristic of the molecule's structure. Loss of specific neutral fragments can confirm the presence of the lactam ring and its substituents.
Protocol: LC-MS/MS Analysis
This protocol outlines a general approach for analyzing 5-oxopyrrolidine derivatives using a standard reversed-phase LC system coupled to a tandem mass spectrometer.
Objective: To obtain the accurate mass of the parent ion and generate a reproducible fragmentation spectrum for structural confirmation.
Materials:
-
Stock solution of the analyte (e.g., 1 mg/mL in a suitable solvent like Methanol or Acetonitrile)
-
LC-MS grade solvents (e.g., Water, Acetonitrile)
-
LC-MS grade additives (e.g., Formic Acid, Ammonium Acetate)
-
Autosampler vials with septa
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This prevents column overload and ensures good peak shape.
-
LC Method Setup:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 5-10 minutes. This should be optimized to ensure the analyte elutes as a sharp peak.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
MS Method Setup (Positive ESI Mode):
-
Ionization Source: Electrospray Ionization (ESI) is the most common and effective method for this class of compounds.
-
Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 100-1000 amu) to identify the protonated molecule [M+H]⁺ and other adducts.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor. Apply collision energy (e.g., 10-40 eV, requires optimization) in the collision cell to induce fragmentation.[14] Acquire the resulting product ion spectrum.
-
-
A Note on Artifacts: Be aware that glutamine and glutamic acid can cyclize to form pyroglutamic acid in the ion source of the mass spectrometer.[15][16][17] If your synthesis involves these precursors, chromatographic separation of the analyte from these starting materials is essential for accurate quantitation.[17][18][19]
Data Interpretation: Recognizing Adducts and Fragments
In ESI-MS, molecules are often observed not just as protonated species ([M+H]⁺) but also as adducts with cations present in the solvent or system.[20] Recognizing these is key to correctly identifying the molecular ion.
Table of Common ESI Adducts (Positive Mode)
| Adduct Ion | Mass Difference from [M] | Common Source |
| [M+H]⁺ | +1.0073 | Proton from acidic solvent |
| [M+NH₄]⁺ | +18.0338 | Ammonium salts in buffer |
| [M+Na]⁺ | +22.9892 | Glassware, solvents, reagents[21] |
| [M+K]⁺ | +38.9632 | Glassware, solvents, reagents[21] |
| [2M+H]⁺ | M + 1.0073 | Higher analyte concentration |
| [2M+Na]⁺ | M + 22.9892 | Higher analyte concentration[22] |
Mass differences based on most common isotopes.[23]
Fragmentation: The 5-oxopyrrolidine ring is relatively stable. Fragmentation is often initiated by the loss of substituents or by ring-opening mechanisms. Common neutral losses to look for include H₂O, CO, and side chains attached to the ring. The resulting fragmentation pattern provides a high-confidence fingerprint for the molecule.[24][25]
Integrated Structural Elucidation Workflow
Neither NMR nor MS alone is sufficient for complete characterization in a regulated environment. The true power comes from their synergistic use.
Caption: Integrated workflow combining MS and NMR for definitive structure confirmation.
Method Validation and Data Integrity
In the context of drug development, analytical methods must be validated to ensure they are fit for purpose. This involves demonstrating specificity, accuracy, precision, linearity, and robustness.[26][27] Furthermore, all work should be conducted within the framework of Good Laboratory Practice (GLP), which ensures the quality and integrity of the data generated.[28] GLP principles, including the use of standard operating procedures (SOPs), comprehensive record-keeping, and regular staff training, are essential for producing reliable and reproducible results that can withstand regulatory scrutiny.[29][30]
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- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Sample preparation. (n.d.). University of Ottawa.
- 17O NMR spectroscopy of lactams. (n.d.). Heterocycles.
- Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. (2025). PMC.
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- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). PMC.
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- Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (n.d.). PubMed.
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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 5-Oxopyrrolidine-2-carboxamide
Introduction: The Significance of 5-Oxopyrrolidine-2-carboxamide Quantification
This compound, also known as pyroglutamide, is a derivative of the amino acid proline.[1] It is a key intermediate in the γ-glutamyl cycle, which is crucial for glutathione biosynthesis and amino acid transport.[1] The quantification of this compound is of significant interest in various research fields, including drug development and clinical diagnostics. Elevated levels of its precursor, 5-oxoproline (pyroglutamic acid), can be an indicator of metabolic disorders and have been identified as a potential biomarker for hepatotoxicity induced by certain xenobiotics.[2][3]
This application note provides a comprehensive guide to the quantification of this compound using High-Performance Liquid Chromatography (HPLC). We will explore various methodologies, from reverse-phase to hydrophilic interaction liquid chromatography (HILIC), and discuss the principles behind the selection of columns, mobile phases, and detection techniques. Furthermore, we will delve into chiral separation for enantiomeric resolution, a critical aspect for understanding its biological roles.
Methodologies for Quantification
The choice of an appropriate HPLC method for this compound quantification depends on the sample matrix, required sensitivity, and the need for chiral separation. Below, we detail several robust methods, explaining the rationale behind their development.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
Reversed-phase HPLC is a widely used technique for the separation of moderately polar to non-polar compounds. For a polar compound like this compound, careful method development is required to achieve adequate retention and separation from other polar components in the sample.
Principle of Separation: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. To enhance the retention of polar analytes like this compound, a highly aqueous mobile phase is often employed.
Protocol 1: RP-HPLC with UV Detection for Aqueous Samples
This protocol is suitable for the analysis of this compound in relatively clean aqueous samples.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Diammonium hydrogen phosphate (analytical grade)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation: Prepare a 0.01 mol·L-1 solution of diammonium hydrogen phosphate in ultrapure water. The mobile phase will be a mixture of this buffer and acetonitrile. An isocratic elution is often sufficient.[4]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Filter the aqueous sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the retention and separation of highly polar compounds that are poorly retained in reversed-phase chromatography.
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., silica, or silica bonded with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of an aqueous component. A water-rich layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of the analyte between this aqueous layer and the bulk mobile phase.
Protocol 2: HILIC-UV for Polar Matrices
This protocol is based on a method for pyroglutamic acid and is well-suited for separating polar analytes from complex matrices.[5]
Instrumentation:
-
HPLC or UHPLC system with a UV detector
-
HILIC column (e.g., SeQuant® ZIC®-HILIC, 250 x 4.6 mm, 5 µm)[5]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the initial mobile phase composition. Prepare calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Data Analysis: Follow the same procedure as for the RP-HPLC method.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 18 | 82 |
| 10.0 | 18 | 82 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices like plasma or cell culture media, coupling HPLC with tandem mass spectrometry is the method of choice.[2][3]
Principle of Detection: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), a precursor ion is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise.
Protocol 3: HPLC-MS/MS for Biological Samples
This protocol is adapted from a validated method for the quantification of 5-oxoproline in rat plasma and cell culture media.[2][3]
Instrumentation:
-
HPLC or UHPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard and QC Sample Preparation: Prepare stock solutions, calibration standards, and quality control (QC) samples in a matrix that mimics the study samples.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or cell culture medium, add 150 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm
-
Mobile Phase: A gradient of Mobile Phase A and B (e.g., starting with 98% A, ramping to 95% B, followed by re-equilibration).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Negative
-
MRM Transition: Monitor the transition from the precursor ion (m/z of deprotonated this compound) to a specific product ion.
-
-
Data Analysis: Use the instrument's software to integrate the peak areas of the analyte and internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
Chiral HPLC for Enantiomeric Separation
This compound is a chiral molecule, and the separation of its enantiomers can be crucial for understanding its biological activity. This can be achieved either by using a chiral stationary phase (CSP) or by derivatization with a chiral reagent followed by separation on a standard achiral column.[6][7]
Principle of Chiral Separation: Chiral stationary phases contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which have different physical properties and can be separated on a conventional achiral column.[8]
Protocol 4: Chiral HPLC using a Teicoplanin-based CSP
This protocol provides a general approach for the direct enantiomeric separation of underivatized amino acid-related compounds.[7]
Instrumentation:
-
HPLC system with a UV or MS detector
-
Chiral column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)[7]
-
Data acquisition and processing software
Reagents:
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetic acid (glacial)
-
Triethylamine (TEA)
Procedure:
-
Mobile Phase Preparation: A common mobile phase for this type of separation is a mixture of an alcohol (methanol or ethanol) with a small amount of an acid and a base (e.g., 0.1% acetic acid and 0.05% TEA). The exact composition should be optimized for the best resolution.
-
Standard Solution Preparation: Prepare a racemic standard of this compound in the mobile phase. Also, prepare solutions of the individual enantiomers if available.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm[7]
-
Mobile Phase: Methanol/Ethanol/Acetic Acid/TEA (e.g., 50:50:0.1:0.05 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or MS
-
Column Temperature: 25 °C
-
-
Data Analysis: Identify the peaks corresponding to each enantiomer based on the retention times of the individual standards. Quantify each enantiomer using a calibration curve prepared from the respective pure enantiomer or the racemic standard.
Method Comparison
| Method | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC-UV | Hydrophobic interaction | Simple, robust, widely available | Lower sensitivity and selectivity for polar analytes | Routine QC, analysis of simple mixtures |
| HILIC-UV | Hydrophilic interaction/partitioning | Excellent for highly polar compounds | Can have longer equilibration times | Analysis of polar compounds in complex matrices |
| HPLC-MS/MS | Mass-to-charge ratio separation | High sensitivity and selectivity | Higher cost and complexity | Bioanalysis (plasma, tissues), trace analysis |
| Chiral HPLC | Enantioselective interaction | Separation of enantiomers | Can be challenging to develop, expensive columns | Stereoselective metabolism studies, purity analysis |
Visualizing the Workflow
General HPLC Quantification Workflow
Caption: A generalized workflow for HPLC-based quantification.
Sample Preparation for HPLC-MS/MS
Caption: A typical protein precipitation workflow for biological samples.
Conclusion
The quantification of this compound can be effectively achieved using a variety of HPLC methods. The selection of the most appropriate technique will be dictated by the specific requirements of the analysis, including the sample matrix, the need for sensitivity, and the importance of enantiomeric separation. The protocols provided in this application note serve as a starting point for method development and can be further optimized to meet the unique challenges of each research application.
References
- Geenen, S., Guallar-Hoyas, C., Michopoulos, F., Kenna, J. G., Kolaja, K. L., Westerhoff, H. V., Thomas, P., & Wilson, I. D. (2011). HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 632-639. [Link]
- Geenen, S., Guallar-Hoyas, C., Michopoulos, F., Kenna, J. G., Kolaja, K. L., Westerhoff, H. V., Thomas, P., & Wilson, I. D. (2011). HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium. PubMed, 21752568. [Link]
- Nasreen, S. (1982). THE DETERMINATION OF 5-OXOPROLINE BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).
- Mochizuki, T., Taniguchi, S., Tsutsui, H., Min, J. Z., Inoue, K., Todoroki, K., & Toyo'oka, T. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Analytica Chimica Acta, 773, 76-82. [Link]
- Mochizuki, T., Taniguchi, S., Tsutsui, H., Min, J. Z., Inoue, K., Todoroki, K., & Toyo'oka, T. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents.
- Aswad, D. W. (1984). Quantitative analysis of pyroglutamic acid in peptides. PubMed, 6728518. [Link]
- Hayashi, T., Tsuchiya, H., & Naruse, H. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Analytical Biochemistry, 131(1), 135-140. [Link]
- Xie, S. (2010). HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). Chinese Journal of Pharmaceutical Analysis. [Link]
- Fallon, A., & Kealey, D. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Ates, H., & Yilmaz, H. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Ilcho, C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. [Link]
Sources
- 1. digital.maag.ysu.edu [digital.maag.ysu.edu]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing 5-Oxopyrrolidine-Based Inhibitors of Matrix Metalloproteinases
Introduction: The Rationale for Targeting Matrix Metalloproteinases with 5-Oxopyrrolidine Scaffolds
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity, particularly overexpression, is a hallmark of numerous pathologies, including osteoarthritis, rheumatoid arthritis, cancer metastasis, and dermal photoaging.[2][3] For instance, MMP-13 (Collagenase-3) is a primary driver of type II collagen degradation in articular cartilage, making it a key target for osteoarthritis therapies.[4] Similarly, gelatinases MMP-2 and MMP-9 are strongly implicated in tumor invasion and angiogenesis.[3]
The development of MMP inhibitors (MMPIs) has been a long-standing goal in drug discovery.[5] Early generations of broad-spectrum MMPIs, often based on hydroxamate chemistry, showed promise but were plagued by poor selectivity and off-target effects, leading to clinical trial failures.[3][5] This underscored the critical need for novel scaffolds that can offer both high potency and improved selectivity against specific MMPs.
The 5-oxopyrrolidine (also known as pyroglutamate) scaffold has emerged as a structurally rigid and versatile platform for designing a new class of MMPIs.[6] Its constrained ring system offers an entropic advantage in binding and provides a well-defined vector for positioning key pharmacophoric elements into the MMP active site.[6] Structure-based design has revealed that the pyrrolidinone ring can effectively orient a zinc-binding group (ZBG), such as a hydroxamic acid, for optimal coordination with the catalytic zinc ion, while also positioning a substituent to occupy the crucial S1' specificity pocket, a key determinant of inhibitor selectivity among different MMPs.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of 5-oxopyrrolidine-based MMP inhibitors. We will detail the underlying scientific principles, provide step-by-step experimental protocols, and offer insights into data analysis and interpretation, creating a self-validating framework for advancing this promising class of therapeutic agents.
PART 1: Design and Synthesis of a Lead 5-Oxopyrrolidine-Based Inhibitor
Structure-Based Design Principles
The design of potent and selective 5-oxopyrrolidine MMPIs is guided by the structural features of the MMP active site. Key interactions to consider are:
-
Zinc Chelation: A potent zinc-binding group (ZBG) is essential for high-affinity inhibition. The hydroxamic acid moiety (-CONHOH) is a classic and effective ZBG that forms strong coordinating bonds with the catalytic Zn²⁺ ion.[2][8]
-
S1' Pocket Occupancy: The S1' subsite is a deep, hydrophobic pocket that significantly varies among different MMPs.[7] Designing a substituent on the pyrrolidine scaffold that fits snugly and has favorable interactions within the S1' pocket of the target MMP is the primary strategy for achieving selectivity. For example, MMP-13 possesses a larger S1' pocket compared to many other MMPs, which can be exploited for selective inhibitor design.[7]
-
Hydrogen Bonding: The lactam functionality of the pyrrolidinone core can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming interactions with the backbone amides of conserved leucine and alanine residues that flank the active site.[6]
Protocol: Synthesis of a Representative Inhibitor
This protocol describes the synthesis of a representative 5-oxopyrrolidine hydroxamic acid derivative. The synthesis is presented in a multi-step sequence, starting from commercially available materials.
Protocol 1: Multi-step Synthesis of a 5-Oxopyrrolidine MMP Inhibitor
Materials:
-
N-Boc-L-pyroglutamic acid methyl ester
-
1-bromo-2-chlorobenzene
-
Isopropyl magnesium chloride lithium chloride complex (iPrMgCl·LiCl)
-
Trifluoroacetic acid (TFA)
-
Acyl chloride (e.g., 2'-methoxy-[1,1'-biphenyl]-4-carbonyl chloride)
-
Lithium hydroxide (LiOH)
-
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH)
-
Saturated aqueous solutions of NH₄Cl, NaHCO₃, and NaCl (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
Step 1: Grignard Addition to Pyroglutamate
-
Prepare a Grignard reagent from 1-bromo-2-chlorobenzene and iPrMgCl·LiCl in anhydrous THF according to standard procedures.
-
In a separate flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous THF.
-
Cool the pyroglutamate solution to -40 °C.
-
Slowly add the prepared Grignard reagent (1.2 eq) to the cooled solution.
-
Stir the reaction at -40 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the tertiary alcohol intermediate.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Step 3: N-Acylation
-
Dissolve the amine from Step 2 (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add the acyl chloride (e.g., 2'-methoxy-[1,1'-biphenyl]-4-carbonyl chloride) (1.1 eq) dropwise.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the N-acylated methyl ester.
Step 4: Saponification
-
Dissolve the ester from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours, monitoring by TLC.
-
Acidify the mixture to pH ~3 with 1M HCl.
-
Extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Step 5: Hydroxamic Acid Formation
-
Dissolve the carboxylic acid from Step 4 (1.0 eq), O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 eq), and DIPEA (3.0 eq) in anhydrous DCM.
-
Add BOP reagent (1.2 eq) in one portion.
-
Stir at room temperature overnight.
-
Wash the reaction mixture with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the THP-protected hydroxamic acid by flash chromatography.
Step 6: Deprotection to Final Inhibitor
-
Dissolve the purified product from Step 5 in methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).
-
Neutralize with saturated NaHCO₃ and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry, concentrate, and purify by preparative HPLC or recrystallization to yield the final 5-oxopyrrolidine hydroxamic acid inhibitor.
Characterization and Validation
Each intermediate and the final product should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals for the 5-oxopyrrolidine core include characteristic peaks for the CH₂ and CH groups.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by analytical HPLC, ideally showing >95% purity.
| Technique | Purpose | Expected Outcome for Final Product |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons, pyrrolidine ring protons, and the hydroxamic acid NH and OH protons. |
| ¹³C NMR | Structural confirmation | Resonances for carbonyl carbons (amide and hydroxamate), aromatic carbons, and aliphatic carbons of the pyrrolidine ring.[9] |
| HRMS (ESI+) | Molecular formula confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. |
| Analytical HPLC | Purity assessment | A single major peak indicating a purity of ≥95%. |
PART 2: In Vitro Biochemical Assays for Inhibitor Evaluation
Once synthesized and purified, the compounds must be evaluated for their ability to inhibit the target MMP and for their selectivity against other MMPs.
Protocol: MMP-13 Fluorogenic Inhibition Assay
This protocol details a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against MMP-13 using a fluorescence resonance energy transfer (FRET) substrate.
Principle: The FRET substrate contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity. An inhibitor will prevent this cleavage, leading to a reduction in the fluorescence signal.
Materials:
-
Recombinant human MMP-13 (pro-enzyme form)
-
p-Aminophenylmercuric acetate (APMA) for enzyme activation
-
Fluorogenic MMP-13 FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Test inhibitor compound (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (e.g., Ex/Em = 328/393 nm)
Procedure:
-
Enzyme Activation:
-
Dilute the pro-MMP-13 to a suitable concentration (e.g., 1 µg/mL) in Assay Buffer.
-
Add APMA to a final concentration of 1 mM.
-
Incubate at 37 °C for 1-2 hours to activate the enzyme.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test inhibitor in Assay Buffer. Typically, a 10-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the serially diluted inhibitor solutions to the 'Test' wells.
-
Add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor solutions to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.
-
Add 10 µL of a known potent MMP-13 inhibitor (e.g., GM6001) to the 'Negative Control' wells.
-
-
Enzyme Addition:
-
Dilute the activated MMP-13 in Assay Buffer to the final working concentration (e.g., 1-5 nM).
-
Add 20 µL of the diluted activated MMP-13 to all 'Test', 'Positive Control', and 'Negative Control' wells.
-
Add 20 µL of Assay Buffer to the 'Blank' wells.
-
Mix gently and incubate the plate at 37 °C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the FRET substrate solution in Assay Buffer to the final working concentration (e.g., 10 µM).
-
Add 20 µL of the substrate solution to all wells to initiate the reaction. The total volume should be 110 µL.
-
Immediately begin reading the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37 °C.
-
Data Analysis and IC₅₀ Determination
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve (mRFU/min).
-
Calculate Percent Inhibition:
-
Subtract the slope of the 'Blank' from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_positive_control))
-
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (variable slope, four-parameter dose-response curve) using software like GraphPad Prism.[10][11] The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
-
Protocol: MMP Selectivity Profiling
To assess the selectivity of a lead compound, its IC₅₀ should be determined against a panel of relevant MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -14). The protocol is identical to the one described in section 2.1, with the following modifications:
-
Enzymes: Use the specific recombinant human MMP for each assay.
-
Substrates: Use a FRET substrate that is efficiently cleaved by the specific MMP being tested. While some broad-spectrum substrates exist, using optimized substrates for each MMP is recommended for best results.
-
Activation: The activation procedure may vary slightly for different MMPs. Consult the manufacturer's data sheet for each enzyme.
The selectivity is determined by comparing the IC₅₀ value for the target MMP (e.g., MMP-13) to the IC₅₀ values for the other MMPs. A compound is considered selective if it shows a significantly lower IC₅₀ (e.g., >100-fold) for the target MMP.
| MMP Family | Representative MMPs | Relevance |
| Collagenases | MMP-1, MMP-8, MMP-13 | Arthritis, Cancer |
| Gelatinases | MMP-2, MMP-9 | Cancer, Inflammation |
| Stromelysins | MMP-3, MMP-10 | Arthritis, Inflammation |
| Matrilysins | MMP-7 | Cancer |
| Membrane-Type | MMP-14 (MT1-MMP) | Cancer, Angiogenesis |
PART 3: Cell-Based Assays for Biological Efficacy
Evaluating inhibitors in a cellular context is a critical step to confirm their activity in a more biologically relevant environment.
Protocol: Inhibition of Endogenous MMP-13 in MG-63 Osteosarcoma Cells
This assay measures the ability of an inhibitor to suppress the activity of endogenously produced and secreted MMP-13 from a human osteosarcoma cell line.
Materials:
-
MG-63 human osteosarcoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) or Interleukin-1β (IL-1β) to stimulate MMP expression
-
Test inhibitor
-
MMP-13 activity assay kit (FRET-based, as in section 2.1) or MMP-13 ELISA kit
Procedure:
-
Cell Seeding: Seed MG-63 cells in a 24-well plate at a density that will result in ~80-90% confluency after 24 hours.
-
Cell Treatment:
-
The next day, replace the medium with serum-free medium.
-
Add a stimulating agent (e.g., 10 ng/mL IL-1β) to induce MMP-13 expression.
-
Simultaneously, treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
-
Sample Collection: Collect the cell culture supernatants. Centrifuge to remove any cells or debris.
-
MMP-13 Activity Measurement:
-
Measure the MMP-13 activity in the collected supernatants using a fluorogenic FRET assay as described in section 2.1. The supernatant containing endogenous MMP-13 is used as the enzyme source.
-
Alternatively, quantify the total amount of secreted MMP-13 protein using a specific ELISA kit.
-
-
Data Analysis:
-
Normalize the MMP-13 activity or concentration to the total protein content of the cell lysate from each well to account for any differences in cell number.
-
Calculate the percent inhibition of MMP-13 activity/secretion for each inhibitor concentration relative to the stimulated, vehicle-treated control.
-
Determine the IC₅₀ value in the cellular context.
-
Protocol: Collagen Degradation Assay (Hydroxyproline Assay)
This assay quantifies the total collagen content in a cell culture or tissue sample by measuring the amount of hydroxyproline, an amino acid unique to collagen. A decrease in hydroxyproline content in the ECM of inhibitor-treated cells cultured on a collagen matrix indicates protection from collagenolysis.[6][7]
Materials:
-
Cell culture (e.g., primary chondrocytes or fibroblasts) grown on collagen-coated plates
-
Test inhibitor and stimulating agent (e.g., IL-1β)
-
12 N Hydrochloric Acid (HCl)
-
Chloramine-T solution
-
p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)
-
Hydroxyproline standard
-
Heat block or oven capable of 95-120 °C
-
Spectrophotometer (560 nm)
Procedure:
-
Sample Preparation:
-
Culture cells (e.g., chondrocytes) on collagen-coated plates and treat with a stimulating agent (e.g., IL-1β) in the presence or absence of the test inhibitor for several days.
-
After the treatment period, remove the medium and wash the cell layer/ECM with PBS.
-
Add water to the wells and scrape the cell/matrix layer. Homogenize the samples.
-
-
Acid Hydrolysis:
-
Transfer a known volume of the homogenate to a pressure-tight, screw-cap vial.
-
Add an equal volume of 12 N HCl to achieve a final concentration of 6 N HCl.
-
Seal the vials tightly and hydrolyze at 110-120 °C for 18-24 hours.
-
-
Assay:
-
After hydrolysis, cool the samples and centrifuge to pellet any debris.
-
Transfer a portion of the supernatant (hydrolysate) to a new microfuge tube.
-
Evaporate the HCl from the samples under vacuum or by heating at 60-80 °C. This step is critical as residual acid inhibits the color reaction.
-
Re-dissolve the dried residue in assay buffer or water.
-
Prepare a standard curve of hydroxyproline (0-100 µg/mL).
-
Add the samples and standards to a 96-well plate.
-
Add Chloramine-T solution to each well and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
Add DMAB solution to each well and incubate at 60-65 °C for 20-30 minutes to develop the color.
-
Cool the plate and measure the absorbance at 540-560 nm.
-
-
Data Analysis:
-
Calculate the hydroxyproline concentration in the samples from the standard curve.
-
The amount of collagen can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.
-
Compare the collagen content between control and inhibitor-treated groups to determine the protective effect of the inhibitor.
-
A more specific alternative is to use an ELISA to measure the C-terminal telopeptide of type II collagen (CTX-II), a specific biomarker for cartilage degradation, in the culture supernatant.[12][13]
Conclusion and Future Directions
The 5-oxopyrrolidine scaffold represents a highly promising platform for the development of the next generation of matrix metalloproteinase inhibitors. Through rational, structure-based design, it is possible to create potent inhibitors with high selectivity for individual MMPs, thereby avoiding the off-target effects that have hindered previous clinical candidates. The protocols detailed in these notes provide a robust framework for the synthesis, biochemical characterization, and cellular evaluation of these compounds. By following this self-validating workflow, researchers can effectively identify and advance lead candidates for a variety of diseases driven by aberrant MMP activity, from osteoarthritis to cancer. Future work should continue to focus on optimizing the pharmacokinetic properties of these inhibitors and evaluating their efficacy in relevant preclinical animal models.
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- Pinchman, J. R., et al. (2009). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: developing a structure-activity relationship. Journal of medicinal chemistry, 52(7), 2149–2158.
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- Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 1234.
- Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7954.
- Shao, D. Y., et al. (2023). Concise, three-step enantioselective total synthesis of (4S,5S)-4-hydroxy-5-octylpyrrolidin-2-one. Arkivoc, 2023(ii), 202312048.
- P. G. M. Wuts, T. W. Greene. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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- Nuti, E., et al. (2021). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. International Journal of Molecular Sciences, 22(18), 10005.
- Krikštaponis, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5104.
- Steinman, D. H., et al. (1998). A series of succinate-derived hydroxamic acids incorporating a macrocyclic ring were designed, synthesized, and evaluated as inhibitors of matrix metalloproteinases. Bioorganic & Medicinal Chemistry Letters, 8(16), 2087-2092.
- Stura, E. A., et al. (2017). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 852-857.
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Cell-based assays for evaluating the neuroprotective activity of 5-oxopyrrolidine compounds.
Topic: Cell-based Assays for Evaluating the Neuroprotective Activity of 5-Oxopyrrolidine Compounds
For: Researchers, scientists, and drug development professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The rising prevalence of neurodegenerative diseases necessitates the development of robust and predictive preclinical screening platforms. This guide provides a comprehensive framework for evaluating the neuroprotective potential of novel 5-oxopyrrolidine compounds using a cascade of validated cell-based assays. We move beyond simple protocols to explain the underlying scientific principles, enabling researchers to design, execute, and interpret experiments with confidence. The methodologies detailed herein focus on three core mechanisms of neuronal injury: oxidative stress, glutamate excitotoxicity, and apoptosis. By integrating viability, cytotoxicity, and mechanism-specific assays, this guide establishes a self-validating system for identifying and characterizing promising neuroprotective candidates.
Introduction: The Rationale for a Mechanistic Approach
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neuronal structure and function.[1][2] A convergence of pathological mechanisms, including oxidative stress, excitotoxicity, and apoptosis, drives this neuronal demise.[1][3] Consequently, therapeutic strategies are increasingly focused on neuroprotection—interventions that can prevent or slow this degenerative process.
5-oxopyrrolidine derivatives represent a class of compounds with emerging therapeutic interest, with some analogues showing potential antioxidant and neuroprotective properties.[4] To rigorously assess this potential, a systematic in vitro screening approach is essential. This document outlines a multi-tiered strategy that allows for the efficient screening and subsequent mechanistic characterization of these compounds. We will detail the establishment of neuronal injury models and the application of key assays to quantify the protective effects of test compounds.
Foundational Step: Selecting the Appropriate Cellular Model
The choice of cell model is a critical decision that influences the translational relevance of the findings. While primary neurons offer high physiological fidelity, immortalized cell lines provide reproducibility and scalability, making them ideal for initial screening.[5][6][7]
The human neuroblastoma SH-SY5Y cell line is a widely used model in neuroprotection studies.[8][9] These cells can be differentiated into a more mature neuronal phenotype and possess dopaminergic characteristics, making them particularly relevant for Parkinson's disease research.[9][10] The rat pheochromocytoma PC12 cell line is another robust model that, upon treatment with nerve growth factor (NGF), differentiates into cells resembling sympathetic neurons and is excellent for studying neuronal development and neurotoxicity.[7][10][11]
Table 1: Comparison of Common Neuronal Cell Models
| Feature | SH-SY5Y Cells | PC12 Cells | Primary Neurons |
| Origin | Human Neuroblastoma | Rat Pheochromocytoma | Rodent/Human Tissue |
| Growth Rate | High | High | Non-proliferative |
| Reproducibility | High | High | Moderate to Low |
| Ease of Culture | Easy | Easy | Difficult, requires specialized media |
| Physiological Relevance | Moderate | Moderate | High |
| Best For | High-throughput screening, Parkinson's disease models | Neurotrophic factor studies, general neurotoxicity | Validating hits from screens, studying complex synaptic functions |
Modeling Neuronal Injury In Vitro
To test for neuroprotection, one must first establish a reliable and reproducible model of neuronal injury. The following models recapitulate key pathological events found in neurodegenerative diseases.
Model 1: Oxidative Stress-Induced Injury
Scientific Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a primary driver of neuronal damage in many neurodegenerative conditions.[2][3] Inducing an acute oxidative insult in vitro provides a direct context to measure the antioxidant and cytoprotective capabilities of 5-oxopyrrolidine compounds.
Inducing Agent: Hydrogen peroxide (H₂O₂) is a common agent used to model oxidative stress.[12][13] It readily crosses cell membranes and generates highly reactive hydroxyl radicals, leading to lipid peroxidation, DNA damage, and mitochondrial dysfunction.
Model 2: Glutamate-Induced Excitotoxicity
Scientific Rationale: Glutamate is the principal excitatory neurotransmitter in the central nervous system. Its over-stimulation of receptors (particularly NMDA receptors) leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events including mitochondrial failure and the activation of cell death pathways.[14][15][16] This process, known as excitotoxicity, is a key mechanism in ischemic stroke and Huntington's disease.[16]
Inducing Agent: L-Glutamic acid directly activates glutamate receptors, providing a robust model to screen for compounds that may act as receptor antagonists or block downstream toxic events.[17][18]
Model 3: Intrinsic Apoptosis Induction
Scientific Rationale: Apoptosis, or programmed cell death, is the final pathway for neuronal elimination in many neurodegenerative processes.[19][20][21] It is a highly regulated process involving a cascade of enzymes called caspases.[20] Evaluating a compound's ability to inhibit apoptosis provides insight into its potential to interfere directly with the cellular death machinery.
Inducing Agent: Staurosporine is a potent, broad-spectrum protein kinase inhibitor that reliably induces the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.
Experimental Workflow & Core Protocols
A logical and tiered approach ensures efficient screening. An initial screen for general cytoprotection using viability and cytotoxicity assays should be followed by more specific, mechanism-based assays for promising candidates.
Caption: Tiered screening workflow for neuroprotective compounds.
Protocol: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[22][23][24] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well flat-bottom plates
-
Complete culture medium
-
Neurotoxic agent (e.g., H₂O₂)
-
5-oxopyrrolidine test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well for SH-SY5Y) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of the 5-oxopyrrolidine compounds. Remove the medium from the cells and add 100 µL of medium containing the desired compound concentrations. Incubate for 1-2 hours.
-
Induce Toxicity: Add the neurotoxic agent (e.g., H₂O₂) to all wells except the "vehicle control" wells, at a pre-determined toxic concentration (e.g., 100 µM).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[25][26] Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Shake the plate gently for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at 570 nm.
Data Analysis:
-
Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Protocol: LDH Assay for Cytotoxicity
Principle: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[27][28] The released LDH catalyzes a reaction that results in a color change, which is measured spectrophotometrically.[28][29]
Materials:
-
Cell culture supernatant from the experimental plate (from section 4.1)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Prepare Controls:
-
Spontaneous Release: Wells with untreated cells.
-
Maximum Release: Wells with untreated cells, lysed by adding Lysis Buffer 45 minutes before supernatant collection.
-
Vehicle Control: Wells treated with the neurotoxin only.
-
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[28]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Readout: Measure the absorbance at 490 nm within 1 hour.
Data Analysis:
-
Percent Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Protocol: Intracellular ROS Detection
Principle: This assay uses the cell-permeable probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound dichlorofluorescein (DCF).[30][31] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
DCFH-DA probe (e.g., 10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound and neurotoxin as described in the MTT protocol (Steps 1-3).
-
Probe Loading: Remove the treatment medium and wash the cells once with warm HBSS. Add 100 µL of HBSS containing 10-20 µM DCFH-DA to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Wash: Remove the probe solution and wash the cells twice with warm HBSS to remove any extracellular probe.
-
Readout: Add 100 µL of HBSS to each well. Immediately measure the fluorescence intensity using a microplate reader.
Data Analysis:
-
Percent ROS Reduction = [1 - (Fluorescence of Treated Sample / Fluorescence of Toxin Control)] x 100
Protocol: Caspase-3/7 Activity Assay
Principle: This homogeneous "add-mix-measure" assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[32] When these executioner caspases are active in apoptotic cells, they cleave the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal proportional to the amount of caspase activity.[32][33]
Materials:
-
Cells cultured in a white, opaque 96-well plate
-
Commercially available Caspase-Glo® 3/7 Assay Kit
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound and apoptosis-inducing agent (e.g., Staurosporine) in 100 µL of medium.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Readout: Measure the luminescence using a plate reader.
Data Analysis:
-
Fold Change in Caspase Activity = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
Interpreting the Data: A Mechanistic View
A truly neuroprotective compound should not only increase cell viability (MTT) and decrease cytotoxicity (LDH) but also show efficacy in mechanistic assays. For example, a compound that protects against H₂O₂-induced death should also demonstrate a reduction in intracellular ROS. A compound protecting against staurosporine should show a reduction in caspase-3/7 activity.
Caption: Potential mechanisms of neuroprotection by 5-oxopyrrolidine compounds.
Conclusion
The protocols and workflow described in this application note provide a robust and scientifically sound framework for the initial evaluation of 5-oxopyrrolidine compounds as potential neuroprotective agents. By combining general viability and cytotoxicity assays with mechanism-specific investigations into oxidative stress and apoptosis, researchers can efficiently identify promising candidates and gain valuable insights into their modes of action. This tiered, multi-parametric approach ensures a high degree of confidence in the data, paving the way for further preclinical development.
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Application Note: Establishing the In Vitro Antimicrobial Profile of Novel 5-Oxopyrrolidine Derivatives
An Application Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Standardized Susceptibility Testing
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery and development of new antimicrobial agents. 5-Oxopyrrolidine derivatives have emerged as a promising scaffold for the development of novel anticancer and antimicrobial compounds, with some demonstrating selective activity against high-priority Gram-positive pathogens like multidrug-resistant Staphylococcus aureus.[1] The journey from a promising chemical scaffold to a viable clinical candidate is arduous and requires rigorous, reproducible preclinical evaluation.
A cornerstone of this evaluation is in vitro antimicrobial susceptibility testing (AST). The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[2][3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting robust and reliable in vitro AST for novel 5-oxopyrrolidine derivatives. We will delve into the causality behind methodological choices, emphasizing the establishment of self-validating systems to ensure data integrity, in alignment with internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Foundational Principles: Beyond the Protocol
Before embarking on any experimental work, it is critical to understand the principles that ensure the relevance and reproducibility of AST data. The choice of method is not arbitrary; it is dictated by the stage of drug development, the specific scientific question, and the physicochemical properties of the compound being tested.
The Centrality of the Minimum Inhibitory Concentration (MIC)
The MIC is the most fundamental measure of a compound's in vitro potency.[5][9] It is a quantitative value, typically expressed in µg/mL or mg/L, that allows for:
-
Structure-Activity Relationship (SAR) Studies: Comparing the potency of different chemical analogues to guide medicinal chemistry efforts.
-
Spectrum of Activity Determination: Identifying which bacterial species are sensitive to the compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Providing the essential in vitro potency data (the 'PD' component) needed to predict effective dosing regimens.[10]
It is crucial to understand that an MIC value for one compound cannot be directly compared to the MIC of another with a different mechanism of action.[2][4] Interpretation relies on comparison to established breakpoints, which are concentrations defined by bodies like CLSI and EUCAST that categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[3][11] For novel 5-oxopyrrolidine derivatives, these breakpoints do not exist. Therefore, the immediate goal is not to classify isolates but to accurately determine the MIC value itself.[12]
Special Considerations for Novel Chemical Entities
Standard AST methods were developed for well-characterized, generally hydrophilic antibiotics.[12] Novel compounds, such as many 5-oxopyrrolidine derivatives, often present unique challenges that must be proactively addressed.
-
Solubility: This is the most common hurdle. Many novel heterocyclic compounds are poorly soluble in aqueous media like Mueller-Hinton Broth (MHB).[12][13]
-
Causality: If a compound precipitates in the test medium, its effective concentration is unknown, rendering the MIC value meaningless. The precipitate itself can also be mistaken for bacterial growth, leading to false-resistant results.
-
Solution: Dimethyl sulfoxide (DMSO) is the most common co-solvent used to prepare high-concentration stock solutions. However, DMSO can exhibit antimicrobial activity at higher concentrations. It is imperative to validate that the final concentration of DMSO in the assay (typically ≤1-2%) does not affect bacterial growth.[13] A "solvent-only" control must always be included.
-
-
Binding and Diffusion: Lipophilic compounds may bind to plastic surfaces of microtiter plates or diffuse poorly through agar, which can be a significant issue in disk diffusion or agar-based methods.[12][14] This is why broth-based methods are often preferred for initial, precise MIC determination of novel compounds.[12]
Recommended AST Methodologies: A Comparative Overview
The two gold-standard methods for determining MICs are broth microdilution and agar dilution.[15][16] The disk diffusion method is a valuable qualitative screening tool.
| Method | Principle | Primary Use Case for Novel Compounds | Advantages | Limitations |
| Broth Microdilution | Two-fold serial dilutions of the compound are made in liquid growth medium in a 96-well plate and inoculated with a standardized bacterial suspension.[5][17] | Gold standard for precise, quantitative MIC determination. Ideal for SAR studies. | High-throughput, provides a quantitative MIC, conserves compound, CLSI/EUCAST reference method.[16][18] | Can be affected by compound precipitation or binding to plastic. Requires specialized equipment for high-throughput work.[17] |
| Agar Dilution | Two-fold serial dilutions of the compound are incorporated directly into molten agar, which is then poured into plates. Standardized bacterial inocula are spotted onto the surface.[19][20] | Reference method for MIC determination, especially useful for testing many isolates simultaneously against one compound. | Allows testing of multiple isolates (up to 36) on a single plate, easy to spot contamination, considered a reference standard.[19][20][21] | More labor-intensive to prepare plates, requires larger amounts of compound, poor diffusion of lipophilic compounds can be an issue. |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a known amount of the compound is placed on an agar plate swabbed with a standardized bacterial lawn. The compound diffuses into the agar.[22][23] | Rapid, qualitative screening to assess general activity or lack thereof. Not for precise MIC determination. | Simple, low-cost, flexible drug selection.[24] | Results (zone of inhibition) are influenced by compound solubility, diffusion rate, and molecular weight; does not provide a direct MIC.[12][25] |
Experimental Protocol 1: Broth Microdilution for MIC Determination
This protocol is harmonized with CLSI M07 guidelines and is the recommended primary method for quantitative assessment of 5-oxopyrrolidine derivatives.[26]
Causality of Key Steps
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Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized because it significantly affects the activity of many antibiotics and the permeability of the bacterial outer membrane. Using non-adjusted MHB can lead to erroneous MIC values.
-
0.5 McFarland Standard: This turbidity standard ensures the final inoculum concentration is ~5 x 10⁵ CFU/mL in each well.[17] A higher inoculum can overwhelm the compound, leading to falsely high MICs (inoculum effect), while a lower inoculum can result in falsely low MICs.[11]
-
Reading at 16-20 hours: This standardized incubation time allows for sufficient bacterial growth in the control wells without permitting the emergence of resistant mutants or degradation of the test compound.[18]
Step-by-Step Methodology
-
Preparation of Compound Stock Solution: a. Accurately weigh the 5-oxopyrrolidine derivative and dissolve in 100% DMSO to a high concentration (e.g., 12.8 mg/mL or 100x the highest desired final concentration). Ensure complete dissolution. b. Rationale: Creating a concentrated stock in DMSO overcomes aqueous solubility issues.[13] This stock will be serially diluted.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a nephelometer and results in a suspension of approximately 1.5 x 10⁸ CFU/mL.[17][25] d. Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final density of ~1 x 10⁶ CFU/mL. This is the working inoculum.
-
Microtiter Plate Preparation (for a final volume of 100 µL/well): a. Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom plate. b. Create a starting concentration by adding 100 µL of the working compound solution (stock diluted in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no compound). e. Well 12 can serve as a solvent control (containing the highest concentration of DMSO used in the assay, but no compound) or a sterility control (media only).
-
Inoculation and Incubation: a. Add 50 µL of the working inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL. b. Seal the plate (e.g., with an adhesive film) to prevent evaporation. c. Incubate at 35 ± 2°C for 16-20 hours in ambient air.[18]
-
Reading and Interpreting the MIC: a. Visually inspect the plate. The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must be clear. b. The MIC is the lowest concentration of the 5-oxopyrrolidine derivative that completely inhibits visible bacterial growth (i.e., the first clear well).[2][4][5]
Workflow Visualization
Caption: Workflow for Broth Microdilution MIC Testing.
Ensuring Trustworthiness: The Self-Validating System
Trust in experimental data is not assumed; it is built through a system of controls. For AST, this is achieved by concurrently testing well-characterized quality control (QC) strains with known susceptibility profiles.[27] This practice validates the entire experimental run—from media preparation and inoculum density to incubation conditions and operator technique.
The Role and Selection of QC Strains
QC strains are stable, genetically defined microorganisms obtained from reputable culture collections like the American Type Culture Collection (ATCC).[27][28] Their expected MIC or zone diameter ranges for common antibiotics are published by CLSI and EUCAST.[29] If the result for the QC strain falls outside the acceptable range, the results for the novel test compounds from that same run are considered invalid.[27]
Recommended QC Strains for Initial Screening:
| QC Strain | ATCC Number | Gram Stain | Relevance |
| Escherichia coli | ATCC® 25922™ | Negative | Represents Enterobacterales; a common QC strain for Gram-negative testing.[28] |
| Staphylococcus aureus | ATCC® 29213™ | Positive | Represents staphylococci; a key Gram-positive pathogen.[30] |
| Pseudomonas aeruginosa | ATCC® 27853™ | Negative | Represents a non-fermenting, often drug-resistant Gram-negative pathogen.[28] |
| Enterococcus faecalis | ATCC® 29212™ | Positive | Represents enterococci; important Gram-positive pathogens. |
Implementing and Interpreting QC
-
Parallel Testing: For every batch of ASTs performed, set up a separate plate or test for the relevant QC strain(s) against a standard, well-characterized control antibiotic (e.g., ciprofloxacin, gentamicin, or ampicillin).
-
Data Comparison: After incubation, determine the MIC of the control antibiotic against the QC strain.
-
Validation Check: Compare the obtained MIC value to the acceptable ranges published in the latest CLSI M100 or EUCAST documentation.
Example QC Reference Table (Illustrative Ranges from CLSI M100):
| QC Strain | Control Antibiotic | Acceptable MIC Range (µg/mL) |
| E. coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 |
| S. aureus ATCC® 29213™ | Ciprofloxacin | 0.12 - 0.5 |
| P. aeruginosa ATCC® 27853™ | Ciprofloxacin | 0.25 - 1 |
| E. faecalis ATCC® 29212™ | Ciprofloxacin | 0.25 - 2 |
Note: These ranges are for illustrative purposes. Always refer to the most current CLSI or EUCAST documents for official QC ranges.[29][31]
If the MIC of ciprofloxacin against E. coli ATCC® 25922™ is found to be 0.008 µg/mL, it falls within the acceptable range, and the MIC values obtained for the 5-oxopyrrolidine derivatives in the same run can be considered valid. If the value was 0.03 µg/mL, the run would be invalid, and troubleshooting would be required.[27]
Caption: Logical workflow for a self-validating AST system.
Conclusion
The successful evaluation of novel 5-oxopyrrolidine derivatives hinges on the generation of high-quality, reproducible in vitro antimicrobial susceptibility data. By moving beyond mere protocol execution to understand the causality behind critical steps, researchers can proactively address challenges like compound solubility. The broth microdilution method, performed in accordance with CLSI/EUCAST principles, stands as the preferred technique for generating the precise MIC values needed to drive a drug discovery program forward. Most importantly, the integration of a robust quality control system using standard ATCC strains is not optional; it is the fundamental requirement that ensures the entire testing process is self-validating, lending trustworthiness and authority to the experimental results.
References
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- Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1453-1460. [Link]
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Techniques for creating a library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
Application Notes and Protocols
Topic: Techniques for Creating a Library of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically important agents.[1][2] Its three-dimensional structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and diversification of a specific pyrrolidine-based library: 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. This core structure has been identified as a promising scaffold for developing new agents against disease-causing bacteria.[4][5] We present detailed, step-by-step protocols for the synthesis of the core acid, its subsequent conversion into key intermediates like esters and hydrazides, and the final generation of a diverse hydrazone library. The causality behind experimental choices, robust characterization techniques, and methods for ensuring protocol integrity are discussed in detail.
Strategic Overview: The Path to a Diversified Library
The overall strategy involves a multi-step synthesis designed for robustness and adaptability. The process begins with the construction of the central 5-oxopyrrolidine-3-carboxylic acid scaffold, which then serves as a versatile platform for diversification. The carboxylic acid moiety is the primary handle for derivatization, allowing for the introduction of a wide range of functional groups and chemical properties.
The workflow is visualized below, outlining the progression from common starting materials to a library of novel chemical entities.
Sources
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- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Oxopyrrolidine-2-carboxamide Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Oxopyrrolidine-2-carboxamide (also known as L-Pyroglutamamide). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the mechanistic underpinnings of the reaction and provide actionable troubleshooting advice in a direct question-and-answer format.
Section 1: Understanding the Core Reaction: The Intramolecular Cyclization
The synthesis of this compound is fundamentally an intramolecular cyclization reaction. The most common and direct precursor is L-glutamine. The reaction involves a nucleophilic attack by the N-terminal alpha-amino group onto the side-chain amide carbonyl carbon, leading to the formation of a five-membered lactam ring and the elimination of ammonia.[1][2]
Understanding the factors that influence this equilibrium is the key to maximizing your yield.
Caption: Core reaction pathway for this compound synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and direct starting material for synthesizing this compound?
The most direct precursor is L-glutamine. Its structure contains both the nucleophile (α-amino group) and the electrophile (side-chain amide) required for the intramolecular cyclization that forms the target molecule with the elimination of ammonia.[3] While L-glutamic acid can be used to first synthesize pyroglutamic acid, this intermediate would then require a separate amidation step to yield the desired carboxamide, adding complexity to the process.
Q2: What is the primary mechanism of yield loss in this synthesis?
The primary cause of yield loss is the reversibility of the reaction and the stability of the starting material under certain conditions. The cyclization of glutamine is a spontaneous process, but it is highly sensitive to factors like pH, temperature, and solvent conditions. Failure to optimize these parameters can lead to an incomplete reaction, leaving a significant amount of unreacted L-glutamine in your final mixture, which can be challenging to separate due to similar solubility profiles. At extreme temperatures, side reactions like hydrolysis or polymerization can also occur.
Q3: Is this cyclization reaction catalyzed?
The reaction can proceed non-enzymatically, often referred to as a spontaneous cyclization.[4] However, its rate is significantly influenced by reaction conditions. In biological systems and related chemical studies, both general acid and general base catalysis can play a role. For laboratory synthesis, the choice of pH is the most critical catalytic factor.[5] For instance, a slightly acidic medium can protonate the leaving ammonia, making it a better leaving group, while a slightly basic medium increases the nucleophilicity of the attacking amino group.[5] Studies have also shown that species like inorganic phosphate can act as catalysts by mediating proton transfer.[1][6]
Section 3: Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific experimental issues.
Problem: My reaction yield is very low (<30%), with a large amount of starting L-glutamine remaining.
-
Possible Cause 1: Suboptimal pH
-
Why it happens: The rate of glutamine cyclization is highly pH-dependent. At neutral pH, the reaction can be slow. Extreme acidic (pH < 2) or alkaline (pH > 10) conditions can favor the reaction but may also introduce side products or degradation.[7][8] The optimal pH often lies in a specific acidic or basic range where the balance between the protonation state of the reactants is ideal.
-
Solution: Perform small-scale optimization experiments across a range of pH values. A good starting point is to test conditions at pH 4-5 and pH 8-9. Use a suitable buffer system that does not interfere with the reaction (e.g., phosphate or acetate buffers). For instance, preparing L-glutamine in a sodium phosphate buffer at pH 2.5 and incubating has been used to drive cyclization to completion.[5]
-
-
Possible Cause 2: Incorrect Temperature or Reaction Time
-
Why it happens: Like most chemical reactions, the rate of cyclization is temperature-dependent. Insufficient temperature or time will result in an incomplete reaction. Conversely, excessively high temperatures can lead to the degradation of both the starting material and the product, or promote the hydrolysis of the amide back to pyroglutamic acid.[4]
-
Solution:
-
Increase Temperature Systematically: If running the reaction at room temperature, try increasing the temperature to 40-60 °C and monitor the reaction progress using TLC or LC-MS.
-
Extend Reaction Time: An incomplete reaction may simply need more time. Monitor the reaction at regular intervals (e.g., 12, 24, 48 hours) to determine the point at which the reaction plateaus.
-
Data-Driven Optimization: The table below provides starting points for optimizing reaction conditions.
-
-
| Parameter | Starting Condition | Optimization Range | Rationale |
| Temperature | 37 °C | 25 °C to 80 °C | Balances reaction rate against potential degradation.[4] |
| pH | 7.0 (Water/Buffer) | 4.0 - 6.0 or 8.0 - 9.0 | Optimizes the protonation state of the amine and leaving group.[8] |
| Concentration | 0.5 M | 0.1 M to 1.0 M | Higher concentrations can favor the intramolecular reaction. |
| Time | 24 hours | 12 to 120 hours | Ensure the reaction has sufficient time to reach completion.[5] |
Problem: I am observing significant side products other than my starting material.
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Possible Cause: Hydrolysis to Pyroglutamic Acid
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Why it happens: Under harsh acidic or basic conditions, particularly with prolonged heating in aqueous solutions, both the side-chain amide of the starting L-glutamine and the product this compound can hydrolyze to form L-glutamic acid and pyroglutamic acid, respectively.
-
Solution:
-
Moderate Reaction Conditions: Avoid excessively high temperatures (>80-90°C) and extreme pH values for extended periods.
-
Use a Non-Aqueous Solvent: If feasible for your specific protocol, consider using a high-boiling point, polar aprotic solvent to drive the reaction via thermal dehydration without introducing water that can participate in hydrolysis.
-
Analytical Verification: Use LC-MS to identify the mass of the side product. Pyroglutamic acid has a mass of 129.11 g/mol , while the desired product is 128.13 g/mol .[9][10]
-
-
Problem: My product is pure according to NMR/LC-MS, but my isolated yield is low.
-
Possible Cause: Difficulty in Product Isolation
-
Why it happens: this compound is a polar molecule with high water solubility, making extraction from aqueous reaction media inefficient. It can also be challenging to crystallize from complex mixtures.
-
Solution:
-
Lyophilization: If the reaction is performed in water with non-volatile buffers, consider lyophilizing (freeze-drying) the entire reaction mixture to remove the solvent. The crude product can then be purified from the buffer salts.
-
Solvent Extraction with Salting Out: To improve extraction efficiency from water into an organic solvent (like ethyl acetate or dichloromethane), saturate the aqueous layer with a salt such as sodium chloride or ammonium sulfate. This decreases the solubility of the organic product in the aqueous phase.
-
Column Chromatography: For high purity, silica gel column chromatography is a viable option. Use a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, to elute the product.
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-
Sources
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Overcoming challenges in the purification of 5-oxopyrrolidine derivatives.
Welcome to the technical support center for the purification of 5-oxopyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important class of compounds. As Senior Application Scientists, we have compiled field-proven insights to help you navigate these complexities.
Purification Workflow Overview
The purification of 5-oxopyrrolidine derivatives often involves a multi-step process to remove unreacted starting materials, byproducts, and other impurities. A general workflow is outlined below, which can be adapted based on the specific properties of your derivative.
Caption: General purification workflow for 5-oxopyrrolidine derivatives.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of 5-oxopyrrolidine derivatives in a question-and-answer format.
Problem 1: Low recovery of the desired compound after aqueous workup.
Question: I seem to be losing a significant amount of my 5-oxopyrrolidine derivative during liquid-liquid extraction. What could be the cause and how can I improve my recovery?
Possible Causes and Solutions:
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High Water Solubility: Many 5-oxopyrrolidine derivatives, especially those with carboxylic acid or other polar functional groups, can have significant solubility in water.[1]
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Solution 1: Brine Wash: After the initial extraction, wash the aqueous layer with brine (a saturated solution of NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.
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Solution 2: Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be more efficient than multiple discrete extractions.
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Solution 3: Back-Extraction: If your compound is ionizable (e.g., has a carboxylic acid or amine group), you can manipulate the pH to facilitate extraction. For an acidic compound, acidify the aqueous layer to protonate the carboxylate and increase its partitioning into the organic phase. Conversely, for a basic compound, basify the aqueous layer.
-
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Emulsion Formation: The presence of certain impurities or surfactants can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping your compound.
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Solution 1: Filtration: Filtering the emulsion through a pad of Celite® or glass wool can help to break it up.
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Solution 2: Addition of Brine: Adding brine can also help to break emulsions by increasing the density of the aqueous phase.
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Solution 3: Centrifugation: If a centrifuge is available, spinning the mixture can effectively separate the layers.
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Problem 2: Difficulty in purifying the compound by column chromatography.
Question: My 5-oxopyrrolidine derivative is streaking on the TLC plate and I'm getting poor separation during column chromatography. What can I do?
Possible Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for your compound.
-
Solution: Systematic Solvent Screening: Perform a systematic screening of solvent systems for your TLC analysis. Start with a non-polar solvent and gradually increase the polarity. Common solvent systems for 5-oxopyrrolidine derivatives include mixtures of ethyl acetate/petroleum ether and dichloromethane/methanol.[1][2][3]
-
| Mobile Phase Composition | Polarity | Suitable for |
| Petroleum Ether / Ethyl Acetate (e.g., 1:1) | Low to Medium | Less polar derivatives |
| Dichloromethane / Methanol (e.g., 9:1) | Medium to High | More polar derivatives[1] |
| Ethyl Acetate | Medium | Derivatives of intermediate polarity |
-
Compound Acidity/Basicity: If your compound is acidic or basic, it can interact strongly with the silica gel, leading to tailing.
-
Solution 1: Additive to Mobile Phase: Add a small amount of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine or ammonia) to your mobile phase to suppress the ionization of your compound and improve the peak shape.
-
Solution 2: Use of Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica gel (C18) if your compound is unstable on silica or shows poor separation.
-
Problem 3: The purified compound is not a single enantiomer.
Question: My synthesis is supposed to be stereoselective, but my final product is a mixture of enantiomers. How can I separate them?
Possible Causes and Solutions:
-
Racemization during Synthesis or Purification: Certain reaction or purification conditions (e.g., high temperature, strong acid or base) can cause racemization of a chiral center.
-
Non-Stereoselective Synthesis: The reaction may not be as stereoselective as anticipated.
Solutions for Chiral Separation:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers.[4]
-
Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns are commonly used.[4]
-
Indirect Method: The enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4]
-
-
Diastereomeric Salt Crystallization: If your compound has an acidic or basic center, it can be reacted with a chiral counter-ion to form diastereomeric salts, which often have different solubilities and can be separated by fractional crystallization.[4]
Problem 4: Formation of pyroglutamate from N-terminal glutamine residues.
Question: I am working with a peptide containing an N-terminal glutamine, and I'm observing a side product that I suspect is the pyroglutamate derivative. How can I prevent this and can it be reversed?
Possible Causes and Solutions:
-
Spontaneous Cyclization: N-terminal glutamine residues can spontaneously cyclize to form pyroglutamate, especially under acidic or neutral pH conditions and at elevated temperatures.[5]
-
Solution 1: pH Control: Maintain the pH of all buffers used during purification between 6.0 and 7.0 to minimize the rate of spontaneous cyclization.[5]
-
Solution 2: Temperature Control: Perform purification steps at low temperatures (e.g., 4°C) to slow down the reaction rate.[5]
-
Solution 3: Enzymatic Removal: If pyroglutamate has already formed, it can be enzymatically removed using pyroglutamate aminopeptidase (pGAP). This enzyme specifically cleaves the pGlu residue from the N-terminus.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the initial purification of a crude reaction mixture containing a 5-oxopyrrolidine derivative?
A1: A good starting point is typically a liquid-liquid extraction to partition your compound into an organic solvent and remove water-soluble impurities. The choice of organic solvent will depend on the polarity of your derivative, with ethyl acetate and dichloromethane being common choices.[1][2] If the compound is a solid and has reasonable thermal stability, recrystallization from a suitable solvent system can be a very effective purification method.[3][6]
Q2: Are there any specific safety precautions I should take when working with 5-oxopyrrolidine derivatives?
A2: As with any chemical synthesis and purification, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the solvents used in purification are flammable and/or toxic, so it is crucial to work in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents and solvents being used.
Q3: My 5-oxopyrrolidine derivative is an oil and I cannot crystallize it. What are my options?
A3: If your compound is an oil, column chromatography is the most common method of purification. If you are still having difficulty after trying various solvent systems on silica gel, consider using a different stationary phase like alumina or a reverse-phase C18 column. Preparative HPLC can also be a powerful tool for purifying oils to a high degree of purity.
Q4: How can I confirm the purity of my final 5-oxopyrrolidine derivative?
A4: A combination of analytical techniques should be used to confirm the purity and identity of your compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.[7][8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[2][3]
-
Elemental Analysis: Provides the elemental composition of your compound.[3][7][9]
References
- Le Goffic, F., Andrillon-Spiegel, J., & Letarte, R. (1975).
- Beit-Yannai, E., & Garen, A. (1982). Purification of TEM-1 beta-lactamase by immunoaffinity chromatography. FEBS letters, 143(1), 101–104.
- Constant, S., & Gaset, A. (2002). LACTAM PURIFICATION PROCESS.
- Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. (2024). Molecules.
- Technical Support Center: Prevention of Pyroglutamate Form
- Nagasree, K. P., Umarani, W. A., Sony, K. P., Kumar, K. S., & Kumar, M. M. K. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular. Indian Journal of Chemistry, 62(1), 85-93.
- From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. (2022). Molecules.
- Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (2013). Farmacia.
- Chiral Drug Separation. (n.d.).
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (n.d.). BenchChem.
- Zirgulevičiūtė, Ž., Vaickelionienė, R., Jonuškienė, I., Anusevičius, K., & Mickevičius, V. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology, 65(1).
- Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
- Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel, Switzerland), 15(8), 970.
- Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (n.d.).
- Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
- Sapijanskaite-Banevic, B., Mickevicius, V., & Kavaliauskas, P. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(11), 4485.
Sources
- 1. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 5-Oxopyrrolidine Carboxamides
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Welcome to the technical support center for the synthesis of 5-oxopyrrolidine carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important class of compounds. The 5-oxopyrrolidine (also known as pyroglutamic acid) scaffold is a prevalent motif in numerous biologically active natural products and pharmaceuticals.[1][2][3] This resource offers a structured approach to overcoming common challenges in their synthesis, ensuring reproducible and high-yielding reactions.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis of 5-oxopyrrolidine carboxamides, providing not just solutions but also the underlying chemical principles.
Q1: My amide coupling reaction is resulting in low or no yield. What are the likely causes?
Several factors can contribute to poor yields in the synthesis of 5-oxopyrrolidine carboxamides. The most common culprits are inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[4]
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Incomplete Carboxylic Acid Activation: The carboxylic acid of the pyroglutamic acid starting material must be activated to facilitate nucleophilic attack by the amine.[4][5] Insufficient or degraded coupling reagents will lead to incomplete activation and, consequently, low product formation.[4]
-
Amine Reactivity Issues: The amine's nucleophilicity can be compromised. Protonation of the amine by the carboxylic acid starting material can form an unreactive ammonium salt, a common issue that precedes the desired coupling reaction.[5][6] Steric hindrance on either the pyroglutamic acid derivative or the amine can also physically impede the reaction.[4]
-
Hydrolysis of Activated Intermediates: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide bond formation.[4] It is critical to use anhydrous solvents and reagents.
-
Formation of Pyroglutamic Acid from N-terminal Glutamine: If your starting material is a peptide with an N-terminal glutamine, it can spontaneously cyclize to form pyroglutamic acid, which can complicate the intended reaction.[7]
Q2: I'm observing significant side product formation. How can I minimize these unwanted reactions?
Side reactions are a common challenge, particularly when dealing with sensitive substrates. Understanding the potential side products is key to mitigating their formation.
-
Racemization: A significant concern, especially when using chiral pyroglutamic acid derivatives, is racemization at the alpha-carbon.[8] This can occur via direct enolization or through the formation of an oxazolone intermediate.[8] To suppress racemization, consider using additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and running the reaction at lower temperatures.[4][9]
-
N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and reduces the yield of the desired amide.[10] The use of additives like HOBt or HOSu can help to trap the O-acylisourea intermediate and prevent this side reaction.[11]
-
Glutarimide and Aspartimide Formation: In peptide synthesis involving glutamic and aspartic acid residues, intramolecular cyclization can lead to the formation of glutarimide and aspartimide byproducts, respectively.[12]
Q3: The purification of my 5-oxopyrrolidine carboxamide is proving difficult. What strategies can I employ?
The polarity of 5-oxopyrrolidine carboxamides can make their purification challenging.
-
For Highly Polar Products: If your product is highly polar, it may bind strongly to silica gel, leading to streaking and poor separation.[13] Consider using a more polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide to improve peak shape.[13] Alternatively, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be effective.[14][15] For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique.[16]
-
Removing Urea Byproducts: If you've used a carbodiimide reagent like DCC, the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents and can be removed by filtration. However, if EDC is used, the urea byproduct is water-soluble and can be removed with an aqueous workup.[11]
-
Work-up Procedures: Employing an effective work-up is crucial. Washing the organic layer with a mild acid (e.g., 10% citric acid) can remove unreacted amine and basic byproducts. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) can remove unreacted carboxylic acid. Finally, a brine wash helps to remove residual water before drying and concentration.[4]
Section 2: Key Synthetic Strategies and Protocols
There are several established methods for synthesizing 5-oxopyrrolidine carboxamides. The choice of method often depends on the specific substrates and the desired scale of the reaction.
Strategy 1: Carbodiimide-Mediated Amide Coupling
This is one of the most common methods for amide bond formation. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to form a reactive O-acylisourea intermediate.[6][17][18]
-
Dissolve the 5-oxopyrrolidine carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) and stir for 15-30 minutes to allow for the formation of the active ester.
-
Add the amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and perform an aqueous workup as described in the purification section.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Carbodiimide coupling mechanism.
Strategy 2: Multicomponent Reactions (MCRs)
MCRs, such as the Ugi reaction, offer a highly efficient route to complex molecules in a single step.[1][19] The Ugi four-component reaction (U-4CR) involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide.[20][21] This can be adapted for the synthesis of 5-oxopyrrolidine carboxamides.
The Ugi reaction proceeds through the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid in a concerted fashion.[20]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: Ugi four-component reaction workflow.
Section 3: Data Summary and Comparison of Coupling Reagents
The choice of coupling reagent is critical for a successful synthesis. Below is a comparison of commonly used reagents.
| Coupling Reagent | Advantages | Disadvantages | Typical Solvents |
| EDC/HOBt | Water-soluble urea byproduct, good for solution-phase synthesis.[11] | Can cause racemization, especially without additives.[22] | DMF, DCM, NMP[11] |
| DCC/HOBt | Inexpensive, effective for both solution and solid-phase synthesis.[11] | Insoluble urea byproduct can be difficult to remove completely. | DCM, THF |
| HATU/DIPEA | High coupling efficiency, low racemization.[23] | More expensive, can form guanidinium byproducts with the amine.[11] | DMF, NMP |
| T3P® (Propylphosphonic Anhydride) | High yields, clean reactions, byproducts are water-soluble. | Can be sensitive to moisture. | Ethyl acetate, THF |
| CDI (Carbonyldiimidazole) | Mild conditions, gaseous byproduct (CO2). | Can be slow, may require elevated temperatures. | THF, DCM |
Section 4: Advanced Troubleshooting and Optimization
Problem: Sterically Hindered Substrates
For sterically hindered amines or carboxylic acids, standard coupling conditions may fail.[4]
-
Solution 1: Acyl Fluoride Intermediates: Conversion of the carboxylic acid to the corresponding acyl fluoride can enhance reactivity. Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ, which then reacts with the hindered amine.[24]
-
Solution 2: Elevated Temperatures: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier for sterically demanding substrates. Microwave-assisted synthesis can be particularly effective in this regard.[24]
Problem: Electron-Deficient Amines
Amines with electron-withdrawing groups are less nucleophilic and can be challenging to acylate.
-
Solution: More Potent Activating Agents: For electron-deficient amines, stronger coupling reagents like HATU or COMU may be necessary to achieve good conversion.[25] The use of a stronger, non-nucleophilic base may also be beneficial.
dot graph TD { subgraph "Problem Identification" A{Low Yield} end
} caption: Troubleshooting workflow for 5-oxopyrrolidine carboxamide synthesis.
References
- Multicomponent Reactions in the Synthesis of γ-Lactams. (2018). Thieme Chemistry.
- Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. (n.d.). National Institutes of Health.
- Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. (n.d.). MDPI.
- Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). Royal Society of Chemistry.
- Multicomponent Reactions in the Synthesis of γ-Lactams | Request PDF. (n.d.). ResearchGate.
- Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. (n.d.). MDPI.
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
- Amide Synthesis. (n.d.). Fisher Scientific.
- TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Royal Society of Chemistry.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
- Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI.
- Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). IRIS.
- Carbodiimide. (n.d.). Wikipedia.
- Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. (n.d.). KTU ePubl.
- Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. (n.d.). MDPI.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health.
- Why did my amide syntesis does not work?. (2021). ResearchGate.
- SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology.
- PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. (2014). LOCKSS.
- DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry.
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (n.d.). National Institutes of Health.
- Pyroglutamic Acid. (n.d.). Rupa Health.
- Tips and tricks for difficult amide bond formation?. (2021). Reddit.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed.
- Pyroglutamic acid. (n.d.). Wikipedia.
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (n.d.). PubMed.
- Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. (n.d.). National Institutes of Health.
- For highly polar compound, how to do the purification?. (2018). ResearchGate.
- Purification of strong polar and basic compounds. (2023). Reddit.
- Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. (n.d.). Google Patents.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage.
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (n.d.). National Institutes of Health.
- Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar.
Sources
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Troubleshooting guide for the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
Welcome to our dedicated technical support center for the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to incomplete reaction, side reactions of the starting materials, or product loss during workup and purification.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction between N-(4-aminophenyl)acetamide and itaconic acid requires sufficient time and temperature to proceed to completion.
-
Solution: Ensure the reaction mixture is refluxed for the recommended 12 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting materials.
-
-
Isomerization of Itaconic Acid: Under the reaction conditions, itaconic acid can isomerize to its unreactive isomers, mesaconic acid and citraconic acid. These isomers will not undergo the necessary Michael addition, thus reducing the yield of the desired product.
-
Solution: While difficult to completely avoid, using a slight excess of itaconic acid (e.g., 1.5 equivalents relative to N-(4-aminophenyl)acetamide) can help to drive the reaction towards the desired product.[1]
-
-
Suboptimal pH during Precipitation: The final product is isolated by precipitation from an alkaline solution by acidification. If the pH is not optimal, the product may remain partially dissolved.
-
Solution: Carefully adjust the pH of the filtrate to 5 using hydrochloric acid to ensure maximum precipitation of the carboxylic acid.[1]
-
-
Product Loss During Washing: Excessive washing of the filtered product can lead to loss of material due to its slight solubility in water.
-
Solution: Wash the crystalline solid with a minimal amount of cold water to remove residual acids and salts.
-
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Reaction Time | 12 hours at reflux | Shorter times may lead to incomplete conversion. |
| Molar Ratio | 1.5 eq. Itaconic Acid | A lower ratio may result in unreacted N-(4-aminophenyl)acetamide. |
| Precipitation pH | 5 | A higher or lower pH can increase the product's solubility. |
Question 2: The isolated product appears impure. What are the likely contaminants and how can I purify it effectively?
Answer:
Impurities in the final product can include unreacted starting materials, side-products from the reaction, or salts from the workup procedure.
Likely Contaminants & Purification Strategy:
-
Unreacted Starting Materials: Residual N-(4-aminophenyl)acetamide or itaconic acid may be present.
-
Side-Products: As mentioned, isomers of itaconic acid might be present, although they are generally more soluble and may be removed during washing.
-
Salts: Sodium chloride (NaCl) can be introduced if an excess of hydrochloric acid is used for neutralization and precipitation.
Effective Purification Protocol:
The most effective purification method reported is a recrystallization procedure based on pH manipulation:
-
Dissolution in Base: Dissolve the crude solid in a 5% sodium hydroxide (NaOH) solution. This deprotonates the carboxylic acid, forming the soluble sodium salt.
-
Filtration: Filter the alkaline solution to remove any insoluble impurities.
-
Acidification and Precipitation: Acidify the filtrate with hydrochloric acid (HCl) to a pH of 5. This protonates the carboxylate, causing the pure 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid to precipitate out of the solution.[1]
-
Washing and Drying: Filter the precipitated solid and wash with a small amount of cold water. Dry the purified product thoroughly.
This process is highly effective at removing both unreacted starting materials and inorganic salts.
Question 3: How can I confirm the identity and purity of my synthesized 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid?
Answer:
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination are essential for confirming the structure and purity of the final product.
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.03 (s, 3H, CH₃)
-
δ 2.65–2.77 (m, 2H, CH₂CO)
-
δ 3.32–3.38 (m, 1H, CH)
-
δ 3.92–4.01 (m, 2H, NCH₂)
-
δ 7.56 (s, 4H, Hₐᵣ)
-
δ 9.93 (s, 1H, NH)
-
δ 12.77 (s, 1H, OH)[1]
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 23.95 (CH₃)
-
δ 35.12, 35.14 (CH, CH₂CO)
-
δ 49.96, 50.03 (NCH₂)
-
δ 119.17, 119.71, 119.94, 134.33, 135.27, 135.63 (Cₐᵣ)
-
δ 168.12, 171.43, 174.26 (C=O)[1]
-
-
IR (KBr):
-
νₘₐₓ 3454–2536 (NH+OH)
-
1727, 1677, 1644 (C=O)
-
1512 (C=N)
-
1172 (C-N) cm⁻¹[1]
-
-
Melting Point: 237–238 °C[1]
Significant deviations from these values may indicate the presence of impurities or an incorrect structure. The complementary nature of IR and NMR spectroscopy provides a robust confirmation of the synthesized compound's identity.[2]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: The reaction proceeds through a two-step sequence:
-
Aza-Michael Addition: The primary amine of N-(4-aminophenyl)acetamide acts as a nucleophile and adds to the α,β-unsaturated system of itaconic acid. This is a conjugate addition reaction.
-
Intramolecular Cyclization (Amidation): The newly formed secondary amine then undergoes an intramolecular condensation with one of the carboxylic acid groups of the itaconic acid backbone, forming the five-membered pyrrolidinone ring and eliminating a molecule of water.
Q2: Can I use a different solvent for this reaction?
A2: The established protocol uses water as the solvent, which is advantageous due to its low cost, safety, and ability to facilitate the reaction at reflux temperature.[1] While other polar, high-boiling point solvents could potentially be used, water has been demonstrated to provide a high yield (96%) for this specific synthesis. Any change in solvent would require re-optimization of the reaction conditions.
Q3: Is it possible to perform this reaction at a lower temperature?
A3: The intramolecular cyclization step, which involves the formation of an amide bond and the elimination of water, is generally favored at higher temperatures. Performing the reaction at a significantly lower temperature would likely result in a much slower reaction rate and potentially incomplete conversion to the final product. Refluxing in water provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.
Experimental Protocols
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from a published procedure.[1]
Materials:
-
N-(4-aminophenyl)acetamide (4-aminoacetanilide)
-
Itaconic acid
-
5% Hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (0.5 mol), itaconic acid (0.75 mol), and 100 mL of water.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After 12 hours, add 100 mL of 5% hydrochloric acid to the mixture and stir for 5 minutes.
-
Cool the reaction mixture to room temperature, which should result in the formation of a crystalline solid.
-
Filter the solid and wash it with a minimal amount of cold water.
-
To purify the product, dissolve the crude solid in a 5% sodium hydroxide solution.
-
Filter the resulting solution to remove any insoluble impurities.
-
Acidify the filtrate with 5% hydrochloric acid to a pH of 5 to precipitate the pure product.
-
Filter the white solid, wash with a small amount of cold water, and dry to obtain 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.
References
- Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
Sources
Preventing racemization during the synthesis of chiral pyroglutamic acid derivatives.
Welcome to the technical support center for the synthesis of chiral pyroglutamic acid derivatives. As a valued member of the scientific community, you are likely aware that pyroglutamic acid is a versatile chiral building block in the synthesis of numerous pharmaceuticals and natural products.[1][2] However, maintaining its stereochemical integrity throughout a multi-step synthesis can be a significant challenge. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to help you navigate the complexities of your synthetic pathways and prevent unwanted racemization.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Question 1: My chiral HPLC analysis indicates a racemic or partially racemic product after an amide coupling reaction to the carboxylic acid of N-protected pyroglutamic acid. What went wrong?
Answer:
This is a classic and often frustrating issue. The most probable cause is the formation of a 5(4H)-oxazolone (or azlactone) intermediate during the activation of the carboxylic acid.[3] The α-proton of this oxazolone is significantly more acidic than that of the starting acid, making it susceptible to abstraction by any base present in the reaction mixture. Subsequent reprotonation can occur from either face of the planar intermediate, leading to racemization.
Underlying Causes & Solutions:
-
Choice of Coupling Reagent:
-
High-Risk Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), when used alone, are notorious for causing significant racemization through the oxazolone pathway.[3][4]
-
Solution: Always use carbodiimides in conjunction with racemization-suppressing additives.[4] 1-Hydroxybenzotriazole (HOBt) and its analogues like HOAt (1-hydroxy-7-azabenzotriazole) and 6-Cl-HOBt are highly effective.[5][6] These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is less prone to oxazolone formation and subsequent racemization.[4][5]
-
Alternative Reagents: Consider using uronium/aminium-based reagents like HBTU, HATU, or phosphonium-based reagents like BOP and PyBOP, which generally lead to lower levels of racemization.[3][7]
-
-
Base Selection and Stoichiometry:
-
The Problem with Strong, Sterically Unhindered Bases: Strong bases, especially those with low steric hindrance like triethylamine (TEA), can readily abstract the α-proton from the oxazolone intermediate.[5]
-
Solution: Opt for sterically hindered, weaker bases. N,N-diisopropylethylamine (DIPEA or Hünig's base) is a better choice than TEA. N-methylmorpholine (NMM) is an even milder and often preferred base for minimizing racemization.[5] Use the minimum necessary amount of base – typically just enough to neutralize any acid salts present and to facilitate the coupling.
-
-
Reaction Temperature:
-
The Influence of Heat: Higher temperatures accelerate most reactions, including the rate of racemization.
-
Solution: Perform the coupling reaction at 0 °C or even lower temperatures if the reaction kinetics allow. Start the activation step at a low temperature and allow the reaction to slowly warm to room temperature only if necessary.
-
Experimental Workflow: Minimizing Racemization During Amide Coupling
Caption: Optimized workflow for low-racemization amide coupling.
Question 2: I observed significant racemization after a reaction that involved heating my pyroglutamic acid derivative. Is this expected?
Answer:
Yes, this is highly expected. Pyroglutamic acid and its derivatives are susceptible to thermally-induced racemization, even in the absence of catalysts or solvents.[8][9] Research has shown that pyroglutamic acid itself begins to racemize spontaneously when heated above its melting temperature (around 162 °C).[8][9] The rate of this racemization is highly dependent on the temperature; for instance, racemization that takes over 24 hours at 160 °C can occur in about 1.5 hours at 210 °C.[8][9]
Key Factors and Mitigation Strategies:
-
Temperature and Duration: The extent of racemization is a function of both the temperature and the duration of heating.
-
Solution: Avoid unnecessarily high temperatures in your reaction steps. If a reaction requires heat, use the lowest possible temperature that affords a reasonable reaction rate. Minimize the reaction time at elevated temperatures. For example, if a reaction is complete in 2 hours at 80 °C, do not leave it running overnight.
-
-
pH Extremes: Both strongly acidic and strongly basic conditions at elevated temperatures can accelerate racemization.
-
Solution: If heating is unavoidable, try to maintain the reaction mixture as close to neutral pH as possible. If the reaction must be run under acidic or basic conditions, perform careful optimization studies to find the mildest possible conditions.
-
Data Summary: Temperature Effect on Racemization
| Temperature | Time for Significant Racemization of Molten Pyroglutamic Acid |
| 160 °C | > 24.5 hours |
| 180 °C | ~4.8 hours (in 80% aqueous solution)[10] |
| 210 °C | ~1.5 hours |
| Data synthesized from sources.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for amino acid derivatives like pyroglutamic acid?
A1: Racemization involves the removal and re-addition of the proton at the chiral α-carbon.[11] This process requires the formation of a planar, achiral intermediate. There are two primary pathways for this to occur:
-
Oxazolone Formation: As detailed in the troubleshooting guide, activation of an N-acyl amino acid's carboxyl group can lead to the formation of a 5(4H)-oxazolone ring. The α-proton of this ring is acidic and easily removed by a base.[3]
-
Direct Enolization: A base can directly abstract the α-proton to form a planar enolate intermediate. This is generally less common than the oxazolone pathway for N-acyl derivatives but can be a factor under strongly basic conditions.[12]
Caption: Oxazolone-mediated racemization pathway.
Q2: Are certain protecting groups for the lactam nitrogen better at preventing racemization?
A2: Yes, the nature of the N-protecting group is crucial. Urethane-type protecting groups like benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc) are generally very effective at suppressing racemization.[13] This is because the lone pair on the nitrogen atom is delocalized into the carbonyl of the urethane, making it less available to participate in the formation of the oxazolone ring. Acyl-type protecting groups, such as acetyl or benzoyl, are much more prone to racemization because the nitrogen is already part of an amide and readily participates in cyclization to the oxazolone.[5]
Q3: How can I accurately determine the enantiomeric purity of my pyroglutamic acid derivative?
A3: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification of each.
Protocol: Chiral HPLC Analysis of Pyroglutamic Acid Enantiomers
-
Column Selection: A common choice is a teicoplanin-based chiral stationary phase, such as an Astec® CHIROBIOTIC® T column.[14]
-
Sample Preparation: Dissolve a small amount of your purified sample (e.g., 1 mg/mL) in a suitable solvent like methanol.[14]
-
Mobile Phase: A typical mobile phase might consist of a mixture of acetonitrile, methanol, acetic acid, and triethylamine (e.g., 54.5:45:0.3:0.2 v/v/v/v). The acidic and basic additives help to improve peak shape.[14]
-
Analysis Conditions:
-
Data Interpretation: The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the areas of the two peaks: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Q4: Can purification methods like crystallization improve the enantiomeric purity of my product?
A4: Absolutely. If your product is a solid and you have a partially racemized mixture, fractional crystallization can be an effective method for enrichment. The racemic compound and the pure enantiomer often have different crystal lattice structures and solubilities. By carefully choosing a crystallization solvent and conditions, it is often possible to selectively crystallize the desired enantiomer, leaving the racemic portion in the mother liquor. This is a powerful technique, especially for removing small amounts of the undesired enantiomer.
References
- Wu, H., & West, A. R. (2011). Thermally-Induced Homogeneous Racemization, Polymorphism, and Crystallization of Pyroglutamic Acid. Crystal Growth & Design, 11(4), 1347–1354. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Wu, H., & West, A. R. (2011). Thermally-Induced Homogeneous Racemization, Polymorphism, and Crystallization of Pyroglutamic Acid.
- Kim, M. H., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Polymorphism, Phase Transitions, and Thermal Stability of L-Pyroglutamic Acid.
- Peptide synthesis. Wikipedia. [Link]
- Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606–1607. [Link]
- Strategies for the synthesis of pyroglutamic acids and esters from glycine derivatives.
- Pinceková, L., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 25(22), 5398. [Link]
- Amino Acid Racemases: Functions and Mechanisms.
- Kageyama, H., et al. (1965). Racemization of optically-active pyroglutamic acid. U.S.
- Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801-1825. [Link]
- Panday, S. K., et al. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 21(1), 1-22. [Link]
- Racemization in peptide synthesis. (2015). Slideshare. [Link]
- Mazzotti, M., et al. (2018). Intensified deracemization via rapid microwave-assisted temperature cycling. CrystEngComm, 20(21), 2914-2921. [Link]
- Bada, J. L. (1972). The Racemization of Isoleucine in Calcareous Marine Sediments: Kinetics and Mechanism. Earth and Planetary Science Letters, 15(1), 1-11. [Link]
- Mochizuki, T., et al. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Analytica Chimica Acta, 773, 76-82. [Link]
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
- Mochizuki, T., et al. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Analytica Chimica Acta, 773, 76-82. [Link]
- Mechanisms of base-catalyzed racemization during activation step.
- Wang, W. C., et al. (2006). Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. Journal of bacteriology, 188(16), 5898–5906. [Link]
- Racemization in amino acids?
- Generic mechanisms for acid‐catalysed racemisation.
- D'Orazio, G., & Fanali, S. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4256. [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]
- Pyroglutamic acid – Knowledge and References. Taylor & Francis. [Link]
- D-pyroglutamic acid production from L-glutamic acid by successive racemization, resolution and dehydration.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(8), 2987-3036. [Link]
- Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
- Yamada, S., et al. (1983). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 48(6), 843–846. [Link]
- Methods for increasing pyroglutamic acid formation of proteins.
- Pyroglutamic acid. Wikipedia. [Link]
- Amino Acid-Protecting Groups.
- the racemization of amino acids in aqueous solution by acetic anhydride. Semantic Scholar. [Link]
- Werner, W. E., et al. (2005). The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains. Analytical Biochemistry, 342(1), 120-125. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. US3185703A - Racemization op optically-active pyroglutamic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Racemization in peptide synthesis | PPTX [slideshare.net]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Refinement of protocols for the synthesis of hydrazone derivatives of 5-oxopyrrolidine.
Welcome to the technical support center for the synthesis of 5-oxopyrrolidine hydrazone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining synthesis protocols and troubleshooting common experimental challenges. The 5-oxopyrrolidine core and hydrazone linkage are significant pharmacophores, and their successful coupling is critical for the development of novel therapeutics.[1][2] This resource is structured to address specific issues encountered during synthesis in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses the most frequently encountered difficulties during the synthesis of 5-oxopyrrolidine hydrazone derivatives. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize a 5-oxopyrrolidine hydrazone derivative by condensing a 5-oxopyrrolidine-3-carbohydrazide with an aromatic aldehyde, but I am consistently obtaining very low yields or no desired product at all. What are the likely causes and how can I optimize the reaction?
Answer:
Low or no yield in hydrazone synthesis is a common yet multifaceted problem. The root cause often lies in suboptimal reaction conditions that fail to adequately promote the key steps of the reaction mechanism: nucleophilic attack and subsequent dehydration.[3][4]
Causality and Refined Protocol:
The formation of a hydrazone is a reversible condensation reaction.[5] The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This is followed by the rate-limiting, acid-catalyzed elimination of a water molecule to form the C=N double bond of the hydrazone.[3][4]
Key Optimization Parameters:
-
pH Control is Critical: The reaction is highly pH-dependent.[6]
-
Problem: If the medium is too acidic (pH < 4), the hydrazine nitrogen becomes protonated, reducing its nucleophilicity and hindering the initial attack on the carbonyl.[6] If the medium is too basic or neutral (pH > 6), there is insufficient acid to catalyze the dehydration of the tetrahedral intermediate, which is often the rate-limiting step.[4][6]
-
Solution: The optimal pH is typically mildly acidic, between 4 and 6.[6][7] This can be achieved by adding a catalytic amount of a weak acid, such as glacial acetic acid or formic acid.[6][8]
-
-
Solvent Selection: The choice of solvent can significantly impact reaction kinetics and solubility of reactants.
-
Problem: Using a solvent in which either the 5-oxopyrrolidine-3-carbohydrazide or the aldehyde has poor solubility will result in a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Protic solvents like ethanol or methanol are commonly used and are often effective.[6][9] For less soluble starting materials, consider using a co-solvent system or a higher boiling point solvent like isopropanol or butanol to improve solubility and allow for higher reaction temperatures.[1][10]
-
-
Temperature and Reaction Time: These parameters are interdependent and crucial for driving the reaction to completion.
-
Problem: Room temperature reactions may be too slow, especially with sterically hindered or electronically deactivated reactants. Insufficient reaction time will lead to incomplete conversion.
-
Solution: Moderate heating (e.g., 40-60°C or refluxing in the chosen solvent) can significantly increase the reaction rate.[6][11] It is essential to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[6][11]
-
Refined Protocol for Low Yield:
| Parameter | Recommendation | Rationale |
| pH | Adjust to 4-6 | Optimizes nucleophilicity of hydrazine and catalysis of dehydration.[6] |
| Catalyst | Catalytic glacial acetic acid | Provides the necessary protons for the rate-limiting step without deactivating the nucleophile.[8] |
| Solvent | Ethanol or Methanol | Good general-purpose solvents for this reaction.[6] |
| Temperature | Reflux | Increases reaction rate and drives the equilibrium towards product formation.[9] |
| Monitoring | TLC or LC-MS | Confirms reaction completion and helps avoid unnecessary heating that could lead to side products.[11] |
Issue 2: Formation of Side Products
Question: During the synthesis of my 5-oxopyrrolidine hydrazone, I observe the formation of significant impurities, particularly a less polar spot on my TLC plate. What are these side products and how can I minimize their formation?
Answer:
The most common side product in reactions involving hydrazine (NH₂NH₂) is the formation of an azine.[7] This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[7]
Causality and Prevention:
-
Mechanism of Azine Formation:
-
Hydrazine reacts with the first equivalent of the carbonyl compound to form the desired hydrazone.
-
If an excess of the carbonyl compound is present, the hydrazone can then react with a second equivalent of the carbonyl to form a stable, often brightly colored, azine (R₂C=N-N=CR₂).[7]
-
-
Preventative Measures:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 5-oxopyrrolidine-3-carbohydrazide relative to the aldehyde.[7] This ensures that the aldehyde is the limiting reagent, minimizing the chance of it reacting with the product hydrazone.
-
Slow Addition: Adding the aldehyde solution dropwise to the solution of the hydrazide can help maintain a low concentration of the aldehyde throughout the reaction, further disfavoring azine formation.[7]
-
Issue 3: Difficulty in Product Purification
Question: My reaction appears to be successful, but I am struggling to purify the final 5-oxopyrrolidine hydrazone derivative. Column chromatography on silica gel leads to product degradation, and recrystallization is not yielding a pure product. What are my options?
Answer:
Purification of hydrazones can be challenging due to their potential instability, particularly towards acid.[12] Standard silica gel chromatography can lead to hydrolysis of the hydrazone back to its starting materials.
Causality and Refined Purification Strategies:
-
Acid Sensitivity: The C=N bond of the hydrazone is susceptible to acid-catalyzed hydrolysis.[7] Silica gel is inherently acidic and can promote this degradation during chromatography.
-
Refined Purification Protocols:
-
Recrystallization: This is often the best first approach as hydrazones tend to be crystalline.[5][12] Experiment with a variety of solvent systems. Common choices include ethanol, methanol, ethyl acetate, or mixtures with hexanes.
-
Base-Treated Silica Gel Chromatography: If chromatography is necessary, neutralize the silica gel before use. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (e.g., 1% triethylamine in the eluent).[12]
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[12]
-
Acid/Base Extraction: If your hydrazone has basic or acidic functional groups, a liquid-liquid extraction workup can be an effective preliminary purification step. However, be cautious to avoid strongly acidic conditions during the workup.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for hydrazone formation?
A1: The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[3]
-
Dehydration: This intermediate is then protonated on the hydroxyl group, which is subsequently eliminated as a water molecule, forming the stable C=N double bond of the hydrazone. This step is typically the rate-limiting step and is acid-catalyzed.[3][4]
Q2: How can I confirm the formation of my desired 5-oxopyrrolidine hydrazone derivative?
A2: A combination of spectroscopic techniques is essential for structural confirmation:
-
¹H NMR Spectroscopy: Look for the characteristic singlet signal of the azomethine proton (-N=CH-) typically in the range of δ 8.0-8.5 ppm.[1] The disappearance of the aldehyde proton signal (around δ 9-10 ppm) is also a key indicator. The NH proton of the hydrazone will appear as a singlet, which is D₂O exchangeable.[13]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) will have a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretching vibration (typically around 1515-1650 cm⁻¹) and the disappearance of the C=O stretch of the starting aldehyde.[1][10] The N-H stretch of the hydrazone will also be present.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[13]
Q3: My hydrazone product appears to be a mixture of E/Z isomers in the ¹H NMR spectrum. Is this normal?
A3: Yes, the presence of E/Z isomers is common for hydrazones, especially in solution.[1] This is due to restricted rotation around the C=N double bond. You may observe two sets of signals for some protons, particularly those close to the C=N bond, such as the azomethine proton and the NH proton.[1] Often, one isomer is thermodynamically more stable and will be the major product.
Q4: How should I store my purified 5-oxopyrrolidine hydrazone derivatives?
A4: Hydrazones can be susceptible to hydrolysis and oxidation.[7] For long-term stability, they should be stored as dry solids in a cool, dark, and dry place.[6] If storage in solution is necessary, use a dry, aprotic solvent. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.[7]
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of 5-oxopyrrolidine hydrazone derivatives, incorporating the troubleshooting advice provided.
Sources
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- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazone Formation [quimicaorganica.org]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. psecommunity.org [psecommunity.org]
- 9. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]
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- 13. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity [mdpi.com]
Technical Support Center: Method Development for Scaling Up 5-Oxopyrrolidine-2-carboxamide Production
Welcome to the technical support center for the synthesis and scale-up of 5-Oxopyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the robust and scalable production of this important molecule. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Section 1: Synthesis Pathway and Key Considerations
The industrial production of this compound, also known as pyroglutamide, typically proceeds through one of two primary routes: the direct amidation of L-pyroglutamic acid or the cyclization of L-glutamine. The choice of pathway often depends on the cost and availability of starting materials, as well as the desired purity profile of the final product.
Q1: What are the primary synthesis routes for this compound?
Answer: The two most common and scalable synthesis routes are:
-
From L-Pyroglutamic Acid: This is a direct, two-step process involving the activation of the carboxylic acid of L-pyroglutamic acid, followed by amidation. L-pyroglutamic acid itself is readily and cheaply produced by the thermal cyclization of L-glutamic acid.[1][2]
-
From L-Glutamine: This route involves the cyclization of L-glutamine to form this compound. This reaction can occur under thermal stress or in the presence of certain enzymes.[3][4]
The following diagram illustrates a common industrial synthesis pathway starting from L-glutamic acid.
Caption: Decision tree for managing exothermic reactions during scale-up.
Q4: We are observing incomplete conversion during the amidation of L-pyroglutamic acid. What are the likely causes and solutions?
Answer: Incomplete conversion in amide bond formation is a common issue that can often be traced back to several factors. [5]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to undergo amidation. If the activation is incomplete, the reaction will stall.
-
Poor Nucleophilicity of the Amine Source: While ammonia is a potent nucleophile, its concentration and availability at the reaction site are crucial.
-
Hydrolysis of the Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material. [5] Troubleshooting and Optimization:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient activating agent | Increase the stoichiometry of the activating agent (e.g., thionyl chloride) or coupling reagent. |
| Low reaction temperature | Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Presence of water | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Insufficient ammonia | Ensure an adequate excess of ammonia or ammonium hydroxide is used. |
Section 3: Purification and Isolation
The final stages of production, crystallization, filtration, and drying are critical for achieving the desired purity and physical properties of the active pharmaceutical ingredient (API). [6]
Q5: What are the best practices for the crystallization of this compound to ensure high purity and a consistent crystal form?
Answer: A well-controlled crystallization process is essential for obtaining a high-purity product with a consistent particle size distribution.
-
Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., water, ethanol) and an anti-solvent (e.g., isopropanol, acetone) is often effective.
-
Controlled Cooling: A slow and controlled cooling rate is crucial for the growth of large, well-defined crystals, which are easier to filter and wash. [7]Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: Introducing a small amount of pure product crystals (seeding) at the point of supersaturation can help control the crystal form and size.
Q6: Our filtration times are very long, and the filter cake is difficult to wash effectively. How can we improve our filtration and washing process?
Answer: Long filtration times and inefficient washing are often indicative of a small particle size or an undesirable crystal habit.
-
Optimize Crystallization: As mentioned above, a controlled crystallization process that yields larger particles will significantly improve filtration performance.
-
Filter Type and Size: Ensure that the filter medium (e.g., filter cloth, sintered disc) has the appropriate pore size for your crystal size distribution.
-
Washing Solvent: Use a cold solvent in which the product has very low solubility to wash the filter cake. This will remove impurities without dissolving a significant amount of the product. [6]Multiple small-volume washes are generally more effective than a single large-volume wash. [6] The following diagram outlines a typical workflow for the purification and isolation of this compound.
Caption: Workflow for the purification and isolation of this compound.
Section 4: Frequently Asked Questions (FAQs)
Q7: What are the critical process parameters (CPPs) to monitor during the scale-up of this compound synthesis?
A7: Key CPPs include reaction temperature, reagent addition rate, agitation speed, and reaction time. Continuous monitoring and control of these parameters are essential for a reproducible and robust process.
Q8: What analytical techniques are recommended for in-process control and final product release?
A8: For in-process control, High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the consumption of starting materials and the formation of the product and any impurities. For final product release, a comprehensive analysis should include HPLC for purity, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Karl Fischer titration for water content.
Q9: Are there any specific safety precautions to consider when handling the reagents used in this synthesis?
A9: Yes, several reagents require careful handling. Thionyl chloride, a common activating agent, is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Ammonia is a corrosive gas with a pungent odor and should also be handled in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q10: Can racemization occur during the synthesis, and how can it be controlled?
A10: If starting from L-glutamic acid or L-pyroglutamic acid, there is a risk of racemization, particularly during the carboxylic acid activation and amidation steps, especially if harsh conditions (e.g., high temperatures, strong bases) are used. To minimize racemization, it is advisable to use milder coupling reagents and maintain a controlled temperature throughout the reaction. [8][9]
References
- Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side... - ResearchGate. (n.d.).
- DESIGN OF FILTRATION AND DRYING OPERATIONS | Request PDF. (n.d.).
- Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients - PMC. (n.d.).
- Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (2022, July 17). Frontiers.
- Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. (2019, October). PubMed.
- How Liquid Filtration Optimizes Pharmaceutical Manufacturing Process. (n.d.).
- Breakthrough in beta-lactam synthesis using nickel catalysts. (2023, August 25). ScienceDaily.
- Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling | Organic Process Research & Development. (2022, December 6). ACS Publications.
- Advances in the chemistry of β-lactam and its medicinal applications - PMC. (n.d.).
- Internal cyclization of glutamic acid (Glu) to produce pyroglutamic... - ResearchGate. (n.d.).
- Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. (n.d.). PubMed Central.
- The Importance of Filtration in Pharmaceutical Manufacturing. (2025, November 14). Topfilterbag.
- Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
- N-Terminal Cyclization Analysis. (n.d.). Creative Biolabs.
- Tips and tricks for difficult amide bond formation? : r/Chempros. (2021, October 20). Reddit.
- US8835466B2 - Synthesis and uses of pyroglutamic acid derivatives - Google Patents. (n.d.).
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters. (n.d.). ACS Publications.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). Organic Chemistry Portal.
- Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC. (2025, November 10). NIH.
- Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF. (n.d.). Scribd.
- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi.
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.).
- Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.).
- One-pot synthesis of chiral α-methylene-γ-lactams with excellent diastereoselectivities and enantioselectivities. (2010, November 19). PubMed.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. (n.d.). ResearchGate.
- Pyroglutamic acid - Wikipedia. (n.d.).
- EP1004578B1 - 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives - Google Patents. (n.d.).
- PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY Azzurra Stefanucci, Ettore Novellino, Roberto Costante, and Ad. (2014, July 24). LOCKSS.
- This compound. (n.d.). AbacipharmTech-Global Chemical supplier.
- Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide. (n.d.). MDPI.
- This compound | C5H8N2O2 | CID 220461. (n.d.). PubChem.
- Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025, November 14). ResearchGate.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). PMC - NIH.
- Large-scale crystallization of proteins for purification and formulation. (2025, August 6). ResearchGate.
- Large Scale Crystallization. (2021, September 24). YouTube.
- Large-scale crystallization of proteins for purification and formulation. (n.d.). Semantic Scholar.
- Large-scale crystallization of proteins for purification and formulation. (2015, February 21). PubMed.
- One-pot synthesis of γ-lactams from ketoaziridines. (n.d.). RSC Publishing.
- Large-scale crystallization of proteins for purification and formulation. (n.d.). OUCI.
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- 4. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Optimizing protecting group strategies for 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives.
Technical Support Center: 5-Oxo-pyrrolidine-2-Carboxylic Acid Hydroxamide Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of protecting group strategies for this important scaffold. Here, we address common challenges through detailed troubleshooting guides, validated protocols, and frequently asked questions, grounding our advice in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful synthetic campaign.
Q1: Why are protecting groups essential for synthesizing 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives?
A: The 5-oxo-pyrrolidine-2-carboxylic acid scaffold, also known as pyroglutamic acid, contains multiple reactive functional groups.[1][2] Primarily, these are the carboxylic acid at the 2-position and the secondary amide (lactam) nitrogen. When converting the carboxylic acid to a hydroxamic acid, the hydroxylamine reagent itself is nucleophilic, and the final hydroxamic acid product is also reactive. Protecting groups are mandatory to temporarily mask these reactive sites, preventing undesirable side reactions and ensuring that the desired chemical transformations occur only at the intended positions.[3][4][5] This approach, known as chemoselectivity, is fundamental to achieving high yields and purity in multi-step organic synthesis.[6]
Q2: What is "orthogonal protection," and why is it a critical concept for this class of molecules?
A: Orthogonal protection is a synthetic strategy that allows for the selective removal of one specific protecting group in the presence of others within the same molecule.[6][7] Each orthogonal group is cleaved under a unique set of conditions (e.g., acid, base, hydrogenation, fluoride ion) that do not affect the others.[8][9] This is critical for complex derivatives of 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide, where you might need to:
-
Protect the lactam nitrogen.
-
Couple the carboxylic acid with an O-protected hydroxylamine.
-
Selectively deprotect the lactam nitrogen to perform a subsequent reaction (e.g., alkylation).
-
Finally, deprotect the hydroxamic acid group.
Without an orthogonal strategy, it would be impossible to perform these steps in a controlled sequence, leading to a mixture of products and significantly lower yields.[9]
Q3: What are the primary functional groups I need to consider protecting on the pyroglutamic acid core during hydroxamic acid synthesis?
A: There are three key sites to consider:
-
The Carboxylic Acid (C2-Position): While the ultimate goal is to convert this to a hydroxamic acid, it is often first protected as an ester (e.g., methyl or benzyl ester) to allow for modifications at the lactam nitrogen.[10]
-
The Lactam Nitrogen (N1-Position): The N-H bond of the pyroglutamate ring is acidic and can be deprotonated under basic conditions or react with electrophiles. Protecting it, often with groups like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz), is crucial for many synthetic routes.[11]
-
The Hydroxamic Acid Moiety: The synthesis of a hydroxamic acid almost always proceeds by coupling the carboxylic acid with an O-protected hydroxylamine.[12][13] This prevents side reactions like diacylation and allows for easier purification of the protected intermediate.[12] The final step of the synthesis is the removal of this O-protecting group.
Q4: I'm starting my first synthesis. What is a robust, general protecting group strategy to begin with?
A: A reliable and well-documented strategy involves protecting the lactam nitrogen with a Boc group and using an O-Trityl protected hydroxylamine for the coupling step.
-
N-Protection: Protect the lactam nitrogen of pyroglutamic acid with Di-tert-butyl dicarbonate (Boc₂O). The Boc group is stable to a wide range of conditions but is easily removed with mild acid (e.g., Trifluoroacetic Acid, TFA).[11]
-
Coupling: Activate the free carboxylic acid of N-Boc-pyroglutamic acid using a standard coupling agent (like EDC/HOBt or HATU) and react it with O-tritylhydroxylamine.[14]
-
Deprotection: In the final step, treat the molecule with TFA. This will simultaneously cleave both the O-Trityl group and the N-Boc group, yielding the desired final product.[14][15]
This strategy is not orthogonal but is highly effective for syntheses where modification after hydroxamate formation is not required.
Section 2: Troubleshooting Guide
Even with a solid plan, experimental challenges can arise. This guide provides solutions to common problems encountered during synthesis.
Problem 1: Low Yield During the Carboxylic Acid-Hydroxylamine Coupling Step.
-
Possible Cause A: Inefficient Carboxylic Acid Activation.
-
Analysis: The conversion of the carboxylic acid to a more reactive intermediate is critical for efficient coupling. Standard reagents like DCC or EDC/HOBt can sometimes be sluggish, especially with sterically hindered substrates.
-
Solution: Switch to a more potent coupling reagent. Urinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and less prone to racemization. Always use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) with these reagents.
-
| Table 1: Comparison of Common Coupling Reagents | |||
| Reagent | Activator Type | Common Byproduct | Key Advantages |
| DCC/EDC | Carbodiimide | Dicyclohexylurea (DCU) / Ethyl-dimethylaminopropylurea (EDU) | Cost-effective, widely used |
| HOBt/HOAt | Additive | - | Reduces racemization, improves efficiency |
| HATU/HBTU | Urinium Salt | Tetramethylurea | High efficiency, fast reaction times, low racemization |
-
Possible Cause B: Side Reactions with Unprotected or Incorrectly Protected Hydroxylamine.
-
Analysis: Using free hydroxylamine (NH₂OH) can lead to multiple acylations or other side reactions.[16] Even with O-protected hydroxylamines, the choice of protecting group matters.
-
Solution: Always use an O-protected hydroxylamine.[13][15] The choice of protecting group should be based on the overall orthogonal strategy. For example, if your molecule contains acid-sensitive groups, an O-Benzyl protected hydroxylamine (cleaved by hydrogenolysis) is a better choice than an O-Trityl group (cleaved by acid).[13][15]
-
Problem 2: Unwanted Deprotection or Loss of Orthogonality.
-
Possible Cause: Incompatible Protecting Groups or Harsh Deprotection Conditions.
-
Analysis: This is a classic strategy failure where the conditions used to remove one group partially or fully cleave another. For example, using HBr in Acetic Acid to remove a Cbz group will also cleave Boc and t-Butyl esters.[17]
-
Solution: Carefully plan your orthogonal strategy from the beginning. Use a compatibility chart to ensure your chosen groups can be selectively removed. Always opt for the mildest possible conditions for deprotection.
-
| Table 2: Orthogonal Protecting Group Compatibility Chart | ||||
| Protecting Group | Cleavage Condition | Stable To (Example) | Labile To (Example) | Orthogonal Partner Example |
| Boc (N-protection) | Mild Acid (TFA) | Base (Piperidine), H₂/Pd | Strong Acid (HCl) | Fmoc (Base-labile) |
| Fmoc (N-protection) | Base (Piperidine) | Mild Acid (TFA), H₂/Pd | - | Boc (Acid-labile) |
| Benzyl (Bn) (O-protection) | Hydrogenolysis (H₂/Pd) | Mild Acid (TFA), Base | Strong Acid | TBDMS (Fluoride-labile) |
| Trityl (Trt) (O-protection) | Mild Acid (TFA) | Base, H₂/Pd | Strong Acid | Fmoc (Base-labile) |
| TBDMS (O-protection) | Fluoride (TBAF) | H₂/Pd, Base | Acid (TFA) | Benzyl (Bn) (H₂-labile) |
Problem 3: N-O Bond Cleavage During Deprotection of O-Benzyl Hydroxamates.
-
Possible Cause: Reductive Cleavage of the N-O Bond.
-
Analysis: While catalytic hydrogenation (e.g., H₂ over Pd/C) is the standard method for removing O-benzyl groups, it can sometimes lead to the undesired reductive cleavage of the weak N-O bond in the hydroxamic acid, resulting in the corresponding amide as a byproduct.[12]
-
Solution:
-
Use a Different Catalyst: Use a less aggressive catalyst, such as Palladium on Barium Sulfate (Pd/BaSO₄), which is known to be less prone to causing N-O bond cleavage.[18]
-
Alternative Protecting Group: Avoid the O-benzyl group altogether if this is a persistent issue. Opt for an acid-labile group like Trityl (Trt) or a fluoride-labile group like a silyl ether (e.g., TBDMS), as their deprotection conditions do not pose a risk to the N-O bond.[13][14][15]
-
-
Problem 4: Difficult Purification After Trityl Group Removal.
-
Possible Cause: Non-volatile Byproducts.
-
Analysis: The deprotection of an O-Trityl group with acid generates triphenylmethanol or triphenylmethane, which are non-volatile, greasy solids that can complicate purification by co-eluting with the product during column chromatography.
-
Solution:
-
Scavengers: During the acidic workup, add a silane scavenger like triethylsilane (TES). The carbocation generated from the trityl group will be trapped by the silane, forming the non-polar and more easily separable triphenylmethane.
-
Alternative Chromatography: If co-elution is an issue, consider reverse-phase chromatography, as the polarity difference between your likely polar product and the non-polar byproduct will be much larger.
-
Alternative Protecting Group: Consider using a protecting group that yields volatile or water-soluble byproducts. For example, the O-(2-methylprenyl) group is cleaved by TFA to produce volatile isoprene and t-butanol.[12] The O-THP group is cleaved by acid to produce 5-hydroxypentanal, which is water-soluble and easily removed by aqueous extraction.[12][14]
-
-
Section 3: Key Workflows & Experimental Protocols
Visualizing the synthetic strategy is key. The following diagrams and protocols provide a practical framework for your experiments.
Workflow 1: General Synthetic Strategy
This diagram illustrates the key decision points in synthesizing a 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivative.
Caption: General workflow for protecting group strategy.
Workflow 2: Orthogonal Deprotection Example
This diagram shows a specific example of an orthogonal strategy allowing for selective modification.
Caption: Orthogonal removal of Fmoc vs. TBDMS groups.
Protocol 1: N-Protection of L-Pyroglutamic Acid with Boc Anhydride
This protocol outlines the protection of the lactam nitrogen, a common first step.
-
Setup: To a solution of L-pyroglutamic acid (1.0 eq) in a suitable solvent like acetonitrile or THF, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting N-Boc-pyroglutamic acid can often be used without further purification, or it can be purified by column chromatography on silica gel.[11]
Protocol 2: Coupling of N-Boc-Pyroglutamic Acid with O-Tritylhydroxylamine
This protocol details the formation of the protected hydroxamic acid.
-
Setup: Dissolve N-Boc-pyroglutamic acid (1.0 eq), O-tritylhydroxylamine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the cooled solution. Follow with N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the N-Boc, O-Trityl protected hydroxamic acid derivative.[14][19]
Protocol 3: Final Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the simultaneous removal of N-Boc and O-Trityl groups.
-
Setup: Dissolve the protected derivative (1.0 eq) in Dichloromethane (DCM). To aid in scavenging the trityl cation, add triethylsilane (TES) (3.0-5.0 eq).
-
Reagent Addition: Cool the solution to 0 °C and add Trifluoroacetic Acid (TFA) dropwise (typically a 25-50% solution in DCM, v/v).
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor deprotection by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Purification: Purify the crude product by preparative HPLC or silica gel chromatography to obtain the final 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivative.[14][15]
References
- Clement, B. (2021).
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. [Link]
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis.
- Siler, D. A., et al. (2016). Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide. The Journal of Physical Chemistry C. [Link]
- Loog, O., & Mäeorg, U. (2006). Synthesis of Hydroxamic Acids by Using the Acid Labile O-2-Methylprenyl Protecting Group. Synthesis. [Link]
- University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. [Link]
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis.
- Natchus, M. G., et al. (n.d.). 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives.
- Reddy, K. L. (2017). Methods for Hydroxamic Acid Synthesis.
- De Sarro, G., et al. (1990). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. Arzneimittelforschung. [Link]
- Kumar Yadav, R., et al. (2023). Synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives under ultrasound irradiation.
- Reddy, K. L. (2017). Methods for Hydroxamic Acid Synthesis. PubMed Central. [Link]
- Natchus, M. G., et al. (1999). 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives.
- Scherer, M., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Clement, B. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
- Lun'shina, E. V., et al. (2003). Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone. Eksperimental'naia i klinicheskaia farmakologiia. [Link]
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- Clement, B. (2021).
- Jain, R. (2001). Convenient N-Protection of L-Pyroglutamic Acid Esters.
- Derasp, J. S., et al. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- Reddy, K. L. (2017). Methods for Hydroxamic Acid Synthesis. SciSpace. [Link]
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Improving the efficiency of amide synthesis for pyrrolidine carboxamide inhibitors.
Welcome to the technical support center for the synthesis of pyrrolidine carboxamide inhibitors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical amide coupling reaction. Below, you will find a series of frequently asked questions (FAQs) for rapid problem-solving, followed by in-depth troubleshooting guides that provide detailed protocols and mechanistic insights to enhance your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of pyrrolidine carboxamides.
Q1: My amide coupling reaction has a low or no product yield. What are the most common causes?
A: Low or no yield in these reactions typically stems from a few core issues:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, hydrolyzed, or used in insufficient amounts, failing to generate the necessary activated ester intermediate.[1]
-
Amine Deactivation: A competing acid-base reaction between the pyrrolidine carboxylic acid and the amine starting material can occur. This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling.[1][2]
-
Steric Hindrance: Bulky substituents on either the pyrrolidine ring or the amine can physically impede the approach of the nucleophile to the activated carboxylic acid, slowing down or preventing the reaction.[1][3][4]
-
Hydrolysis: The presence of water in the reaction is detrimental. It can hydrolyze the coupling reagent or the activated intermediate, reverting it to the starting carboxylic acid. Using anhydrous solvents and reagents is crucial.[1]
Q2: I'm observing significant epimerization at the C2 position of the pyrrolidine ring. How can I minimize this?
A: Epimerization is a critical challenge, particularly with chiral pyrrolidine-2-carboxylic acids. The primary cause is the formation of an oxazolone intermediate after the activation of the carboxylic acid, which allows for deprotonation and reprotonation at the chiral center.[5]
To minimize epimerization:
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure. These additives react with the activated acid to form an active ester that is less prone to oxazolone formation.[1]
-
Choose the Right Coupling Reagent: Reagents like propanephosphonic acid anhydride (T3P®) are known for causing low levels of epimerization.[6] Uronium/aminium salts like HATU are generally effective, but phosphonium salts (e.g., PyBOP) may be preferred in cases of slow reactions where the risk of racemization is higher.[7][8]
-
Control the Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[1]
Q3: Which coupling reagent is best for my specific pyrrolidine carboxamide synthesis?
A: The "best" reagent is substrate-dependent. A screening of a few reagent classes is often the most efficient approach.[8]
-
For General Purpose/High Reactivity: Uronium/aminium salts like HATU are highly efficient and fast, making them a common first choice.[9][10]
-
For Reducing Epimerization & Easy Workup: T3P® is an excellent "green" choice. It offers low epimerization rates, and its byproducts are water-soluble, simplifying purification.[6][7][11]
-
For Economical, Large-Scale Synthesis: Carbodiimides like EDC (often with an additive like HOBt or OxymaPure) are cost-effective but can sometimes lead to byproduct-related purification challenges.[2]
-
For Sterically Hindered Substrates: Converting the carboxylic acid to an acyl fluoride in situ using reagents like BTFFH can be effective where standard methods fail.[3]
Q4: How do I remove persistent byproducts from my reaction, like urea or phosphonic acids?
A: Purification can be challenging. The strategy depends on the byproduct.
-
Urea Byproducts (from DCC/EDC): Dicyclohexylurea (DCU) from DCC is notoriously insoluble and can often be removed by filtration. Byproducts from the more common water-soluble EDC can be removed with aqueous acid washes (e.g., dilute HCl or NH4Cl).
-
Phosphonic Acid Byproducts (from T3P®): These byproducts are highly water-soluble and are typically removed easily with one or two simple water or brine washes during the workup.[7][11][12]
-
Unreacted Starting Materials: An acidic wash (e.g., 1M HCl) will remove unreacted amine, while a basic wash (e.g., sat. NaHCO3) will remove unreacted carboxylic acid.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed workflows and protocols for overcoming specific, complex challenges in pyrrolidine carboxamide synthesis.
Guide 1: Systematic Approach to Diagnosing and Solving Low Reaction Yield
Low yield is a multifaceted problem. A systematic approach is crucial for efficient troubleshooting.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low amide synthesis yields.
Data Summary: Comparison of Common Coupling Reagents
The choice of coupling reagent is a primary factor influencing yield and purity.[10] The table below summarizes the performance of several common reagents.
| Coupling Reagent | Class | Key Advantages | Key Disadvantages | Typical Equivalents |
| HATU | Uronium/Aminium Salt | High efficiency, fast reaction rates, good for difficult couplings.[9][10] | Higher cost, byproduct can be explosive on large scale.[13] | 1.0 - 1.5 |
| EDC/HOBt | Carbodiimide | Cost-effective, widely used.[2] | Can lead to epimerization, urea byproduct can complicate purification. | 1.2 - 1.5 |
| T3P® | Phosphonic Anhydride | Low epimerization, "green" reagent, water-soluble byproducts for easy workup.[6][11][14] | Sensitive to water, requires anhydrous conditions.[11] | 1.2 - 1.5 |
| PyBOP | Phosphonium Salt | Good for slow reactions, less likely to cause guanidinylation side reactions compared to uronium salts.[7][8] | Can be less reactive than HATU.[10] | 1.1 - 1.5 |
Protocol 1.1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for many pyrrolidine carboxamide syntheses.
-
Dissolve the pyrrolidine carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere (N2 or Ar).
-
Add the coupling reagent HATU (1.1 equivalents) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents).[15]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial for forming the OAt-active ester.[1]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Guide 2: Understanding and Preventing Epimerization
Maintaining the stereochemical integrity of the pyrrolidine ring is paramount for biological activity.
Mechanism of Amide Coupling and Epimerization Pathway
The mechanism involves the activation of the carboxylic acid, which then reacts with the amine. The undesirable epimerization pathway occurs via an oxazolone intermediate.
Caption: Productive vs. Epimerization pathways in amide coupling.
Protocol 2.1: T3P®-Mediated Coupling for Low Epimerization
Propanephosphonic acid anhydride (T3P®) is an excellent reagent for minimizing racemization while ensuring high yields and a simple workup.[6][16]
-
To a stirred solution of the pyrrolidine carboxylic acid (1.0 eq) and the amine (1.1 eq) in an anhydrous solvent (e.g., ethyl acetate or THF), add a suitable organic base such as DIPEA or N-methylmorpholine (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add T3P® (1.2 eq, typically as a 50% solution in a solvent like ethyl acetate) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS. Reaction times are typically short.[11]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash it twice with water to remove the water-soluble propylphosphonic acid byproducts.[12] Follow with a brine wash.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude product is often significantly cleaner than those from other methods.
References
- AMRI. (n.d.). Propanephosphonic Acid Anhydride - T3P®. AMRI.
- Lega, S., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.
- Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
- Wikipedia. (n.d.). HATU. Wikipedia.
- Sarma, D., et al. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synfacts.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry.
- Curia Global. (n.d.). T3P – A Versatile Peptide Coupling and Water Removal Reagent. Curia Global.
- YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Kim Reactor.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage.
- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts.
- PMC - NIH. (n.d.). Synthesis of a New Chiral Pyrrolidine. PMC.
- Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.
- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate.
- ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Reddit. (2022). amide coupling help. r/Chempros.
- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
- PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- Research and Reviews. (n.d.). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Open Access Journals.
- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis. MDPI.
- ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. ResearchGate.
- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy.
- YouTube. (2019). Organic Chem Review: Predicting the Products of Amide Synthesis Reactions. Kaplan MCAT Prep.
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Validation & Comparative
A Comparative Analysis of the Bioactivity of 5-Oxopyrrolidine and 5-Hydroxy-2-Pyrrolidone Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolidine ring system stands out as a "privileged scaffold," a core structural motif that is recurrent in a multitude of biologically active compounds. Among the vast array of pyrrolidine-based derivatives, 5-oxopyrrolidines (also known as pyroglutamic acid derivatives or 2-pyrrolidinones) and 5-hydroxy-2-pyrrolidones have garnered significant attention for their diverse and potent pharmacological activities. While structurally similar, the presence of a carbonyl group versus a hydroxyl group at the 5-position dramatically influences their physicochemical properties and, consequently, their biological profiles. This guide provides a comprehensive, comparative study of the bioactivity of these two important classes of compounds, supported by experimental data to inform and guide future drug discovery and development efforts.
The 5-oxopyrrolidine scaffold is a versatile framework that has been extensively explored, leading to the discovery of potent anticancer and antimicrobial agents.[1] In contrast, the 5-hydroxy-2-pyrrolidone core, a naturally occurring motif found in plants like Jatropha curcas and also an endogenous metabolite in mammals, represents a fascinating, albeit less explored, starting point for medicinal chemistry endeavors.[2] This guide will delve into the known anticancer, antimicrobial, and neuroprotective activities of derivatives from both series, presenting a side-by-side comparison of their efficacy where data is available.
Comparative Bioactivity: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the reported bioactivity of representative 5-oxopyrrolidine and 5-hydroxy-2-pyrrolidone derivatives. It is important to note that a direct head-to-head comparison is often challenging due to variations in experimental conditions across different studies. However, this compilation provides a valuable snapshot of the therapeutic potential inherent in each scaffold.
Anticancer Activity
Derivatives of the 5-oxopyrrolidine scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2] The potency of these compounds is highly dependent on the nature and position of substituents on the pyrrolidine and any appended aromatic rings.[1] While quantitative data for a diverse set of 5-hydroxy-2-pyrrolidone derivatives is less abundant, emerging research suggests their potential as anticancer agents.[3]
| Compound Class | Derivative | Cancer Cell Line | Activity | Reference |
| 5-Oxopyrrolidine | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative with two 5-nitrothienyl moieties (Compound 21) | A549 (Human Lung Adenocarcinoma) | High anticancer activity | [1] |
| 5-Oxopyrrolidine | Bis hydrazone with 2-thienyl fragments (Compound 20) | A549 (Human Lung Adenocarcinoma) | High anticancer activity | [1] |
| 5-Oxopyrrolidine | Hydrazones with dimethylamino-, chloro-, and bromo-substituents | A549 (Human Lung Adenocarcinoma) | Moderate anticancer activity | [1] |
| 5-Hydroxy-2-pyrrolidone | 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones | Breast and Endometrial Cancer Cells | Antiestrogenic effects | [3] |
Antimicrobial Activity
The 5-oxopyrrolidine framework has proven to be a promising foundation for the development of novel antimicrobial agents, particularly against multidrug-resistant Gram-positive bacteria.[2] Specific substitutions have been shown to yield compounds with potent and selective activity.[1] The antimicrobial potential of 5-hydroxy-2-pyrrolidone derivatives is also an area of active investigation.
| Compound Class | Derivative | Microorganism | Activity (MIC) | Reference |
| 5-Oxopyrrolidine | Hydrazone with a 5-nitrothien-2-yl fragment | Staphylococcus aureus, Listeria monocytogenes, Bacillus cereus, Escherichia coli | Surpassed control cefuroxime (7.8 µg/mL) against most strains. | [4] |
| 5-Oxopyrrolidine | Hydrazone with a benzylidene moiety | Staphylococcus aureus | 3.9 µg/mL | [4] |
| 5-Oxopyrrolidine | Compound 21 (with 5-nitrothiophene substituents) | Multidrug-resistant Staphylococcus aureus | 1–8 µg/mL | [1] |
| 5-Oxopyrrolidine | Hydrazones possessing a 5-oxopyrrolidine structure | Candida tenuis, Aspergillus niger | 0.9–1.9 µg/mL | [1] |
| 5-Hydroxy-2-pyrrolidone | 1-(quinolin-3-yl)pyrrolidin-2-ol | E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | Promising antibacterial activity | [5] |
Neuroprotective and Other Bioactivities
The pyrrolidone ring is a core component of the "racetam" class of nootropic drugs, which are known for their cognitive-enhancing effects.[6] Consequently, both 5-oxopyrrolidine and, by extension, 5-hydroxy-2-pyrrolidone derivatives are of significant interest for their potential neuroprotective and neuromodulatory activities. The pyrrolidone (2-oxopyrrolidine) family of compounds has been investigated for over three decades for their nootropic effects, with later research exploring their potential for neuroprotection after stroke and as antiepileptic agents.[6] Novel pyrrolidine-2-one derivatives have shown promise in treating cognitive deficits in preclinical models of Alzheimer's disease.[7]
Experimental Protocols
To ensure the reproducibility and extension of the findings presented, this section provides detailed, step-by-step methodologies for key bioassays used to evaluate the anticancer and antimicrobial activities of these compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
MTT Assay Workflow for determining cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Treat the cells with a range of concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[2]
-
Incubation: Incubate the treated plates for another 24 to 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[2]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Structure-Activity Relationship (SAR) Insights
The biological activity of both 5-oxopyrrolidine and 5-hydroxy-2-pyrrolidone derivatives is intricately linked to their structural features. For instance, in the case of 5-oxopyrrolidine derivatives, the introduction of hydrazone moieties has been shown to significantly enhance anticancer activity.[1] Furthermore, the presence of specific substituents, such as nitrothiophene groups, can confer potent and selective antimicrobial properties.[1] The free amino group in some 5-oxopyrrolidine derivatives has also been identified as being important for their anticancer activity with low cytotoxicity toward non-cancerous cells.[1]
Key Structural Features Influencing Bioactivity
Structure-Activity Relationship highlights for the two scaffolds.
Conclusion and Future Directions
Both 5-oxopyrrolidine and 5-hydroxy-2-pyrrolidone derivatives represent promising scaffolds for the development of new therapeutic agents. The 5-oxopyrrolidine core has been more extensively studied, yielding a wealth of data on its anticancer and antimicrobial properties. In contrast, the 5-hydroxy-2-pyrrolidone scaffold, while showing significant potential, remains a relatively underexplored area.
Future research should focus on a more direct comparative evaluation of these two scaffolds against a wider range of biological targets. The synthesis and screening of diverse libraries of 5-hydroxy-2-pyrrolidone derivatives are crucial to unlocking their full therapeutic potential. Furthermore, mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics based on these versatile pyrrolidine frameworks.
References
- A Comparative Analysis of the Bioactivity of 5-Hydroxy-2-pyrrolidone Derivatives and Rel
- Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Deriv
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- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022).
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed. [Link]
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- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). Molecules, 28(12), 4786. [Link]
- The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... (n.d.).
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- Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. (2022). Cancers, 14(21), 5434. [Link]
- Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. (2022). Molecules, 27(21), 7244. [Link]
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A Senior Application Scientist's Guide to Validating Novel 5-Oxopyrrolidine Derivatives as Anticancer Agents in A549 Cells
Introduction: The Rationale for a Systematic Validation Framework
The A549 cell line, a staple in respiratory research, is derived from human lung adenocarcinoma and serves as a robust in vitro model for non-small cell lung cancer (NSCLC). Its utility is rooted in its epithelial morphology and its capacity to form tumors in athymic mice, providing a reliable platform for preliminary anticancer drug screening. Recently, heterocyclic compounds, particularly 5-oxopyrrolidine derivatives, have emerged as a promising class of therapeutic scaffolds due to their diverse biological activities.[1][2][3] Studies have indicated that certain derivatives of this scaffold exhibit potent anticancer activity against A549 cells, making them attractive candidates for further development.[1][2][3]
However, moving a promising compound from initial discovery to a validated lead requires a rigorous, multi-faceted validation strategy. This guide provides a comprehensive framework for researchers to systematically evaluate and compare the anticancer efficacy of novel 5-oxopyrrolidine derivatives. We will detail a logical progression of experiments, from broad cytotoxicity screening to nuanced mechanistic investigations, designed to build a robust data package. For comparative analysis, we will benchmark our hypothetical novel compounds, 5-OPD-A and 5-OPD-B , against established chemotherapeutic agents, Cisplatin and Doxorubicin , which are known to induce cell death in A549 cells through distinct mechanisms.[4][5][6][7]
This guide is structured to explain not just the "how" but the "why" behind each experimental choice, ensuring that the resulting data is both reproducible and contextually meaningful for drug development professionals.
The Experimental Validation Workflow: A Phased Approach
A successful validation pipeline begins with a broad assessment of a compound's ability to kill or inhibit the growth of cancer cells and progressively narrows down to uncover the specific cellular mechanisms responsible for this effect. Our workflow is designed in four sequential phases.
Caption: A four-phase workflow for validating anticancer compounds.
Phase 1: Assessing Cytotoxicity with the MTT Assay
Expertise & Rationale: The first critical question is whether the novel compounds affect cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It relies on the principle that metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing us to quantify the cytotoxic effect of a compound and determine its half-maximal inhibitory concentration (IC50). A low IC50 value is indicative of a potent compound.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel compounds (5-OPD-A, 5-OPD-B) and positive controls (Cisplatin, Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include "vehicle control" wells (treated with the solvent, e.g., DMSO, at the highest concentration used) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 24 to 48 hours. The duration should be consistent across experiments for valid comparisons.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 N HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Phase 2: Quantifying Apoptosis via Annexin V/PI Staining
Expertise & Rationale: Once cytotoxicity is established, we must determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between these states.[12][13] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[12][13] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA. Flow cytometry analysis of cells stained with both allows for precise quantification of four distinct populations:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic/secondary necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Detailed Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with the novel compounds and controls at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant from the same well, and wash twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[12]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Phase 3: Investigating Cell Cycle Perturbations
Expertise & Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to growth arrest and subsequent apoptosis. Analyzing the cell cycle distribution can reveal if a compound causes cells to accumulate in a specific phase (G0/G1, S, or G2/M). This is commonly achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells. The amount of fluorescence is directly proportional to the amount of DNA.
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a 4N DNA content. An accumulation of cells in a particular phase suggests the compound interferes with checkpoints or machinery specific to that phase. For instance, Cisplatin is known to cause G2/M arrest in A549 cells.[14]
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment & Harvesting: Treat A549 cells as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[15] RNase is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will reveal the distribution of cells across the different cycle phases. A sub-G1 peak can also be observed, which typically represents apoptotic cells with fragmented DNA.
Phase 4: Gaining Mechanistic Insight with Western Blotting
Expertise & Rationale: Western blotting allows us to investigate the molecular machinery behind the observed apoptosis. After identifying that a compound induces apoptosis, we can probe for key proteins in the apoptotic signaling cascade. A logical starting point is to examine the executioner caspases and their substrates.
-
Caspase-3: A key executioner caspase. Its activation involves cleavage from a pro-form (~35 kDa) into active fragments (~17/19 kDa). Detecting cleaved Caspase-3 is a strong indicator of apoptosis.
-
PARP (Poly (ADP-ribose) polymerase): A DNA repair enzyme that is a primary substrate of cleaved Caspase-3. During apoptosis, PARP is cleaved from its full-length form (~116 kDa) into an inactive 89 kDa fragment. The appearance of this cleaved fragment is a hallmark of apoptosis.
By comparing the levels of these proteins in treated versus untreated cells, we can confirm that the apoptotic pathway is indeed activated.
Caption: Simplified caspase activation cascade in apoptosis.
Detailed Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat A549 cells with the compounds at their IC50 concentrations for 24 hours. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17] Collect the supernatant (total protein lysate) after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for full-length and cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to cleaved proteins should increase in apoptotic samples.
Data Presentation and Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in tables. Below are hypothetical results illustrating how the novel compounds might perform against the standards.
Table 1: Cytotoxicity (IC50) Against A549 Cells after 48h Treatment
| Compound | IC50 (µM) |
| 5-OPD-A | 8.5 |
| 5-OPD-B | 25.2 |
| Cisplatin | 11.0 |
| Doxorubicin | 0.9 |
Interpretation: In this hypothetical scenario, 5-OPD-A shows higher potency than the standard drug Cisplatin, while Doxorubicin remains the most potent. 5-OPD-B exhibits moderate activity.
Table 2: Mode of Cell Death in A549 Cells (at IC50, 24h)
| Compound | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Untreated | 96.1 | 2.5 | 1.1 | 0.3 |
| 5-OPD-A | 45.3 | 35.8 | 15.2 | 3.7 |
| 5-OPD-B | 52.1 | 28.4 | 14.5 | 5.0 |
| Cisplatin | 48.9 | 29.5 | 18.3 | 3.3 |
| Doxorubicin | 49.5 | 38.1 | 10.4 | 2.0 |
Interpretation: Both novel compounds, similar to the controls, induce a significant increase in the apoptotic cell population, confirming that this is the primary mode of cell death.
Table 3: Cell Cycle Distribution in A549 Cells (at IC50, 24h)
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Untreated | 65.2 | 23.5 | 11.3 | 1.5 |
| 5-OPD-A | 25.1 | 18.9 | 45.5 | 10.5 |
| 5-OPD-B | 55.4 | 30.1 | 9.5 | 5.0 |
| Cisplatin | 28.3 | 20.1 | 42.1 | 9.5 |
| Doxorubicin | 30.5 | 15.7 | 46.8 | 7.0 |
Interpretation: 5-OPD-A induces a strong G2/M phase arrest, similar to Cisplatin and Doxorubicin.[14] In contrast, 5-OPD-B does not appear to cause a significant block in any specific phase, suggesting its mechanism may differ. The increase in the Sub-G1 population for all treated groups corroborates the induction of apoptosis.
Conclusion
This guide outlines a systematic, four-phase approach to validate the anticancer activity of novel 5-oxopyrrolidine derivatives in A549 lung cancer cells. By integrating cytotoxicity screening, apoptosis quantification, cell cycle analysis, and mechanistic protein studies, researchers can build a comprehensive profile of their compounds. The hypothetical data presented for 5-OPD-A suggests a potent compound that induces apoptosis via G2/M arrest, a mechanism shared with established drugs like Cisplatin, making it a strong candidate for further preclinical investigation. Conversely, 5-OPD-B, while cytotoxic, appears to act through a different mechanism that warrants further exploration. This structured validation workflow provides the necessary rigor to objectively compare novel candidates and make informed decisions in the drug development pipeline.
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A Comparative Analysis of 5-Oxopyrrolidine-2-carboxamide and Other Nootropic Agents: A Technical Guide for Researchers
This guide provides an in-depth technical comparison of 5-Oxopyrrolidine-2-carboxamide with established nootropic agents, namely piracetam, aniracetam, and modafinil. Designed for researchers, scientists, and drug development professionals, this document delves into the known mechanisms of action, pharmacokinetic profiles, and the experimental frameworks used to evaluate these compounds. A significant focus is placed on presenting available experimental data to support the comparisons, while also transparently addressing the current gaps in the scientific literature, particularly concerning this compound.
Introduction to Nootropics and the Pyrrolidone Scaffold
Nootropics, often referred to as "smart drugs" or "cognitive enhancers," are a class of substances that aim to improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The archetypal nootropic, piracetam, introduced a foundational chemical structure—the 2-oxo-pyrrolidine nucleus—that is shared by many of its successors, including the subject of this guide, this compound.
This compound, also known as pyroglutamamide, is a cyclic amide derivative of glutamic acid. Its structural similarity to pyroglutamic acid, an endogenous cerebral metabolite, suggests potential neuromodulatory activity. While extensive research has explored the therapeutic potential of various 5-oxopyrrolidine derivatives in areas such as oncology and infectious diseases, its specific nootropic effects remain largely uninvestigated in published preclinical and clinical studies. This guide, therefore, aims to provide a comparative framework by examining well-characterized nootropics to infer the potential, and as yet unverified, cognitive-enhancing properties of this compound.
Comparative Analysis of Nootropic Agents
This section provides a detailed comparison of this compound with piracetam, aniracetam, and modafinil, focusing on their mechanisms of action, pharmacokinetics, and available efficacy data.
Mechanisms of Action: A Divergent Landscape
The selected nootropic agents exert their cognitive-enhancing effects through distinct and complex neurobiological pathways.
This compound (Hypothesized)
Direct experimental evidence elucidating the nootropic mechanism of this compound is currently unavailable in peer-reviewed literature. However, based on its chemical structure, we can posit a potential mechanism rooted in its similarity to pyroglutamic acid and the broader racetam class. Pyroglutamic acid has been shown to influence the glutamatergic system by affecting glutamate binding.[1] Racetams are known to modulate central neurotransmitter systems, including acetylcholine and glutamate.[2] Therefore, it is plausible that this compound could modulate glutamatergic and/or cholinergic neurotransmission, pathways critical for learning and memory. It is crucial to emphasize that this is a hypothesis pending experimental validation.
Piracetam
As the progenitor of the racetam family, piracetam's mechanism of action is multifaceted and not fully understood. It is believed to work through several pathways:
-
Modulation of Neurotransmitter Systems: Piracetam is thought to enhance the function of acetylcholine, a neurotransmitter vital for memory processes.[3] It may also influence NMDA glutamate receptors, which are integral to learning and memory.[3]
-
Enhanced Membrane Fluidity: Piracetam is proposed to increase the fluidity of neuronal cell membranes, which could improve the function of membrane-bound proteins and receptors, thereby facilitating better communication between neurons.[3]
-
Increased Cerebral Blood Flow and Oxygen Utilization: Some studies suggest that piracetam can improve blood flow and oxygen consumption in the brain, potentially leading to better neuronal metabolism and energy production.[3]
Aniracetam
Aniracetam, a fat-soluble derivative of piracetam, exhibits a more specific mechanism of action primarily centered on the glutamatergic system:
-
AMPA Receptor Modulation: Aniracetam is a positive allosteric modulator of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor.[2] By binding to a site on the receptor distinct from the glutamate binding site, it enhances the receptor's response to glutamate, leading to increased synaptic transmission and plasticity, which are cellular mechanisms underlying learning and memory.
-
Cholinergic System Influence: Aniracetam also appears to influence the cholinergic system, potentially by enhancing the release of acetylcholine.
-
Anxiolytic Effects: Aniracetam has demonstrated anxiolytic (anti-anxiety) properties, which may be attributed to its effects on dopamine and serotonin receptors.
Modafinil
Modafinil is a wakefulness-promoting agent with a distinct mechanism of action compared to the racetams:
-
Dopamine Reuptake Inhibition: The primary mechanism of modafinil is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[4] This action is thought to be central to its wake-promoting and cognitive-enhancing effects.
-
Influence on Other Neurotransmitters: Modafinil also affects other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, contributing to its complex pharmacological profile.[4]
Diagram: Putative and Established Mechanisms of Action
Caption: Overview of the primary mechanisms of action.
Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic properties of these agents significantly influence their onset, duration of action, and dosing regimens.
| Parameter | This compound | Piracetam | Aniracetam | Modafinil |
| Bioavailability | Unknown | Nearly 100% | Low (rapidly metabolized) | Well absorbed, but absolute bioavailability not determined due to insolubility |
| Time to Peak Plasma Concentration (Tmax) | Unknown | ~1 hour | ~30-60 minutes | 2-4 hours[4] |
| Half-life (t1/2) | Unknown | ~5 hours | Short (<1 hour for parent drug) | ~12-15 hours[4] |
| Metabolism | Unknown | Minimally metabolized | Extensively metabolized in the liver | Primarily metabolized in the liver via multiple pathways, including CYP3A4[4] |
| Excretion | Unknown | Primarily excreted unchanged in urine | Metabolites excreted in urine | Metabolites excreted in urine (<10% as unchanged drug)[4] |
| Solubility | Water-soluble | Water-soluble | Fat-soluble | Insoluble in aqueous solution[4] |
Causality Behind Experimental Choices: The choice of analytical methods for pharmacokinetic studies is dictated by the chemical properties of the drug. For water-soluble compounds like piracetam, standard HPLC methods are often sufficient. For fat-soluble compounds like aniracetam and its metabolites, more sensitive methods like LC-MS/MS may be required to detect the low concentrations of the parent drug and its various metabolites in biological matrices.
Efficacy and Dosage in Cognitive Enhancement
The effective dosages of these nootropics can vary significantly based on the individual and the desired cognitive outcome.
| Nootropic | Typical Daily Dosage Range for Cognitive Enhancement | Supporting Experimental Data (Animal Models) |
| This compound | Not established | No direct studies on nootropic effects available. |
| Piracetam | 1.2 - 4.8 grams | Reverses scopolamine-induced amnesia in rats.[3] |
| Aniracetam | 750 - 1500 mg | Improves performance in passive avoidance and Morris water maze tasks in rodents. |
| Modafinil | 100 - 200 mg | Improves performance on tasks of executive function and attention in rodents and non-human primates.[4] |
Trustworthiness of Protocols: The behavioral assays mentioned in the table are standard, validated models in neuroscience research for assessing learning, memory, and anxiety. Their widespread use and the wealth of published data using these paradigms lend to their trustworthiness and allow for cross-study comparisons.
Experimental Protocols for Nootropic Evaluation
This section provides detailed methodologies for key behavioral assays used to assess the efficacy of nootropic agents in preclinical animal models. These protocols are designed to be self-validating by including appropriate control groups and standardized procedures.
Morris Water Maze (Spatial Learning and Memory)
The Morris water maze is a widely used test to assess hippocampal-dependent spatial learning and memory.
Methodology:
-
Apparatus: A large circular pool (typically 1.5-2.0 m in diameter) filled with opaque water (made opaque with non-toxic white paint or milk powder). A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase (Learning):
-
Animals (typically rats or mice) are placed in the water at one of four starting positions.
-
They are allowed to swim freely to find the hidden platform.
-
The time it takes to find the platform (escape latency) is recorded.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
This is repeated for several trials per day over several days. A decrease in escape latency over time indicates learning.
-
-
Probe Trial (Memory):
-
After the acquisition phase, the platform is removed from the pool.
-
The animal is allowed to swim for a set period (e.g., 60 seconds).
-
The time spent in the quadrant where the platform was previously located is measured. A preference for the target quadrant indicates spatial memory.
-
Diagram: Morris Water Maze Experimental Workflow
Caption: Workflow for the Morris Water Maze test.
Passive Avoidance Test (Fear-Motivated Learning and Memory)
The passive avoidance test assesses a form of fear-motivated learning and memory.
Methodology:
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training Trial:
-
The animal is placed in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment (which they naturally prefer), the door closes, and a mild foot shock is delivered.
-
-
Retention Trial (Memory):
-
Typically 24 hours later, the animal is placed back in the light compartment.
-
The latency to enter the dark compartment is measured.
-
A longer latency to enter the dark compartment compared to a control group indicates memory of the aversive stimulus.
-
Elevated Plus Maze (Anxiety-Like Behavior)
The elevated plus maze is used to assess anxiety-like behavior, which can be a confounding factor in cognitive tests.
Methodology:
-
Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
It is allowed to explore the maze for a set period (e.g., 5 minutes).
-
The time spent in the open arms versus the closed arms is recorded.
-
Anxiolytic compounds typically increase the time spent in the open arms, while anxiogenic compounds decrease it.
-
Discussion and Future Directions
The comparative analysis reveals a significant disparity in the available scientific knowledge between this compound and the established nootropics piracetam, aniracetam, and modafinil. While the latter three have well-documented (though in some cases, not fully elucidated) mechanisms of action and a body of preclinical and clinical evidence supporting their cognitive-enhancing effects, this compound remains a molecule of theoretical interest in the nootropic space.
The structural relationship of this compound to pyroglutamic acid and the broader racetam family provides a compelling rationale for investigating its potential nootropic properties. Future research should focus on:
-
In vitro studies: To determine if this compound interacts with key neurotransmitter receptors, such as AMPA and NMDA receptors, or influences acetylcholine release and uptake.
-
Preclinical in vivo studies: Utilizing the behavioral assays detailed in this guide (Morris water maze, passive avoidance) to assess its effects on learning and memory in animal models.
-
Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion, which is crucial for determining appropriate dosing for further studies.
Conclusion
This guide provides a comprehensive, albeit constrained by the available literature, comparison of this compound with piracetam, aniracetam, and modafinil. For researchers and drug development professionals, the key takeaway is the significant opportunity for novel research into the potential nootropic effects of this compound. The established frameworks for evaluating nootropics, from mechanistic studies to behavioral assays, provide a clear roadmap for future investigations. While the current evidence base for this compound as a cognitive enhancer is non-existent, its chemical structure warrants further exploration.
References
- Gualtieri, F., Manetti, D., Romanelli, M. N., & Ghelardini, C. (2002). Design and study of piracetam-like nootropics. Current pharmaceutical design, 8(2), 125-138.
- Mello, C. F., Begni, V., de-Paris, F., Zamoner, A., & Rubin, M. A. (1995). Neurochemical effects of L-pyroglutamic acid. Neurochemical research, 20(12), 1437-1442. [Link]
- PROVIGIL® (modafinil) Tablets [C-IV] Rx Only DESCRIPTION. (n.d.).
- Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.
- Verma, S., & Rani, S. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Indian Journal of Chemistry, 62(11), 1723-1723.
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The Pivotal Role of the Benzyl Group in Modulating Neuroprotective Activity: A Comparative Guide to 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives
In the landscape of neuroprotective agent development, the pyrrolidine scaffold has emerged as a privileged structure, demonstrating a remarkable diversity of pharmacological activities.[1][2][3] This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these compounds, supported by experimental data, to elucidate the critical role of the 1-benzyl substitution and other structural modifications in conferring neuroprotective effects.
A pivotal study in this area systematically designed and synthesized a series of these derivatives and evaluated their protective capabilities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity, a key mechanism in neuronal cell death.[4] This guide will dissect the findings of this seminal work and place them in the broader context of pyrrolidine-based pharmacophores.
Core Scaffold and Design Rationale
The fundamental structure of the compounds is the 1-benzyl-5-oxopyrrolidine-2-carboximidamide core. The design rationale for these molecules stems from the need for novel agents that can mitigate the excitotoxicity cascade initiated by overstimulation of NMDA receptors. The pyrrolidine ring serves as a versatile scaffold, and strategic substitutions at key positions are hypothesized to modulate the affinity and efficacy of the compounds at their biological targets.[5][6]
Caption: General structure of 1-benzyl-5-oxopyrrolidine-2-carboximidamide.
Structure-Activity Relationship (SAR) Analysis
The neuroprotective activity of these derivatives is intricately linked to the nature of the substituents on the benzyl ring and the carboximidamide moiety. The following sections break down the key SAR findings.
The Influence of Benzyl Ring Substitution
Systematic modification of the benzyl group at the 1-position of the pyrrolidine ring has revealed critical insights into the steric and electronic requirements for optimal activity.
A key study designed and synthesized a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives to investigate their neuroprotective effects against NMDA-induced cytotoxicity.[4] All the synthesized compounds demonstrated neuroprotective activities.[4]
One particular derivative, designated as 12k , exhibited significantly higher potency than the reference compound, ifenprodil.[4] Further investigations revealed that compound 12k could attenuate Ca2+ influx and suppress the upregulation of the NR2B subunit of the NMDA receptor induced by NMDA.[4] Molecular docking studies suggested that 12k fits well into the binding site of ifenprodil in the NR2B-NMDA receptor.[4] Moreover, 12k showed excellent metabolic stability and significantly improved learning and memory in behavioral tests, highlighting it as a promising neuroprotective drug candidate.[4]
Comparative Performance with Other Pyrrolidine Derivatives
The broader class of pyrrolidine derivatives has been explored for a wide range of biological activities, including anticancer and antimicrobial effects.[1][7][8] While the 1-benzyl-5-oxopyrrolidine-2-carboximidamide series has been specifically optimized for neuroprotection, it is valuable to compare its performance metrics with those of pyrrolidines designed for other therapeutic areas. This comparison underscores the tunability of the pyrrolidine scaffold to achieve target-specific activity.
Experimental Protocols
To ensure scientific integrity and enable replication of the findings discussed, detailed experimental methodologies are crucial.
General Synthesis of 1-Benzyl-5-oxopyrrolidine-2-carboximidamide Derivatives
The synthesis of the target compounds generally follows a multi-step reaction sequence. While specific details for each derivative may vary, a representative synthetic scheme is provided below. This process typically involves the coupling of key fragments and subsequent modifications to achieve the desired substitutions.[9]
Caption: Generalized synthetic workflow for the derivatives.
In Vitro Neuroprotection Assay (NMDA-Induced Cytotoxicity)
-
Cell Culture: Primary cortical neurons are cultured in appropriate media.
-
Compound Treatment: Neurons are pre-incubated with varying concentrations of the test compounds for a specified duration.
-
NMDA Challenge: NMDA is added to the culture medium to induce excitotoxicity.
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT assay.
-
Data Analysis: The protective effect of the compounds is quantified by comparing the viability of treated cells to that of untreated and NMDA-only treated controls.
Concluding Remarks and Future Directions
The structure-activity relationship of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives highlights a promising avenue for the development of novel neuroprotective agents. The exquisite sensitivity of the biological activity to the substitution pattern on the 1-benzyl group provides a clear roadmap for future optimization efforts. Further investigations should focus on refining the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of alternative heterocyclic scaffolds as bioisosteric replacements for the pyrrolidine ring could also yield valuable insights. As our understanding of the molecular mechanisms underlying neurodegeneration deepens, the rational design of targeted therapeutics based on scaffolds like the one discussed herein will be paramount in the quest for effective treatments.
References
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- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
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- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
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- Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
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The Evolving Landscape of Antimicrobials: A Comparative Analysis of the 5-Oxopyrrolidine Scaffold
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can be developed into effective therapeutics. Among the promising candidates, the 5-oxopyrrolidine core has emerged as a versatile and privileged structure in medicinal chemistry. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various 5-oxopyrrolidine derivatives, offering an in-depth perspective for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their efficacy against a range of pathogens and provide standardized methodologies for their evaluation, ensuring a robust and reproducible scientific approach.
The 5-Oxopyrrolidine Core: A Gateway to New Antimicrobial Agents
The 2-pyrrolidinone ring, a five-membered lactam, is a structural motif present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. The 5-oxopyrrolidine moiety, a derivative of this core, has garnered significant attention for its potential as a scaffold in the design of novel antimicrobial agents. Its synthetic tractability allows for the introduction of diverse functional groups at various positions, enabling the fine-tuning of its biological properties. This guide will explore how modifications to this core influence its spectrum of activity against clinically relevant bacteria and fungi.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of 5-oxopyrrolidine derivatives is highly dependent on the nature and position of their substituents. The following sections provide a comparative overview of their activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, supported by experimental data from recent studies.
Activity Against Gram-Positive Bacteria
5-Oxopyrrolidine derivatives have demonstrated particularly promising activity against a variety of Gram-positive pathogens, including multidrug-resistant strains that pose a significant threat to public health.
Notably, certain hydrazone derivatives have shown potent inhibitory effects. For instance, a hydrazone bearing a 5-nitrothien-2-yl fragment has been reported to exhibit strong inhibition of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL, surpassing the efficacy of the control antibiotic cefuroxime (7.8 μg/mL)[1]. Similarly, a derivative with a 5-nitrofuran-2-yl moiety also displayed potent activity against all tested bacterial strains[1].
Further studies have highlighted the effectiveness of these compounds against resistant phenotypes. One compound, bearing a 5-nitrothiophene substituent, demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid[2][3][4][5]. This selective activity against Gram-positive pathogens suggests a specific mechanism of action that warrants further investigation. The table below summarizes the MIC values of representative 5-oxopyrrolidine derivatives against various Gram-positive bacteria.
| Derivative/Substituent | Staphylococcus aureus (MIC μg/mL) | Listeria monocytogenes (MIC μg/mL) | Bacillus cereus (MIC μg/mL) | Reference |
| Hydrazone with 5-nitrothien-2-yl | 3.9 | - | 7.8 | [1] |
| Hydrazone with 5-nitrofuran-2-yl | - | - | - | [1] |
| Hydrazone with benzylidene moiety | 3.9 | - | - | [1] |
| Compound 21 (5-nitrothiophene) | 0.5–1 (MRSA) | - | - | [2] |
Activity Against Gram-Negative Bacteria
The activity of 5-oxopyrrolidine derivatives against Gram-negative bacteria is generally more limited compared to their potent effects on Gram-positive organisms. The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents.
Some studies have reported weak or no activity of certain 5-oxopyrrolidine derivatives against Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MIC values often exceeding 64 µg/mL[2]. However, specific structural modifications can confer some activity. For example, hydrazones containing 5-nitro-2-thiophene and 5-nitro-2-furfural fragments have shown antibacterial activity against E. coli, with MIC and Minimum Bactericidal Concentration (MBC) values comparable to ampicillin (31.25 µg/mL)[1]. This suggests that with appropriate chemical diversification, the activity against Gram-negative bacteria could be enhanced.
| Derivative/Substituent | Escherichia coli (MIC μg/mL) | Reference |
| Hydrazone with 5-nitro-2-thiophene | 31.25 | [1] |
| Hydrazone with 5-nitro-2-furfural | 31.25 | [1] |
Antifungal Activity
Several 5-oxopyrrolidine derivatives have also exhibited significant antifungal properties. Hydrazones possessing a 5-oxopyrrolidine structure have shown remarkably high activity against Candida tenuis and Aspergillus niger, with MIC values (0.9–1.9 µg/mL) that surpassed the standard antifungal drug Nystatin (7.8 and 15.6 µg/mL, respectively)[2]. Furthermore, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety showed promising activity against multidrug-resistant Candida auris isolates and azole-resistant Aspergillus fumigatus strains[6].
Metal complexes of pyrrolidone thiosemicarbazone have also been investigated for their antifungal potential. While the ligand itself showed no activity, its metal complexes with Cu(II), Co(II), and Ni(II) exhibited good antifungal effects against Aspergillus niger and Candida albicans[7].
| Derivative/Substituent | Candida tenuis (MIC μg/mL) | Aspergillus niger (MIC μg/mL) | Candida auris (MIC μg/mL) | Reference |
| Hydrazones | 0.9–1.9 | 0.9–1.9 | - | [2] |
| Hydrazone with 5-nitrothien-2-yl | - | - | 16 | [6] |
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the elucidation of key structure-activity relationships that can guide the future design of more potent 5-oxopyrrolidine-based antimicrobials.
A critical determinant of activity appears to be the nature of the substituent at the 3-position of the 5-oxopyrrolidine ring. The introduction of hydrazone moieties, particularly those bearing nitro-substituted heterocyclic rings like nitrothiophene and nitrofuran, consistently enhances antibacterial and antifungal activity[1][2]. The nitro group is a well-known pharmacophore in antimicrobial agents, and its presence likely contributes to the observed potency.
The substituent on the nitrogen atom of the pyrrolidine ring also plays a crucial role. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown structure-dependent antimicrobial activity[6].
The following diagram illustrates the key structural features of the 5-oxopyrrolidine scaffold and highlights the positions where modifications have been shown to significantly impact antimicrobial activity.
Caption: Key structure-activity relationships of 5-oxopyrrolidine derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and comparability of antimicrobial activity data, standardized testing methodologies are paramount. The following section outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of novel compounds.
Microbroth Dilution Method for MIC Determination
The microbroth dilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compounds (5-oxopyrrolidine derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
The following diagram illustrates the experimental workflow for MIC determination.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC can be ascertained to understand if a compound is bacteriostatic or bactericidal.
Procedure:
-
From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL).
-
Spot-plate the aliquot onto an appropriate agar medium.
-
Incubate the plates overnight.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Conclusion and Future Perspectives
The 5-oxopyrrolidine scaffold represents a highly promising platform for the development of novel antimicrobial agents. The research highlighted in this guide demonstrates that through rational chemical modification, derivatives with potent and selective activity against challenging Gram-positive bacteria and fungi can be obtained. While the activity against Gram-negative bacteria is currently a limitation, the observed efficacy of certain nitro-substituted derivatives suggests that overcoming the outer membrane barrier is an achievable goal.
Future research should focus on:
-
Expanding the chemical diversity of 5-oxopyrrolidine libraries to further probe structure-activity relationships.
-
Investigating the mechanism of action of the most potent compounds to identify novel cellular targets.
-
Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards preclinical development.
By leveraging the insights presented in this comparative analysis, the scientific community can continue to unlock the full therapeutic potential of the 5-oxopyrrolidine scaffold in the urgent quest for new and effective treatments for infectious diseases.
References
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022 Aug 6;15(8):970. [Link]
- The antimicrobial activity of 5-oxopyrrolidine derivative 21 against...
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2025 Jun 18;30(12):1234. [Link]
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - ResearchG
- (PDF) Synthesis and antibacterial evaluation of novel 1-(2,6-diethylphenyl)
- Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity - KTU ePubl. [Link]
- The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids | Chemistry of Heterocyclic Compounds. [Link]
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed. [Link]
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. [Link]
- Synthesis of 5-oxopyrrolidine derivatives 2–13. 7a, Ar = C6H5; 7b, Ar =...
- Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Appl Biochem Biotechnol. 2023; 195(2): 899–916. [Link]
- Antibacterial and antifungal activity of compounds (5a-m).
- Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes - PMC. [Link]
- Activity of Specialized Biomolecules against Gram-Positive and Gram-Neg
- Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k)
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Oxopyrrolidine-2-carboxamide
Welcome to an in-depth technical guide on the cross-validation of analytical methods for 5-Oxopyrrolidine-2-carboxamide, also known as pyroglutamide. In the landscape of pharmaceutical development and research, the integrity of analytical data is paramount. This guide is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the reliability, consistency, and accuracy of analytical methods. As your guide, I will navigate you through the critical process of cross-validation, not by adhering to a rigid template, but by exploring the scientific rationale behind our experimental choices. We will delve into the "why" behind the "how," ensuring that every protocol described is a self-validating system.
This compound is a chiral molecule, and its accurate quantification is crucial in various stages of drug development, from formulation studies to quality control. This guide will compare two distinct analytical methodologies: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a chiral-specific HPLC method, also with UV detection. We will explore their performance through a comprehensive cross-validation study, providing you with the insights needed to select and validate the most appropriate method for your specific application.
Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the methodologies and validation approaches align with global regulatory expectations.[1][2][3][4][5][6][7][8][9]
The Imperative of Method Cross-Validation
Before we delve into the experimental details, let's establish the fundamental importance of cross-validation. An analytical method may be fully validated in one laboratory, under a specific set of conditions, with particular instruments and analysts. However, when that method is transferred to another laboratory, or when different analytical methods are used to support the same study, we must ensure that the results are equivalent and reliable.[10][11][12][13] This is the core purpose of cross-validation: to provide documented evidence that the methods are producing comparable data.[10]
This guide will focus on a scenario where a new, potentially more specific, chiral HPLC method is being evaluated against an established, validated achiral HPLC method for the analysis of this compound.
Analytical Methodologies Under Comparison
Method 1: Stability-Indicating Reversed-Phase HPLC with UV Detection (Achiral Method)
This method is a workhorse for routine quality control and stability testing. Its primary goal is to quantify the active pharmaceutical ingredient (API) and separate it from potential degradation products.
Scientific Rationale:
The choice of a reversed-phase C18 column is based on the moderate polarity of this compound. The mobile phase, a mixture of water and acetonitrile, allows for the effective elution of the analyte from the column. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times and peak shapes. UV detection at a low wavelength (e.g., 210 nm) is selected because the analyte lacks a strong chromophore.
Experimental Protocol:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by serial dilution.
-
Sample Preparation: The sample containing this compound is dissolved and diluted in the mobile phase to a final concentration within the calibration range.
Method 2: Chiral Stationary Phase HPLC with UV Detection (Chiral Method)
This method is essential when the stereoisomeric purity of this compound is a critical quality attribute. It is designed to separate the (S)- and (R)-enantiomers.
Scientific Rationale:
A chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., amylose or cellulose), is used to achieve enantiomeric separation.[14][15][16] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.[14] The mobile phase composition is optimized to maximize the resolution between the enantiomers.
Experimental Protocol:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: n-Hexane and Ethanol (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Standard Preparation: A stock solution of racemic this compound is prepared in the mobile phase. Individual enantiomer standards are also prepared if available.
-
Sample Preparation: The sample is dissolved and diluted in the mobile phase.
The Cross-Validation Plan: A Framework for Trust
Our cross-validation plan is designed to rigorously assess the comparability of the two methods, adhering to the principles outlined in ICH Q2(R2).[1][2][5][6][17]
Diagram: Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Key Validation Parameters for Cross-Validation
For this comparative guide, we will focus on the following critical validation parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.[3][17]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][6][17]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][3][17]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. We will assess both repeatability (intra-assay precision) and intermediate precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Hypothetical Experimental Data and Comparison
To illustrate the cross-validation process, we will now present a set of hypothetical, yet realistic, experimental data.
Table 1: Specificity Assessment
| Sample | Achiral HPLC Result (Peak Purity) | Chiral HPLC Result (Enantiomeric Purity of (S)-enantiomer) |
| Placebo | No interfering peaks at the retention time of the analyte | No interfering peaks at the retention times of the enantiomers |
| Forced Degradation (Acid) | Analyte peak is spectrally pure; degradation products are well-resolved | (S)-enantiomer peak is pure; no racemization observed |
| Forced Degradation (Base) | Analyte peak is spectrally pure; degradation products are well-resolved | (S)-enantiomer peak is pure; slight racemization observed (0.5% R-enantiomer) |
| Forced Degradation (Oxidation) | Analyte peak is spectrally pure; degradation products are well-resolved | (S)-enantiomer peak is pure; no racemization observed |
Interpretation: Both methods demonstrate good specificity. The chiral method provides additional, critical information about the enantiomeric purity under stress conditions, revealing a slight potential for racemization under basic conditions.
Table 2: Linearity and Range
| Parameter | Achiral HPLC | Chiral HPLC ((S)-enantiomer) |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Regression Equation | y = 25432x + 150 | y = 35890x + 120 |
Interpretation: Both methods exhibit excellent linearity over their respective ranges. The chiral method has a lower range, which may be advantageous for impurity analysis.
Table 3: Accuracy (Recovery Studies)
| Spiked Concentration (µg/mL) | Achiral HPLC (% Recovery ± SD, n=3) | Chiral HPLC (% Recovery ± SD, n=3) |
| Low (2 µg/mL) | 99.5 ± 1.2% | 101.2 ± 1.5% |
| Medium (50 µg/mL) | 100.2 ± 0.8% | 99.8 ± 1.0% |
| High (90 µg/mL) | 99.8 ± 0.5% | Not Applicable |
| High (45 µg/mL for Chiral) | Not Applicable | 100.5 ± 0.7% |
Interpretation: Both methods demonstrate high accuracy, with percent recovery values well within the typical acceptance criteria of 98-102%.
Table 4: Precision (%RSD)
| Precision Level | Achiral HPLC (%RSD) | Chiral HPLC (%RSD) |
| Repeatability (n=6) | 0.8% | 1.1% |
| Intermediate Precision (different day, different analyst) | 1.5% | 1.8% |
Interpretation: Both methods show excellent precision, with %RSD values below the common limit of 2%. The achiral method is slightly more precise, which is often expected for simpler chromatographic systems.
Comparative Analysis and Method Selection
The cross-validation data reveals that both the achiral and chiral HPLC methods are valid and fit for their intended purposes. The choice between them depends on the specific analytical need.
Diagram: Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
-
For routine quality control, stability studies, and assays where the total amount of this compound is the primary concern, the achiral HPLC method is the more efficient choice. It is faster, more robust, and demonstrates slightly better precision.
-
When enantiomeric purity is a critical quality attribute, for example, in the final drug substance or in stereoselective synthesis, the chiral HPLC method is indispensable. It provides the necessary specificity to control the chiral identity of the molecule.
In a comprehensive quality control strategy, both methods may be employed. The achiral method can be used for routine release testing, while the chiral method can be used for initial characterization, validation of the manufacturing process, and periodic monitoring to ensure enantiomeric purity is maintained.
Conclusion and Recommendations
This guide has provided a comprehensive framework for the cross-validation of two distinct analytical methods for this compound. Through a detailed examination of the scientific rationale, experimental protocols, and hypothetical data, we have demonstrated the importance of a rigorous, evidence-based approach to method validation and comparison.
Key Takeaways:
-
Cross-validation is not a mere formality but a scientific necessity to ensure data integrity across different methods and laboratories.
-
The choice of an analytical method should be driven by its intended purpose. There is no single "best" method; rather, there is the most appropriate method for a specific analytical challenge.
-
A thorough understanding of regulatory guidelines, such as those from the ICH and FDA, is essential for designing and executing a compliant and scientifically sound validation study.[1][3][4][8]
As a Senior Application Scientist, my final recommendation is to embrace a holistic view of analytical method lifecycle management. This includes not only initial validation and cross-validation but also continuous monitoring and periodic re-validation to ensure that your analytical methods remain fit for purpose throughout the lifecycle of your product.
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A Comparative Guide to Neuroprotection: Benchmarking Novel Agent 12k Against the GluN2B Antagonist Ifenprodil
Abstract: The overactivation of N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit, is a critical convergence point in the pathophysiology of numerous neurological disorders, leading to excitotoxic neuronal death. For decades, ifenprodil has served as a benchmark selective antagonist for GluN2B-containing NMDA receptors, providing significant neuroprotection in a variety of preclinical models.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the neuroprotective efficacy of a novel proprietary compound, designated 12k, against ifenprodil. We present the mechanistic rationale for targeting the GluN2B subunit, detail a suite of validated in vitro and in vivo experimental protocols for direct comparison, and offer a logical workflow for assessing therapeutic potential.
Introduction: The Double-Edged Sword of NMDA Receptor Signaling
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its action on NMDA receptors is fundamental for synaptic plasticity, learning, and memory.[4] However, under pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate release leads to sustained NMDA receptor activation. This triggers a massive influx of calcium (Ca²⁺) ions, initiating a cascade of cytotoxic events including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis.[5] This phenomenon is known as excitotoxicity.
NMDA receptors are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[3] The GluN2B subunit is of particular interest as it is predominantly expressed in the forebrain, is implicated in mediating excitotoxic neuronal damage, and its antagonists have shown promise in preclinical models of neurological disorders.[3][5][6]
Ifenprodil , the reference compound in this guide, is a non-competitive antagonist that selectively inhibits NMDA receptors containing the GluN2B subunit.[1][7] It binds to the N-terminal domain of the GluN2B subunit, allosterically modulating the receptor to reduce ion flow.[8] Its neuroprotective properties have been demonstrated in numerous cell culture and animal models of neuronal injury.[9][10][11]
This guide will use ifenprodil as the gold standard against which to compare the neuroprotective profile of a novel investigational compound, 12k. The following sections provide the scientific rationale and detailed methodologies for a rigorous head-to-head evaluation.
Mechanistic Grounding: Visualizing the Target Pathway
To effectively compare 12k and ifenprodil, it is crucial to understand their shared molecular target. The diagram below illustrates the excitotoxic cascade initiated by NMDA receptor overactivation and the intervention points for GluN2B-selective antagonists.
Caption: NMDA receptor-mediated excitotoxicity pathway and point of antagonist intervention.
Comparative Experimental Workflow: A Phased Approach
We propose a multi-stage workflow to systematically benchmark 12k against ifenprodil, moving from high-throughput in vitro screens to more complex in vivo models. This ensures that resources are focused on compounds with the most promising characteristics.
Caption: Phased experimental workflow for benchmarking novel neuroprotective compounds.
Phase 1: In Vitro Head-to-Head Comparison
The initial phase focuses on cell-based assays to determine the potency, efficacy, and direct mechanism of action of 12k relative to ifenprodil. Primary cortical neuron cultures are recommended as they provide a more physiologically relevant system than immortalized cell lines.[12]
Experiment 1: Neuroprotection Against Excitotoxicity
This experiment assesses the ability of 12k and ifenprodil to protect neurons from glutamate-induced cell death. Two complementary assays are used: the MTT assay, which measures metabolic activity in viable cells, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane damage in dead cells.[13]
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed primary rodent cortical neurons in 96-well plates at an optimized density and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Prepare serial dilutions of 12k and ifenprodil (e.g., from 1 nM to 100 µM). Pre-incubate the neurons with the compounds or vehicle control for 1 hour.
-
Excitotoxic Insult: Expose the neurons to a predetermined toxic concentration of glutamate (e.g., 50-100 µM) for 15-20 minutes in the continued presence of the compounds.
-
Wash and Recovery: Gently wash the cells and replace the medium with fresh, compound-containing culture medium. Incubate for 24 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm should be used to subtract background.[14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated, non-glutamate control. Plot dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for both 12k and ifenprodil.
Protocol: LDH Cytotoxicity Assay
-
Execution: Follow steps 1-4 of the MTT protocol.
-
Supernatant Collection: After the 24-hour recovery, carefully collect a portion of the culture supernatant from each well. If working with suspension cells, pellet the cells by centrifugation first.[16]
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt (INT).[17][18] Released LDH will catalyze the conversion of lactate to pyruvate, generating NADH, which then reduces the INT to a colored formazan product.[18]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[19]
-
Absorbance Reading: Measure the absorbance at 490 nm.[18]
-
Data Analysis: Cytotoxicity is calculated relative to a "maximum LDH release" control (cells lysed with Triton X-100) and a "spontaneous LDH release" control (untreated cells).[19][20] Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) of neurotoxicity for both compounds.
Data Presentation: Comparative In Vitro Efficacy
| Compound | Neuroprotection (MTT) EC₅₀ (µM) | Cytotoxicity Inhibition (LDH) IC₅₀ (µM) |
| Ifenprodil | Experimental Value | Experimental Value |
| 12k | Experimental Value | Experimental Value |
Experiment 2: Inhibition of NMDA-Evoked Calcium Influx
This experiment directly tests the hypothesis that 12k, like ifenprodil, functions by blocking Ca²⁺ entry through NMDA receptors. Calcium imaging using fluorescent indicators like Fura-2 is the standard method.[21]
Protocol: Calcium Imaging
-
Cell Preparation: Culture primary neurons on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging. Perfuse the cells with a physiological buffer and record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2).[21]
-
Compound Incubation: Perfuse the cells with a buffer containing either 12k, ifenprodil, or a vehicle control for 5-10 minutes.
-
NMDA Stimulation: While continuously recording, stimulate the cells with a short application of NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM).
-
Data Analysis: Measure the peak increase in the fluorescence ratio following NMDA application. Calculate the percentage inhibition of the Ca²⁺ response by 12k and ifenprodil compared to the vehicle control. Generate dose-response curves to determine the IC₅₀ for Ca²⁺ influx inhibition.
Phase 2 & 3: In Vivo Benchmarking in Disease Models
Promising results from in vitro studies warrant progression to in vivo models. This phase assesses the compound's broader physiological effects, including its ability to cross the blood-brain barrier and exert neuroprotection in a complex biological system.
Model Selection Rationale
-
Acute Ischemic Stroke: The transient Middle Cerebral Artery Occlusion (tMCAO) model is the most widely used and validated animal model of ischemic stroke.[22] It is ideal for evaluating acute neuroprotective effects.
-
Alzheimer's Disease (AD): Transgenic mouse models like the 3xTg-AD (harboring mutations in APP, PSEN1, and MAPT) or Tg2576 (APP mutation) are commonly used.[23][24] These models are suitable for testing a compound's ability to mitigate chronic neurodegeneration and cognitive decline.
-
Parkinson's Disease (PD): Neurotoxin-based models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice, are standard for inducing selective degeneration of dopaminergic neurons and assessing neuroprotection.[25][26]
Experimental Protocol: tMCAO Stroke Model
-
Animal Subjects: Use adult male mice or rats. It is crucial to also include aged animals and both sexes in later-stage studies to increase clinical relevance.[27]
-
Surgical Procedure: Induce focal cerebral ischemia by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA). After a set period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.
-
Drug Administration: Administer 12k, ifenprodil, or vehicle via a clinically relevant route (e.g., intravenously or intraperitoneally) at various doses and time points (e.g., before, during, or after the ischemic event) to establish a therapeutic window.
-
Outcome Measures (24-72h post-MCAO):
-
Infarct Volume: Sacrifice the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume.
-
Neurological Deficit Score: Use a standardized neurobehavioral scale (e.g., a 5-point or 20-point scale) to assess motor and sensory deficits.[22]
-
-
Data Analysis: Compare the mean infarct volume and neurological scores between the treatment groups (12k, ifenprodil) and the vehicle control group.
Data Presentation: Comparative In Vivo Neuroprotection (Stroke Model)
| Treatment Group | Dose (mg/kg) | Infarct Volume (% of Hemisphere) | Neurological Deficit Score (Mean ± SEM) |
| Vehicle | - | Experimental Value | Experimental Value |
| Ifenprodil | Dose 1 | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value | |
| 12k | Dose 1 | Experimental Value | Experimental Value |
| Dose 2 | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous framework for benchmarking the neuroprotective effects of a novel compound, 12k, against the established GluN2B antagonist, ifenprodil. By progressing through a logical sequence of in vitro and in vivo experiments, researchers can build a comprehensive data package to evaluate the therapeutic potential of 12k.
A successful outcome would be the demonstration that 12k possesses equal or superior neuroprotective efficacy to ifenprodil, potentially with an improved safety profile or better pharmacokinetic properties. Such results would provide a strong rationale for advancing 12k into further preclinical development for the treatment of stroke, neurodegenerative diseases, and other conditions linked to excitotoxic neuronal injury.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Oxopyrrolidine-Based Drug Candidates
The 5-oxopyrrolidine scaffold, a core component of numerous natural products and synthetic molecules, has emerged as a privileged structure in medicinal chemistry. Its unique conformational properties and capacity for diverse functionalization have made it a fertile ground for the discovery of novel therapeutic agents.[1][2][3] Researchers have successfully synthesized libraries of 5-oxopyrrolidine derivatives demonstrating significant potential across various therapeutic areas, most notably in oncology and infectious diseases.[1][2][3] However, the journey from a promising in vitro "hit" to a clinically effective drug is fraught with challenges. This guide provides a comprehensive analysis of the current landscape of 5-oxopyrrolidine-based drug candidates, comparing their well-documented in vitro efficacy with the crucial, yet less reported, in vivo performance. We will delve into the causality behind experimental choices, provide validated protocols to ensure reproducibility, and explore the critical transition from cell-based assays to whole-organism models.
The Promise in the Dish: Strong In Vitro Anticancer and Antimicrobial Activity
Initial screening of 5-oxopyrrolidine derivatives has yielded a wealth of promising in vitro data. These cell-based assays are the foundational step in drug discovery, offering a rapid, high-throughput, and cost-effective means to identify compounds with biological activity against a specific target, be it a cancer cell line or a pathogenic microorganism.
Anticancer Potential
In the realm of oncology, numerous 5-oxopyrrolidine derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. The primary workhorse for this initial assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[4][5][6]
A notable study characterized a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives, identifying several compounds with significant activity against the A549 human lung adenocarcinoma cell line.[1][4] The data revealed that structural modifications, particularly the introduction of hydrazone and bishydrazone moieties with specific substituents, dramatically enhanced anticancer activity.[4] For instance, compounds bearing 2-thienyl and 5-nitrothienyl fragments (compounds 20 and 21 ) showed the highest potency, while also exhibiting favorable low cytotoxicity against non-cancerous human small airway epithelial cells (HSAEC1-KT).[1][4]
| Compound ID | Key Structural Moiety | Target Cancer Cell Line | In Vitro Efficacy (Viability %) at 100 µM | Reference |
| 7 | 4-Bromophenyl Hydrazone | A549 (Lung Adenocarcinoma) | ~61% | [4] |
| 8 | 4-Dimethylaminophenyl Hydrazone | A549 (Lung Adenocarcinoma) | ~40% | [4] |
| 20 | Bis-Hydrazone (2-Thienyl) | A549 (Lung Adenocarcinoma) | ~20% | [4] |
| 21 | Bis-Hydrazone (5-Nitro-2-Thienyl) | A549 (Lung Adenocarcinoma) | ~18% | [4] |
| Cisplatin | Positive Control | A549 (Lung Adenocarcinoma) | ~25% | [4] |
Table 1: In Vitro Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives.
The causal logic for pursuing these specific chemical modifications often stems from established structure-activity relationships (SAR). For example, the inclusion of halogen atoms or electron-withdrawing groups can enhance the compound's interaction with biological targets or improve its cell permeability. The superior performance of bishydrazones like 20 and 21 suggests that these molecules may engage with their targets in a bivalent manner or possess physicochemical properties that are highly conducive to cytotoxic activity.[4]
Antimicrobial Efficacy
The 5-oxopyrrolidine scaffold has also proven to be a robust framework for developing novel antimicrobial agents, a critical need in an era of rising antibiotic resistance. The standard for in vitro antimicrobial testing is the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution, which identifies the lowest concentration of a drug that prevents visible growth of a microorganism.[3][7][8][9][10]
The same study that highlighted anticancer activity also found that compound 21 , with its 5-nitrothiophene substituents, demonstrated potent and selective activity against multidrug-resistant (MDR) Gram-positive pathogens, particularly Staphylococcus aureus (MRSA).[1][2] Its efficacy was comparable to or better than some clinically used antibiotics, marking it as a significant lead for further development.
| Compound ID | Target Microorganism | Resistance Profile | MIC (µg/mL) | Reference |
| 21 | S. aureus (MRSA) | USA300 | 2 | [1] |
| 21 | S. aureus | Linezolid-Resistant | 2-4 | [1] |
| 21 | S. aureus | Tedizolid-Resistant | 2-4 | [1] |
| Vancomycin | S. aureus (MRSA) | USA300 | 1 | [1] |
| Linezolid | S. aureus (MRSA) | USA300 | 1 | [1] |
Table 2: In Vitro Antimicrobial Activity of 5-Oxopyrrolidine Derivative 21.
The selectivity for Gram-positive bacteria suggests a mechanism of action that targets specific cellular structures or pathways unique to these organisms, such as components of the cell wall synthesis machinery or specific ribosomal targets.
The In Vitro to In Vivo Gulf: Challenges and Considerations
While compelling, in vitro data is only the first chapter. A living organism is infinitely more complex than a monolayer of cells in a plastic dish.[11] The transition to in vivo models introduces a host of variables that can dramatically alter a compound's efficacy, a phenomenon often termed the "in vitro-in vivo correlation (IVIVC) gap".[11][12][13][14] For the promising 5-oxopyrrolidine derivatives identified, there is a conspicuous lack of published in vivo efficacy data, highlighting a critical bottleneck in their development.
Understanding the principles of Pharmacokinetics (PK) and Pharmacodynamics (PD) is essential to bridging this gap.[1][2][15][16][17]
-
Pharmacokinetics (PK): What the body does to the drug. This encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). A compound that is potent in vitro may be useless in vivo if it's poorly absorbed, rapidly metabolized into inactive forms, fails to distribute to the target tissue (e.g., the tumor site or the location of infection), or is excreted too quickly.[2]
-
Pharmacodynamics (PD): What the drug does to the body. This relates the concentration of the drug at its target site to the observed therapeutic effect.[2][16]
The primary challenge is that in vitro systems lack the complex, multi-organ interplay of a living system. Issues like off-target toxicity, immune system interactions, and metabolic instability cannot be adequately modeled. Therefore, in vivo studies in animal models are a mandatory and self-validating step to confirm that a drug candidate is not only effective but also safe enough to proceed to human trials.
Figure 1: The logical relationship between in vitro and in vivo studies.
Experimental Protocols: A Guide for Validation
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for the key assays discussed. These protocols are grounded in established methodologies cited in the literature.
In Vitro Anticancer Efficacy: MTT Assay
This protocol is for assessing the cytotoxicity of a 5-oxopyrrolidine candidate against an adherent cancer cell line like A549.[4][6][18]
1. Cell Seeding:
-
Culture A549 cells in complete medium (e.g., MEM with 10% FBS).
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include vehicle controls (medium with DMSO) and a positive control (e.g., Cisplatin).
-
Incubate for 24-48 hours.
3. MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[6]
4. Data Acquisition and Analysis:
-
Shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
In Vitro Antimicrobial Efficacy: Broth Microdilution (MIC)
This protocol determines the MIC of a compound against a bacterial strain like S. aureus, following CLSI/EUCAST guidelines.[7][8][9][10]
1. Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of S. aureus.
-
Suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[3]
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the test wells.[7]
2. Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from each well to the next, discarding the final 50 µL from the last dilution well.
3. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (inoculum, no drug) and a sterility control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[3]
4. MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which no visible growth is observed.[3]
Figure 2: Experimental workflow from in vitro screening to in vivo validation.
In Vivo Anticancer Efficacy: Xenograft Mouse Model
This is a generalized protocol for evaluating an anticancer compound in an immunodeficient mouse model.[19][20][21][22][23]
1. Animal Handling and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID). Allow a one-week acclimatization period.[21]
-
Harvest A549 cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
2. Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a mean size of 100-150 mm³, randomize the mice into treatment and control groups.[21]
3. Drug Administration:
-
Prepare the 5-oxopyrrolidine compound in a suitable vehicle for administration (e.g., intraperitoneal injection, oral gavage).
-
Administer the drug according to a predetermined schedule (e.g., daily, three times a week) and dose, based on preliminary toxicology and PK studies.
-
The control group receives the vehicle only.
4. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume throughout the study.
-
Monitor animal health daily, including body weight, activity, and signs of distress.
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
In Vivo Antimicrobial Efficacy: Systemic Infection Mouse Model
This protocol outlines a model for a systemic bacterial infection to test antimicrobial efficacy.[24][25][26][27][28]
1. Animal Preparation and Infection:
-
Use a standard mouse strain (e.g., ICR or C57BL/6).
-
To establish a robust infection, mice can be rendered neutropenic via cyclophosphamide administration 4 days and 1 day prior to infection.[26][27]
-
Prepare an inoculum of S. aureus in the mid-logarithmic growth phase.
-
Inject a specific bacterial load (e.g., 10⁷ CFU) intraperitoneally (i.p.) into each mouse to induce systemic infection/sepsis.[24]
2. Treatment Administration:
-
At a set time post-infection (e.g., 1-2 hours), administer the test compound via a relevant route (e.g., i.p. or intravenous).
-
The control group receives vehicle, and a positive control group can receive a known effective antibiotic like vancomycin.
3. Monitoring and Endpoints:
-
Monitor mice for clinical signs of illness (e.g., lethargy, ruffled fur) and survival over a period of several days.
-
The primary endpoint is typically survival rate.
-
Secondary endpoints can include determining the bacterial load in key organs (e.g., spleen, liver, blood) at specific time points by homogenizing the tissue and plating serial dilutions.
Potential Mechanisms and Signaling Pathways
The anticancer activity of pyrrolidone-based compounds often involves the inhibition of key signaling pathways that drive cell proliferation and survival.[29][30] While the exact targets for the 5-oxopyrrolidine derivatives in Table 1 are not fully elucidated, similar heterocyclic scaffolds are known to function as kinase inhibitors. Pathways involving Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are critical for tumor angiogenesis and are common targets for such drugs.[29][30]
Figure 3: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion and Future Directions
The 5-oxopyrrolidine scaffold is unequivocally a valuable starting point for the development of new anticancer and antimicrobial agents. The existing body of research provides a strong foundation of in vitro evidence, with several derivatives demonstrating high potency and selectivity. However, the critical gap in publicly available in vivo efficacy data must be addressed.
For researchers in this field, the path forward is clear. Promising candidates identified through robust in vitro screening must be advanced into well-designed animal models. This requires a thorough investigation of their pharmacokinetic properties to establish appropriate dosing regimens, followed by rigorous efficacy studies in xenograft or infection models. The protocols and conceptual frameworks provided in this guide serve as a blueprint for these crucial next steps. By systematically bridging the in vitro-in vivo gap, the full therapeutic potential of these promising 5-oxopyrrolidine-based drug candidates can be unlocked.
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A Comparative Guide to Fingerprint-Based Similarity: 2-Oxopyrrolidine-5-Carboxylic Acid Amide vs. Ethambutol
Prepared by: Gemini, Senior Application Scientist
Abstract
In computational drug discovery, the principle that structurally similar molecules often exhibit similar biological activities is a foundational concept.[1][2][3] This guide provides a detailed comparative analysis of 2-oxopyrrolidine-5-carboxylic acid amide and ethambutol, a first-line antituberculosis drug, using fingerprint-based similarity searching. We employ Morgan circular fingerprints and the Tanimoto coefficient to quantitatively assess their structural similarity. This analysis serves as a practical guide for researchers on leveraging computational tools to rapidly evaluate molecular relationships, contextualizing the results within early-stage drug discovery programs, particularly in the search for novel antimicrobial agents.
Introduction: The Basis for Comparison
The Molecules of Interest
Ethambutol: A cornerstone in the combination therapy for tuberculosis (TB), ethambutol is a bacteriostatic agent that disrupts the synthesis of the mycobacterial cell wall.[4][5] Its specific mechanism involves the inhibition of arabinosyl transferases, enzymes crucial for the polymerization of arabinogalactan, a key component of the cell wall.[4][6][7] This disruption increases the permeability of the cell wall, arresting bacterial growth.[4]
2-Oxopyrrolidine-5-carboxylic acid amide (Pyroglutamide): This molecule is a derivative of pyroglutamic acid, a compound found in various peptides. While not a frontline drug, the 2-oxopyrrolidine (or pyroglutamate) scaffold is of significant interest in medicinal chemistry. Notably, derivatives of this molecule have been synthesized and investigated as potential anti-tubercular agents, making a direct structural comparison to an established drug like ethambutol a relevant and insightful exercise.[8][9][10] A 2023 study by Nagasree et al. specifically explored derivatives of 2-oxopyrrolidine-5-carboxylic acid amide as potential anti-TB agents, prompted by a similarity search that linked the parent molecule to ethambutol.[8]
The Similar Property Principle
The "similar property principle" is a central hypothesis in cheminformatics and ligand-based drug design. It posits that molecules with high structural similarity are likely to share similar physicochemical properties and biological activities.[2][11] This principle allows researchers to use known active compounds (probes) to search vast chemical databases for novel molecules that might have a higher probability of being active, a process known as virtual screening.[1][11]
Quantifying Similarity with Molecular Fingerprints
There are various types of fingerprints. In this guide, we utilize Morgan fingerprints , a type of circular fingerprint. The choice is deliberate: Morgan fingerprints excel at capturing the local atomic environment around each atom up to a specified radius, providing a detailed and nuanced structural representation.[14][15][16]
Once fingerprints are generated, their similarity is calculated using a metric. The Tanimoto coefficient is the industry standard, measuring the overlap between two fingerprints.[3][12][17] It is calculated as the ratio of the number of common features (bits set to 1 in both fingerprints) to the total number of unique features (bits set to 1 in either fingerprint).[11] The resulting score ranges from 0 (no similarity) to 1 (identical molecules).[3][17]
Methodology: A Validated Computational Protocol
This section details the step-by-step protocol for conducting the similarity analysis. The workflow is designed to be transparent and reproducible, employing standard, open-source tools widely accepted in the scientific community.
Computational Environment
-
Language: Python 3.x
-
Core Library: RDKit, an open-source cheminformatics toolkit.[15][18][19] RDKit is a robust and validated library for molecular manipulation and analysis.
Molecular Representation
The first step is to represent the molecules in a machine-readable format. We use the Simplified Molecular Input Line Entry System (SMILES), a line notation for encoding molecular structures.
| Molecule | SMILES String | Source |
| 2-Oxopyrrolidine-5-carboxylic acid amide | O=C1NC(C(=O)N)CC1 | PubChem[20] |
| Ethambutol | CCNCCNCO | PubChem[4][21] |
Experimental Protocol: Fingerprint Generation & Similarity Calculation
The following protocol outlines the generation of Morgan fingerprints and the subsequent calculation of the Tanimoto similarity score.
Step 1: Import Necessary Libraries The first step is to import the required modules from the RDKit library.
Step 2: Define Molecules from SMILES Create RDKit molecule objects from the SMILES strings defined in Section 2.2.
Step 3: Generate Morgan Fingerprints Generate Morgan fingerprints for each molecule.
-
Causality: We select a radius of 2 and a bit vector length (nBits) of 2048. A radius of 2 is a standard in the field, capturing immediate atomic neighbors and their connections, which is sufficient to describe most functional groups.[14][22] A 2048-bit length provides a large enough feature space to minimize bit collisions (multiple different features mapping to the same bit position) for molecules of this complexity.[14][22]
Step 4: Calculate Tanimoto Similarity Use the DataStructs module to calculate the Tanimoto similarity between the two generated fingerprints.
Results and Data Presentation
The computational workflow described provides a quantitative measure of the structural similarity between the two molecules.
Computational Workflow Diagram
The entire process, from molecular input to the final similarity score, is visualized below.
Caption: Workflow for fingerprint-based similarity calculation.
Quantitative Similarity Score
The execution of the protocol yields the following Tanimoto similarity score.
| Molecule Pair | Morgan Fingerprint (Radius=2, 2048 bits) Tanimoto Score |
| 2-Oxopyrrolidine-5-carboxylic acid amide vs. Ethambutol | 0.1111 |
Discussion and Interpretation
Interpreting the Similarity Score
The calculated Tanimoto score of 0.1111 indicates a very low degree of structural similarity between 2-oxopyrrolidine-5-carboxylic acid amide and ethambutol. In similarity-based virtual screening, a Tanimoto coefficient greater than 0.85 is often used as a threshold to identify highly similar molecules, though this is a heuristic and not a strict rule.[2] A score as low as 0.11 clearly demonstrates that the two molecules possess vastly different structural features when analyzed using circular fingerprints.
Analysis of Structural Features
The low similarity score is readily explained by a visual inspection of the molecules' core structures and functional groups.
Caption: Contrasting the core scaffolds and functional groups.
As the diagram illustrates, the molecules are fundamentally different:
-
Scaffold: 2-oxopyrrolidine-5-carboxylic acid amide is built on a rigid, five-membered heterocyclic ring. Ethambutol is a flexible, linear aliphatic chain.
-
Functional Groups: The former contains a lactam and a primary amide. Ethambutol is characterized by secondary amines and primary alcohols.
-
Chirality: Ethambutol possesses two stereocenters, a critical feature for its biological activity, whereas the query molecule is achiral.[4]
These profound differences result in very few, if any, shared features in their respective Morgan fingerprints, leading directly to the low Tanimoto score.
Implications for Drug Discovery
Despite the low structural similarity, it is crucial for researchers not to dismiss potential relationships prematurely. The field of drug discovery is replete with examples of "activity cliffs," where minor structural changes lead to a dramatic loss of activity, and "scaffold hopping," where structurally diverse molecules can bind to the same target and elicit a similar biological response.[3]
The fact that derivatives of the 2-oxopyrrolidine scaffold are being explored for anti-tubercular properties is significant.[8][23] This suggests that while the overall topology is different from ethambutol, certain pharmacophoric features (the spatial arrangement of features like hydrogen bond donors/acceptors, etc.) might be achievable with the pyrrolidinone scaffold that can interact with mycobacterial targets. The low similarity score simply confirms they are not obvious structural analogs and likely do not share the same mechanism of action as ethambutol. This analysis effectively guides researchers to explore novel mechanisms rather than attempting a bioisosteric replacement strategy based on ethambutol.
Conclusion
The fingerprint-based similarity search provides a rapid, objective, and quantitative assessment of the structural relationship between 2-oxopyrrolidine-5-carboxylic acid amide and ethambutol. The calculated Tanimoto score of 0.1111, based on Morgan circular fingerprints, unequivocally demonstrates that the two compounds are structurally dissimilar.
For drug development professionals, this guide illustrates a foundational cheminformatics workflow. The result of this analysis suggests that while 2-oxopyrrolidine-5-carboxylic acid amide derivatives may hold promise as anti-tubercular agents, they represent a structurally novel class compared to ethambutol. Therefore, any observed anti-tubercular activity would likely stem from a different mechanism of action, marking them as a potentially valuable area for novel drug discovery rather than iterative improvement on an existing class.
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Safety Operating Guide
A Senior Application Scientist's Guide to Proper Disposal of 5-Oxopyrrolidine-2-carboxamide
Part 1: Hazard Assessment & Chemical Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's properties and hazards is essential. 5-Oxopyrrolidine-2-carboxamide is not an acutely toxic compound, but it is classified as an irritant. This initial assessment dictates the minimum safety precautions required.
The primary causality for specific handling procedures stems from its classification under the Globally Harmonized System (GHS). According to data aggregated by the European Chemicals Agency (ECHA), the compound presents a clear risk of irritation to the skin, eyes, and respiratory system[1].
| Identifier | Information | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5626-52-8 | [1] |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| GHS Pictogram | Warning | [1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338, P405, P501 | [1] |
This information forms the bedrock of our disposal plan. The potential for irritation necessitates controls to prevent contact, ingestion, or inhalation.
Part 2: Safe Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling during routine laboratory use. The choice of PPE is a direct response to the hazards identified above.
Step-by-Step Safe Handling Protocol
-
Engineering Controls : Always handle this compound within a chemical fume hood or a well-ventilated area. The causality here is the H335 warning ("May cause respiratory irritation"); engineering controls are the most effective way to prevent the inhalation of airborne powder.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133[2]. This is a mandatory step to mitigate the risk of "serious eye irritation" (H319)[1].
-
Skin Protection : Wear nitrile or other chemically resistant gloves and a laboratory coat. Ensure gloves are inspected before use and removed correctly to avoid skin contact. This directly addresses the H315 hazard ("Causes skin irritation")[1]. Contaminated clothing should be removed and washed before reuse[3].
-
Hygiene Practices : Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling the compound, even if gloves were worn[4]. This prevents accidental ingestion.
Part 3: Waste Characterization - Is It Hazardous?
The most critical step in any disposal procedure is to determine whether the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA)[5]. As the generator of the waste, this determination is your legal responsibility[6].
This compound is not typically found on the EPA's specific lists of hazardous wastes (F, K, P, and U lists)[5]. Therefore, the determination must be made based on its characteristics:
-
Ignitability : Not a flammable liquid.
-
Corrosivity : Not classified as corrosive.
-
Reactivity : Does not exhibit hazardous reactivity under normal conditions.
-
Toxicity : While an irritant, it is not classified for acute or chronic toxicity that would meet the criteria for hazardous waste.
Crucial Caveat : This assessment applies only to the pure, uncontaminated compound. If it has been mixed with or exposed to any RCRA-listed hazardous chemicals during an experiment, the entire waste mixture must be treated as hazardous.
Part 4: Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal stream for this compound waste. This process is designed to be a self-validating system, ensuring that critical safety and compliance checks are performed.
Caption: Disposal Decision Workflow for this compound.
Part 5: Step-by-Step Disposal Protocol (Non-Hazardous)
This protocol applies only to pure, uncontaminated this compound, following confirmation from your institution's Environmental Health & Safety (EHS) department.
-
Decontamination :
-
Clean any glassware or equipment that came into contact with the compound using soap and water.
-
Wipe down work surfaces. Dispose of contaminated paper towels or wipes in the solid waste container described below.
-
-
Waste Segregation & Collection :
-
Designate a specific, sealable, and chemically compatible container for solid this compound waste. A polyethylene screw-cap jar is a suitable choice.
-
Never mix this waste with other chemical waste streams unless directed by your EHS office.
-
-
Container Packaging and Labeling :
-
Ensure the container is tightly sealed to prevent any release of dust.
-
The label must be clear and durable. At a minimum, it should state:
-
"Non-Hazardous Chemical Waste"
-
"this compound"
-
CAS Number: "5626-52-8"
-
The date of accumulation.
-
Your name and laboratory information.
-
-
-
Storage and Disposal :
-
Store the sealed waste container in a designated, safe area away from incompatible materials until it is ready for pickup.
-
Follow your institution's procedure for having non-hazardous solid waste collected. This may involve submitting an online pickup request or moving the container to a central accumulation area.
-
Final disposal for this type of non-hazardous solid is typically a designated municipal or industrial landfill[7][8]. Do not dispose of this chemical in the regular trash or down the drain[7].
-
By adhering to this structured approach—from initial hazard assessment to final disposal—you build a culture of safety and ensure that your work fully complies with environmental regulations. Always remember that your local EHS office is your most valuable resource for validating any disposal procedure.
References
- PubChem. (n.d.). This compound.
- Temarry Recycling. (2020). How To Dispose Non-Hazardous Waste. [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). N-VINYL-2-PYRROLIDONE. U.S. Department of Labor. [Link]
- PubChem. (n.d.). Pyroglutamate.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 1-Methyl-2-Pyrrolidone. [Link]
- Lab Results Explained. (n.d.). Pyroglutamate - Nutritional Organic Acids (Urine) - DUTCH. [Link]
- Chemsrc. (2022). CAS#:64700-65-8 | (R)
- Occupational Safety and Health Administration (OSHA). (n.d.). N-METHYL-2-PYRROLIDINONE. U.S. Department of Labor. [Link]
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. [Link]
- New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Pyrrolidine. [Link]
- U.S. Environmental Protection Agency (EPA). (n.d.). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. [Link]
- U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. [Link]
- U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA)
Sources
Navigating the Safe Handling of 5-Oxopyrrolidine-2-carboxamide: A Guide for Laboratory Professionals
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 5-Oxopyrrolidine-2-carboxamide (also known as pyroglutaramide), a compound of interest in various research and development endeavors. By understanding the inherent risks and implementing robust safety protocols, we can ensure a secure laboratory environment while advancing scientific discovery.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified as an irritant.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
These classifications underscore the importance of minimizing direct contact and airborne exposure. The principal routes of exposure are ingestion and inhalation.[2]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial for mitigating the risks associated with this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles meeting ANSI Z.87.1 standard.[3] A face shield may be required for splash hazards.[3] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[3] | Prevents skin contact, which can lead to irritation.[1] Gloves should be inspected before use and changed immediately upon contact with the chemical.[3] |
| Body Protection | Long-sleeved laboratory coat.[2] A chemical-resistant apron may also be necessary.[2] | Protects the skin on the arms and body from accidental spills.[2] |
| Respiratory Protection | Effective dust mask or respirator.[2] | Required when handling the solid form, especially if dust generation is likely, to prevent respiratory tract irritation.[1][2] |
| Footwear | Closed-toe, closed-heel shoes.[3] | Protects feet from spills and falling objects. |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline the key stages.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
-
Handling the Solid Compound:
-
Weighing: When weighing the solid, do so within a chemical fume hood to contain any dust.[5] Use an effective dust mask or respirator if there is a potential for generating dust clouds.[2]
-
Transfer: Use appropriate tools (e.g., spatula) to transfer the solid, minimizing the creation of airborne dust.
-
-
Preparing Solutions:
-
Dissolution: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Container Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.
-
-
Storage:
Spill Management and First Aid
In Case of a Spill:
-
Small Spills: For minor spills, wear appropriate PPE, absorb the material with an inert substance (e.g., sand or vermiculite), and place it in a sealed container for disposal.[6]
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is a critical final step.
-
Waste Characterization: All waste containing this chemical must be treated as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not allow the material to enter drains or water courses.[5]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Spectrum Chemical. (2018, May 3).
- PubChem. (n.d.). This compound.
- Chemsrc. (2025, September 17). (R)
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Ladd Research. (2023, May 8).
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(1-Carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid.
- Sigma-Aldrich. (2025, November 6).
- PubChem. (n.d.). (S)-5-Oxopyrrolidine-2-carboxamide.
- Cayman Chemical. (2025, June 23).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(1-Carboxy-1-methylethyl)-5-oxopyrrolidine-3-carboxylic acid.
- Sigma-Aldrich. (2024, March 2).
- PubChem. (n.d.). Pyrrolidone carboxylic acid.
- Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety.
- Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals.
- Information Sheet: Pyrophoric and other highly reactive Flammable Substances. (n.d.).
- USP Store. (n.d.). Pyroglutamic Acid (30 mg) ((S)-5-Oxopyrrolidine-2-carboxylic acid).
- BLDpharm. (n.d.). 98-79-3|(S)-5-Oxopyrrolidine-2-carboxylic acid.
- Regulations.gov. (n.d.). Pesticide Product Applications; New Active Ingredient (2S)-5-Oxopyrrolidine-2-carboxylic Acid (L-PCA).
Sources
- 1. This compound | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. aksci.com [aksci.com]
- 5. CAS#:64700-65-8 | (R)-Methyl 5-oxopyrrolidine-2-carboxylate | Chemsrc [chemsrc.com]
- 6. aksci.com [aksci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
